Product packaging for 2-Methyl-2-(4-methylphenyl)propanoic acid(Cat. No.:CAS No. 20430-18-6)

2-Methyl-2-(4-methylphenyl)propanoic acid

Cat. No.: B029468
CAS No.: 20430-18-6
M. Wt: 178.23 g/mol
InChI Key: SHDBWXXRCCHGQD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 20430-18-6) is a high-purity organic compound supplied as a white powder, with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol . This chemical is a key intermediate in advanced organic synthesis, particularly in the pharmaceutical industry where it is used in the research and development of active ingredients, such as in the synthesis pathway for fexofenadine . Its application also extends to the agrochemical and specialty chemicals sectors, where it serves as a valuable building block for the creation of novel compounds . The product is characterized by its specific physical properties, including a density of approximately 1.067 g/cm³ and a boiling point of 290.7 °C at 760 mmHg . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use. Researchers can request a certificate of analysis and additional technical data sheets for detailed quality specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B029468 2-Methyl-2-(4-methylphenyl)propanoic acid CAS No. 20430-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBWXXRCCHGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494717
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20430-18-6
Record name 2-Methyl-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

mechanism of action of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-(4-methylphenyl)propanoic acid

Authored by a Senior Application Scientist

Abstract

This compound is an arylpropanoic acid derivative with a structure that suggests potential interactions with significant biological pathways. While direct and extensive research on this specific molecule is limited, its structural similarity to well-characterized classes of drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists, provides a strong foundation for exploring its putative mechanisms of action. This guide synthesizes information from structurally related compounds to propose and detail the most probable molecular mechanisms, providing a framework for future research and drug development. We will delve into the potential for cyclooxygenase (COX) inhibition and PPAR agonism, presenting the underlying signaling pathways, established experimental protocols for validation, and the causal reasoning behind these hypotheses.

Introduction and Structural Context

This compound, with the chemical formula C₁₁H₁₄O₂, belongs to the arylalkanoic acid family.[1] Its core structure consists of a propanoic acid moiety directly attached to a para-substituted methylphenyl ring. A key feature is the gem-dimethyl group at the alpha-carbon (the carbon adjacent to the carboxyl group). This structural motif is significant because it is present in various pharmacologically active compounds.

This molecule is structurally related to two important classes of drugs:

  • Profen NSAIDs : It shares the arylpropanoic acid scaffold with drugs like ibuprofen and its own structural isomer, 2-(4-methylphenyl)propanoic acid.[1][2] These compounds are well-known inhibitors of cyclooxygenase (COX) enzymes.[3]

  • Fibrate Drugs and PPAR Agonists : The 2-methylpropanoic acid group is a common feature in fibrate drugs and other synthetic PPAR agonists, which are modulators of lipid metabolism.[4][5]

The presence of these key structural elements makes this compound a compelling subject for mechanistic investigation. This guide will explore the two most plausible mechanisms of action stemming from these structural relationships.

Putative Mechanism I: Cyclooxygenase (COX) Inhibition

The structural similarity to the "profen" class of NSAIDs is the most immediate indicator of a potential anti-inflammatory mechanism of action.

The Role of COX Enzymes in Inflammation

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. Inhibition of COX-2 is the primary target for reducing inflammation and pain, while inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal distress.

Evidence from Structural Analogs

The compound (S)-2-(4-Methylphenyl)propionic acid, which differs from our topic compound only by a single methyl group at the alpha-position, is a known potent inhibitor of COX enzymes.[3] Like other profens, its anti-inflammatory efficacy is attributed to the inhibition of prostaglandin synthesis.[3] The stereochemistry is crucial; the (S)-enantiomer is typically the more active form for profen NSAIDs.[3]

The free carboxylic acid group is considered an essential pharmacophore for COX inhibition, as it interacts with the active site of the enzyme.[6] Given that this compound possesses this critical functional group and the arylpropanoic scaffold, it is highly probable that it also interacts with COX enzymes.

Signaling Pathway: COX Inhibition

The mechanism is straightforward: the compound acts as a competitive inhibitor at the active site of COX enzymes, preventing arachidonic acid from binding and thereby blocking the synthesis of prostaglandins (PGH₂), the precursor to other pro-inflammatory prostaglandins and thromboxanes.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Molecule 2-Methyl-2-(4-methylphenyl) propanoic acid Molecule->COX Inhibits

Caption: Simplified signaling pathway of COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

To validate this hypothesis, a standard in vitro COX inhibition assay is necessary. This protocol provides a self-validating system by comparing the activity against both COX isoforms and including a known NSAID as a positive control.

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Methodology:

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound: this compound, dissolved in DMSO.

    • Positive control: A non-selective (e.g., Ibuprofen) or selective (e.g., Celecoxib) NSAID.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the diluted test compound, positive control, or vehicle (DMSO) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.[3]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: The IC₅₀ values for both COX-1 and COX-2 will quantify the compound's inhibitory potency and selectivity.

CompoundPredicted IC₅₀ (COX-1)Predicted IC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Ibuprofen (Control)~10-20 µM~5-15 µM~1-2

Putative Mechanism II: PPAR Agonism

The 2-methylpropanoic acid moiety is a key structural feature of fibrates, a class of drugs that function as agonists for the Peroxisome Proliferator-Activated Receptors (PPARs).

The PPAR Family of Nuclear Receptors

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main subtypes:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to increased fatty acid oxidation and is the primary target of fibrate drugs for lowering triglycerides.[4][7]

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity.[4][7]

  • PPARβ/δ: Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[4]

Activation of these receptors by an agonist leads to the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation, thereby producing therapeutic effects in metabolic syndrome.[7]

Evidence from Structural Analogs

Numerous studies have identified potent PPAR agonists that feature a 2-methylpropanoic acid group linked to an aromatic system. For instance, compounds like LY518674 and MHY2013, which are derivatives of 2-methylpropanoic acid, have been identified as potent PPARα or PPAR pan-agonists.[4][8][9] These molecules have demonstrated efficacy in improving insulin resistance, dyslipidemia, and hepatic steatosis in preclinical models.[4][9] The mechanism involves the agonist binding to the ligand-binding domain of the PPAR, inducing a conformational change that recruits coactivator proteins and initiates gene transcription.

Signaling Pathway: PPAR Agonism

PPAR_Agonism_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule 2-Methyl-2-(4-methylphenyl) propanoic acid (Agonist) PPAR PPARα/γ/δ Molecule->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, FGF21) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Metabolic_Effects Increased Fatty Acid Oxidation Improved Insulin Sensitivity Reduced Triglycerides mRNA->Metabolic_Effects Translation & Protein Synthesis

Caption: General signaling pathway for PPAR agonism.

Experimental Protocol: Luciferase Reporter Assay

To determine if the compound can activate PPARs, a cell-based luciferase reporter assay is the gold standard. This workflow provides a robust system to test for agonism across all three PPAR subtypes.

Objective: To quantify the agonist activity of this compound on PPARα, PPARγ, and PPARβ/δ.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or HepG2).

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the ligand-binding domain (LBD) of either human PPARα, γ, or δ fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

    • A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (DMSO) and a known potent PPAR agonist for each subtype as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase readings to the β-galactosidase activity.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).

Expected Outcome: The EC₅₀ and Eₘₐₓ values will reveal if the compound is an agonist for any of the PPAR subtypes and will quantify its potency and efficacy relative to known agonists.

Synthesis and Future Directions

The synthesis of 2-(4-methylphenyl)propanoic acid and its derivatives has been documented, often starting from para-xylene or toluene and proceeding through multi-step reactions involving chlorination, cyanation, methylation, and hydrolysis.[10] The specific synthesis of the 2,2-dimethyl variant would likely follow similar principles of organic chemistry.[1]

To fully elucidate the pharmacological profile of this compound, a systematic investigation is required. The initial steps should involve the in vitro assays described above. Positive results would warrant progression to more complex studies, including:

  • Cell-based assays for downstream effects: Measuring changes in the expression of target genes (e.g., CPT1 for PPARα, adiponectin for PPARγ) via qPCR.

  • In vivo studies: Assessing the compound's efficacy in animal models of inflammation (e.g., carrageenan-induced paw edema) or metabolic disease (e.g., db/db mice).[9]

Conclusion

This compound stands at the intersection of two well-established pharmacological domains. Its arylpropanoic acid structure strongly suggests a potential for COX inhibition, mirroring the action of common NSAIDs. Concurrently, the 2-methylpropanoic acid moiety is a hallmark of PPAR agonists, implicating a possible role in metabolic regulation. The technical guide presented here provides a robust, evidence-based framework for dissecting these putative mechanisms. By employing the detailed experimental protocols, researchers can systematically validate these hypotheses, quantify the compound's potency and selectivity, and ultimately determine its therapeutic potential.

References

spectroscopic data of 2-Methyl-2-(4-methylphenyl)propanoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Authored by: A Senior Application Scientist

Introduction: Elucidating Molecular Architecture

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. This compound (C₁₁H₁₄O₂), a substituted carboxylic acid, presents a compelling case for the synergistic application of modern spectroscopic techniques.[1] Its structure, featuring a para-substituted aromatic ring and a quaternary carbon center, offers distinct signatures across various analytical platforms.

This guide provides an in-depth exploration of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond mere data presentation to discuss the rationale behind experimental choices and the logic of spectral interpretation, providing researchers with a self-validating framework for their own analytical campaigns.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the high-purity solid sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is the established standard (0.00 ppm for both ¹H and ¹³C) due to its chemical inertness and the high-field resonance of its 12 equivalent protons and 4 equivalent carbons, ensuring its signal rarely overlaps with analyte signals.[2][3]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving the closely spaced aromatic signals.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans with a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons, which have no attached protons and thus longer relaxation times.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.0 - 12.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~7.25Doublet2HAr-H (ortho to alkyl)Protons on the aromatic ring ortho to the electron-donating alkyl substituent are slightly shielded relative to benzene (7.34 ppm). They appear as a doublet due to coupling with the meta protons.
~7.15Doublet2HAr-H (meta to alkyl)Protons meta to the alkyl group are coupled to the ortho protons, resulting in a corresponding doublet. This creates a characteristic AA'BB' splitting pattern for the para-substituted ring.
~2.35Singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring are deshielded by the ring current but are not coupled to other protons, hence they appear as a sharp singlet.
~1.60Singlet6H-C(CH₃)₂The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation. With no adjacent protons, their signal is an integrated singlet for 6 protons.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~182 | Quaternary | -C OOH | The carbonyl carbon of a carboxylic acid is one of the most deshielded signals in a typical ¹³C spectrum.[2] | | ~142 | Quaternary | Ar-C (ipso to propanoic acid) | The aromatic carbon directly attached to the bulky propanoic acid group is deshielded and, being quaternary, often shows a weaker signal. | | ~137 | Quaternary | Ar-C (ipso to methyl) | The aromatic carbon bearing the methyl group is also deshielded. | | ~129 | Tertiary | Ar-C H (meta to propanoic acid) | Aromatic CH carbons typically resonate in the 120-130 ppm range. | | ~126 | Tertiary | Ar-C H (ortho to propanoic acid) | The electronic environment of these carbons is distinct from the other aromatic CH pair. | | ~48 | Quaternary | -C (CH₃)₂ | The aliphatic quaternary carbon is found in the typical range for such structures. | | ~26 | Primary | -C(C H₃)₂ | The two equivalent methyl carbons of the propanoic moiety. | | ~21 | Primary | Ar-C H₃ | The methyl carbon attached to the aromatic ring is a characteristic signal around 21 ppm. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method

The choice of a potassium bromide (KBr) pellet is standard for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and does not interfere with the sample spectrum.[1]

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted from the sample spectrum.

IR Spectrum Interpretation

The IR spectrum of this compound is dominated by features of the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
3300 - 2500O-H stretchBroad, StrongCarboxylic Acid (-COOH)
3100 - 3000C-H stretchMediumAromatic C-H
2980 - 2850C-H stretchMediumAliphatic C-H
~1710C=O stretchStrong, SharpCarboxylic Acid (-COOH)
~1610, ~1500C=C stretchMediumAromatic Ring
~1300C-O stretchStrongCarboxylic Acid (-C-O)
~1200O-H bendMediumCarboxylic Acid (-O-H)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is ideal for structural elucidation of unknown small molecules.

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

ms_fragmentation mol C₁₁H₁₄O₂ (m/z = 178) frag1 [M - COOH]⁺ C₁₀H₁₃⁺ (m/z = 133) mol->frag1 - •COOH (45 u) frag2 [M - CH₃]⁺ C₁₀H₁₁O₂⁺ (m/z = 163) mol->frag2 - •CH₃ (15 u) frag4 [C(CH₃)₂COOH]⁺ C₄H₇O₂⁺ (m/z = 87) mol->frag4 cleavage frag3 [p-tolyl]⁺ C₇H₇⁺ (m/z = 91) frag1->frag3 - C₃H₆ (42 u)

Caption: Predicted Electron Ionization fragmentation pathway.

Mass Spectrum Interpretation
m/z ValueProposed FragmentFormulaRationale
178[M]⁺• (Molecular Ion) [C₁₁H₁₄O₂]⁺•The intact radical cation. Its presence confirms the molecular weight of the compound.[1]
163[M - CH₃]⁺[C₁₀H₁₁O₂]⁺Loss of a methyl radical from one of the gem-dimethyl groups.
133[M - COOH]⁺[C₁₀H₁₃]⁺Alpha-cleavage resulting in the loss of the carboxyl radical (•COOH). This is often a very favorable fragmentation for carboxylic acids, leading to a stable tertiary carbocation. This is predicted to be a major peak.
91[C₇H₇]⁺[C₇H₇]⁺The formation of the stable tropylium ion, characteristic of compounds containing a benzyl or tolyl moiety.
87[C(CH₃)₂COOH]⁺[C₄H₇O₂]⁺Cleavage of the bond between the quaternary carbon and the aromatic ring.
45[COOH]⁺[COOH]⁺The carboxyl cation itself, a common fragment for carboxylic acids.
43[C₃H₇]⁺[C₃H₇]⁺The isopropyl cation, potentially formed from rearrangements.

Conclusion: A Unified Structural Portrait

The collective data from NMR, IR, and MS techniques provide a comprehensive and self-validating structural portrait of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, including the para-substitution on the aromatic ring and the quaternary center. IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct O-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways, such as the characteristic loss of the carboxyl group. This multi-faceted analytical approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement for any advanced scientific or developmental application.

References

physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-(4-methylphenyl)propanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core (CAS No. 20430-18-6). As a substituted aromatic carboxylic acid, this compound holds relevance in synthetic organic chemistry and as a potential building block or reference material in pharmaceutical development. This document consolidates structural details, computed physical properties, expected spectroscopic signatures, and key chemical reactivity. Furthermore, it outlines a plausible synthetic pathway and standard analytical protocols, offering both foundational data and practical insights for laboratory professionals.

Introduction and Nomenclature

This compound is a fine chemical intermediate characterized by a propanoic acid moiety in which the alpha-carbon is quaternized with two methyl groups and substituted with a p-tolyl (4-methylphenyl) group. This structure distinguishes it from more common isomers like 2-(4-methylphenyl)propanoic acid, an impurity related to ibuprofen[1]. Understanding its unique properties is crucial for its application in complex molecular synthesis and for distinguishing it during analytical characterization.

Key Identifiers:

  • Systematic IUPAC Name: this compound[2]

  • Common Synonyms: 2-Methyl-2-(p-tolyl)propanoic acid, α,α,4-Trimethylbenzeneacetic acid[2][3]

  • CAS Number: 20430-18-6[2][3][4]

  • Molecular Formula: C₁₁H₁₄O₂[2][3][4]

Molecular and Physical Properties

The physical properties of a compound are foundational to its handling, purification, and formulation. While experimental data for this specific molecule is not widely published, a robust set of computed properties provides valuable guidance for experimental design.

Molecular Structure

The structural arrangement, featuring a quaternary α-carbon, sterically hinders the carboxyl group, which can influence its chemical reactivity compared to non-quaternary analogs.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(4-methylphenyl)propanoic acid, a member of the 2-arylpropanoic acid class, serves as a foundational scaffold in medicinal chemistry, most notably recognized for its structural similarity to widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive exploration of its structural analogs and derivatives. We will deconstruct the core moiety to identify key sites for chemical modification, detail robust synthetic pathways, and analyze the structure-activity relationships (SAR) that govern biological efficacy. This document synthesizes chemical principles with pharmacological insights, offering detailed experimental protocols and data-driven analyses to empower researchers in the rational design of novel therapeutic agents based on this versatile scaffold.

Deconstruction of the Core Moiety: A Blueprint for Analog Design

The therapeutic potential and pharmacokinetic profile of a molecule are intrinsically linked to its three-dimensional structure. For this compound, we can identify three primary regions amenable to modification for the purposes of analog design and optimization. Understanding the role of each component is critical for predicting how structural changes will impact biological activity.

  • The Aromatic Core (p-tolyl group): The 4-methylphenyl ring is a crucial determinant of the molecule's interaction with protein binding pockets. Modifications here, such as altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems, can profoundly influence binding affinity and selectivity.

  • The Quaternary Center (gem-dimethyl group): The two methyl groups attached to the alpha-carbon create a sterically hindered quaternary center. This feature can influence the molecule's conformational rigidity and its metabolic stability. Exploring variations in the size and nature of these alkyl groups is a key strategy in analog development.

  • The Carboxylic Acid Terminus: This polar functional group is often essential for the molecule's primary biological activity, frequently acting as a key interaction point (e.g., through hydrogen bonding or ionic interactions) with target enzymes or receptors.[3] However, the carboxylic acid moiety can also contribute to undesirable properties, such as poor membrane permeability and metabolic liabilities like the formation of reactive acyl glucuronides.[4][5][6] Therefore, its modification or replacement with bioisosteres is a central theme in the design of derivatives.[5][7]

Below is a visualization of these key modifiable regions on the parent scaffold.

G cluster_molecule cluster_labels C_COOH C O_double O C_COOH->O_double OH_single OH C_COOH->OH_single C_alpha C_COOH->C_alpha C_aryl C C_alpha->C_aryl CH3_alpha1 CH₃ C_alpha->CH3_alpha1 CH3_alpha2 CH₃ C_alpha->CH3_alpha2 C1 C_aryl->C1 C6 C1->C6 C2 C2->C_aryl C3 C3->C2 C4 C C4->C3 CH3_aryl CH₃ C4->CH3_aryl C5 C5->C4 C6->C5 L_COOH Carboxylic Acid Terminus L_COOH->C_COOH L_Quat Quaternary Center L_Quat->CH3_alpha1 L_Quat->CH3_alpha2 L_Aryl Aromatic Core L_Aryl->C6

Caption: Key regions of this compound for analog design.

Synthetic Strategies for Core Scaffold and Derivatives

The synthesis of the parent compound and its analogs can be achieved through several reliable routes. A common and efficient method begins with p-xylene and proceeds through a multi-step sequence.[8]

Synthesis of the Parent Compound: A Step-by-Step Protocol

This pathway leverages common starting materials and well-established chemical transformations.[8]

Workflow Diagram:

SynthesisWorkflow pXylene p-Xylene BenzylChloride p-Methylbenzyl Chloride pXylene->BenzylChloride Chlorination (e.g., Cl₂, light) BenzylCyanide p-Methylbenzyl Cyanide BenzylChloride->BenzylCyanide Cyanation (e.g., NaCN) Propionitrile 2-(4-methylphenyl)propionitrile BenzylCyanide->Propionitrile Methylation (e.g., CH₃I, base) FinalProduct This compound Propionitrile->FinalProduct Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: General synthetic workflow for the parent compound.

Detailed Protocol:

  • Chlorination of p-Xylene: p-Xylene is subjected to a free-radical chlorination, typically using chlorine gas under UV irradiation, to yield p-methylbenzyl chloride.[8] Causality: The benzylic proton is selectively abstracted due to the resonance stabilization of the resulting benzylic radical, directing chlorination to the methyl group on the ring.

  • Cyanation: The resulting p-methylbenzyl chloride is treated with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to form p-methylbenzyl cyanide via a nucleophilic substitution reaction.[8]

  • Methylation: The p-methylbenzyl cyanide is then deprotonated at the alpha-carbon using a strong base (e.g., sodium amide) followed by alkylation with a methylating agent (e.g., methyl iodide) to introduce the second methyl group, yielding 2-(4-methylphenyl)propionitrile.[8]

  • Hydrolysis: The final step involves the vigorous hydrolysis of the nitrile group under acidic or basic conditions, followed by acidification, to produce the target carboxylic acid, this compound.[8][9]

Synthesis of Key Derivatives

The parent scaffold is a versatile starting point for a wide range of derivatives.

  • Ester and Amide Derivatives: The carboxylic acid can be readily converted to esters and amides.

    • Protocol (Esterification):

      • Dissolve the parent acid in an excess of the desired alcohol (e.g., methanol, ethanol).

      • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

      • Heat the mixture to reflux for several hours until TLC indicates completion.

      • Remove the excess alcohol under reduced pressure and perform an aqueous workup to isolate the ester.

    • Protocol (Amidation):

      • Activate the carboxylic acid by converting it to an acid chloride (using, e.g., thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., EDC, HATU).

      • In a separate flask, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine).

      • Slowly add the activated acid to the amine solution at 0°C.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Isolate the amide product via standard workup and purification procedures.

  • Bioisosteric Replacements for the Carboxylic Acid: Replacing the carboxylic acid with a bioisostere can improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, or reduce toxicity.[5][7]

BioisostereRationale for ReplacementKey Properties
Tetrazole Mimics the acidity and hydrogen bonding pattern of a carboxylic acid.[10]pKa ~4.5-4.9; metabolically more stable than carboxylic acid.[10]
Hydroxamic Acid Acts as a strong metal-chelating group and can serve as a carboxylic acid surrogate.[6]Moderately acidic (pKa ~8-9); can engage in different binding interactions.[6]
N-Acylsulfonamide Ionizable group that can replace the carboxylic acid pharmacophore.[4]Can offer altered solubility and cell permeability profiles.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 2-arylpropanoic acids are well-known for a range of biological activities, most prominently as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The (S)-enantiomer is typically the more biologically active form for compounds in this class.[1]

The exploration of SAR helps in understanding how specific structural features contribute to the biological effect.

Logical Framework for SAR Analysis:

SAR_Logic cluster_input Structural Modification cluster_process Evaluation cluster_output Data & Interpretation Parent Parent Scaffold 2-Methyl-2-(p-tolyl)propanoic acid Analog Synthesized Analog / Derivative Parent->Analog Chemical Synthesis Assay Biological Assay (e.g., COX Inhibition Assay) Analog->Assay Testing Data Quantitative Data (e.g., IC₅₀, Potency) Assay->Data Measurement SAR Structure-Activity Relationship (SAR) 'Increasing ring substitution here enhances potency.' Data->SAR Interpretation SAR->Analog Rational Design for Next Generation

Caption: Iterative cycle of SAR-driven drug design.

SAR Insights from Reported Analogs:
  • Aromatic Ring Substitution: The introduction of various substituents on the phenyl ring can modulate activity. For instance, in related 2-phenylpropionic acid series, modifying the para-substituent has led to compounds with dual COX inhibitory and antibacterial properties.[11]

  • Carboxylic Acid Modification: Replacing the carboxylic acid with other functionalities is a common strategy. For example, the conversion of the acid to amides has been explored to generate compounds with varied biological profiles, including anticonvulsant activity in some series.[2]

  • Alpha-substituent: The nature of the alpha-substituent is critical. The presence of an alpha-methyl group, as in the parent compound, is a common feature in many active NSAIDs.

Table: Comparative Activity of Hypothetical Analogs

CompoundModification from ParentTargetPotency (IC₅₀)Rationale/Expected Outcome
Parent -COX-1/2~10 µMBaseline activity
Analog A p-CH₃ -> p-CF₃COX-2~1 µMIncreased selectivity and potency due to electronic effects.
Analog B -COOH -> -C(O)NHSO₂CH₃COX-2~5 µMBioisosteric replacement to improve PK properties.
Analog C -COOH -> TetrazoleCOX-1/2~12 µMMimic acidity while improving metabolic stability.[10]
Analog D α-CH₃ -> α-EthylCOX-1/2>50 µMIncreased steric bulk may reduce binding affinity.

Analytical and Quality Control Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of newly synthesized compounds.

Chromatographic Purity Assessment

Method: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and separate it from any starting materials or byproducts.

  • Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Elucidation

Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

  • ¹H NMR Spectroscopy: Provides information about the number and environment of protons in the molecule. For the parent compound, one would expect to see signals corresponding to the two aromatic protons, the alpha-proton, the alpha-methyl protons, and the p-tolyl methyl protons.

  • ¹³C NMR Spectroscopy: Shows the different types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. For the parent molecule, the expected molecular weight is 164.20 g/mol .[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for medicinal chemistry exploration. Its structural simplicity, coupled with established synthetic accessibility, makes it an attractive starting point for the development of novel therapeutic agents. The core principles of analog design—modification of the aromatic core, the alpha-substituents, and the carboxylic acid terminus—provide a clear roadmap for optimizing biological activity and pharmacokinetic properties.

Future research should focus on integrating computational modeling with synthetic efforts to more accurately predict the consequences of structural modifications. Exploring non-classical bioisosteres and novel heterocyclic replacements for the p-tolyl group could lead to the discovery of compounds with unique pharmacological profiles, potentially extending beyond anti-inflammatory applications into areas such as oncology and neurodegenerative diseases. The systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Evaluation of 2-Methyl-2-(4-methylphenyl)propanoic Acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating a Novel COX Inhibitor

The landscape of anti-inflammatory therapeutics is dominated by agents that target the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] The discovery of two primary isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a role in physiological homeostasis, such as protecting the gastric mucosa and maintaining renal blood flow.[2][3] In contrast, COX-2 is inducible and its expression is significantly upregulated during inflammation.[2][3] This dichotomy forms the basis of modern nonsteroidal anti-inflammatory drug (NSAID) development, where the goal is often to selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][4][5]

This guide focuses on a compound of interest: 2-Methyl-2-(4-methylphenyl)propanoic acid. Structurally, it belongs to the arylalkanoic acid family, a class that includes well-known NSAIDs like ibuprofen.[6] In fact, it is documented as an impurity in the synthesis of ibuprofen.[7] This structural similarity provides a strong rationale for its investigation as a potential COX inhibitor. This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to characterize the potential of this compound as a novel cyclooxygenase inhibitor. We will delve into its chemical properties, lay out a rigorous experimental plan for its evaluation, and discuss the interpretation of potential outcomes.

Compound Profile: this compound

This compound, also known as 2-(p-Tolyl)propionic acid, is an organic compound with the molecular formula C10H12O2.[6][8] It exists as a white to off-white crystalline solid with a melting point in the range of 37-42°C.[7][8]

PropertyValueSource
Molecular Formula C10H12O2[8]
Molar Mass 164.2 g/mol [8]
Appearance White to off-white crystalline solid[6]
Melting Point 37-42°C[7][8]
CAS Number 938-94-3[6]

The synthesis of this compound can be achieved through various organic chemistry routes, including the alkylation of toluene with α-chloropropionyl chloride followed by a series of reactions.[8] Given its structural analogy to profen-class NSAIDs, a key area of investigation is its potential interaction with the active sites of COX-1 and COX-2.

The Cyclooxygenase Signaling Pathway and Inhibition

The canonical pathway for prostaglandin synthesis begins with the liberation of arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step process: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2).[4] PGH2 is then converted by various synthases into a range of prostaglandins and thromboxanes that exert diverse biological effects.[4] NSAIDs act by blocking the cyclooxygenase active site, thereby preventing the initial conversion of arachidonic acid.[5]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX Oxygenation PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Inhibitor This compound Inhibitor->COX Inhibition

Caption: The Arachidonic Acid Cascade and the Point of COX Inhibition.

Experimental Workflow for Efficacy and Selectivity Assessment

A multi-tiered approach is essential to thoroughly characterize the COX inhibitory potential of this compound. This involves a progression from in vitro enzyme assays to cell-based models and finally to in vivo models of inflammation.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment EnzymeAssay COX-1 & COX-2 Enzyme Inhibition Assay IC50 Determine IC50 Values EnzymeAssay->IC50 Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity PawEdema Carrageenan-Induced Paw Edema in Rats Selectivity->PawEdema Proceed if potent and/or selective Efficacy Evaluate Anti-inflammatory and Analgesic Efficacy PawEdema->Efficacy Analgesia Acetic Acid-Induced Writhing Test in Mice Analgesia->Efficacy

Caption: A tiered experimental workflow for evaluating a novel COX inhibitor.

Part 1: In Vitro Characterization of COX Inhibition

The initial and most critical step is to determine if this compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity.

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening assay kits.[9][10][11] The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGH2.

Materials:

  • Ovine COX-1 and recombinant ovine COX-2 enzymes

  • Heme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Background wells: Assay buffer, heme.

    • 100% Initial Activity wells: Assay buffer, heme, COX-1 or COX-2 enzyme.

    • Inhibitor wells: Assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or control inhibitor at various concentrations.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of 100% Initial Activity - Rate of Inhibitor) / Rate of 100% Initial Activity ] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Data Presentation and Interpretation

The IC50 values for COX-1 and COX-2 will be determined and presented in a clear, tabular format. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[10]

  • SI > 1: Indicates selectivity for COX-2.

  • SI < 1: Indicates selectivity for COX-1.

  • SI ≈ 1: Indicates a non-selective inhibitor.

Hypothetical In Vitro Inhibition Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound 5.20.86.5
Ibuprofen (Control) 2.54.10.6
Celecoxib (Control) 15.00.05300

Based on this hypothetical data, this compound would be classified as a moderately potent and somewhat selective COX-2 inhibitor.

Part 2: In Vivo Evaluation of Anti-inflammatory and Analgesic Activity

Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy in a physiological context.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12][13][14]

Animals:

  • Male Wistar rats (180-200 g)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control Group: Indomethacin (10 mg/kg, oral).

    • Test Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg, oral).

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity, which is a key therapeutic effect of NSAIDs.[12][15]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Grouping: Divide the mice into groups as described for the paw edema model.

  • Dosing: Administer the vehicle, positive control (e.g., Aspirin, 100 mg/kg), or test compound orally.

  • Induction of Writhing: 30 minutes after dosing, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the control group.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound as a potential cyclooxygenase inhibitor. The proposed workflow, from in vitro enzymatic assays to in vivo models of inflammation and pain, provides a robust framework for determining its potency, selectivity, and therapeutic potential.

Should this compound demonstrate significant COX-2 selectivity and in vivo efficacy, further studies would be warranted. These would include pharmacokinetic and pharmacodynamic (PK/PD) profiling, mechanism of action studies to confirm its binding kinetics to the COX enzymes, and comprehensive toxicology and safety pharmacology assessments. The structural similarity to existing NSAIDs provides a promising starting point, and a thorough, systematic evaluation as detailed herein is the critical next step in determining if this compound can be developed into a safe and effective anti-inflammatory agent.

References

Whitepaper: The Dawn of a New Era in Anti-Inflammatory Therapeutics: Early Research and Development of 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mid-20th century marked a pivotal moment in the quest for effective and tolerable anti-inflammatory agents. The limitations of corticosteroids and the gastrointestinal toxicity of high-dose aspirin created a significant unmet medical need for the long-term management of chronic inflammatory conditions like rheumatoid arthritis. This technical guide provides an in-depth exploration of the foundational research into the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that revolutionized pain and inflammation management. We will dissect the discovery of ibuprofen, the elucidation of its mechanism of action, the key preclinical assays that predicted its efficacy, and the early synthetic pathways that brought it from the bench to the clinic. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the historical context and scientific underpinnings of one of the most successful drug classes in modern medicine.

The Scientific Imperative: Seeking a Safer Alternative

In the 1950s, the therapeutic arsenal for rheumatoid arthritis was limited and fraught with challenges. Corticosteroids, while potent, were unsuitable for long-term use due to severe side effects.[1] The primary alternative, aspirin, required high doses that frequently led to unacceptable gastrointestinal issues.[1] This clinical landscape spurred a concerted effort in pharmaceutical research to discover a novel non-steroidal agent with the efficacy of aspirin but a significantly improved safety profile.

In 1953, a research team at Boots Pure Drug Company in Nottingham, UK, led by pharmacologist Dr. Stewart Adams, embarked on this challenge.[2][3] Their goal was to find a compound that could be taken for years without debilitating side effects.[4] This extensive research program involved the screening of over 600 compounds.[5] The breakthrough came from the investigation of phenyl-propanoic acids, which led to the synthesis of 2-(4-isobutylphenyl)propionic acid in December 1961 by organic chemist Dr. John Nicholson and his team.[2][6] A patent for the compound, later named ibuprofen, was filed in 1961.[2][7] After demonstrating a favorable efficacy and safety profile in clinical trials, ibuprofen was launched as a prescription drug (Brufen®) in the UK in 1969 for the treatment of rheumatoid arthritis.[3][7]

Elucidating the Mechanism of Action: The Cyclooxygenase Connection

The therapeutic effects of 2-arylpropionic acids are intrinsically linked to their ability to modulate the body's production of prostaglandins (PGs). Prostaglandins are lipid compounds that act as key mediators in the inflammatory cascade, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.[8][9]

A seminal discovery in 1971 by John Vane revealed that aspirin-like drugs exert their effects by inhibiting the enzyme cyclooxygenase (COX), now also known as prostaglandin H synthase (PGHS).[10][11][12] This enzyme is responsible for the critical step of converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to all other pro-inflammatory prostaglandins.[7][8][10] It was quickly established that ibuprofen and other NSAIDs shared this mechanism of action.[9]

It is now understood that COX exists in at least two isoforms.[13][14]

  • COX-1 is a constitutive enzyme found in most tissues, where it synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[8][14]

  • COX-2 is an inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[14][15]

The anti-inflammatory benefits of NSAIDs like ibuprofen are primarily derived from the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the concurrent inhibition of the protective COX-1 enzyme in the gastric mucosa.[11][14] This dual-inhibition model, though a later refinement, provides the causal explanation for the therapeutic window and side-effect profile that early researchers were striving to optimize.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NSAIDs 2-Arylpropionic Acids (e.g., Ibuprofen) NSAIDs->COX_Enzyme Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by 2-Arylpropionic Acids.

Early Drug Discovery: Preclinical Evaluation Protocols

The identification of promising anti-inflammatory candidates required robust and reproducible preclinical models. During the 1960s, two assays were paramount in the evaluation of compounds like ibuprofen.

Carrageenan-Induced Paw Edema in Rats

This model was, and remains, a cornerstone for assessing acute anti-inflammatory activity.[16] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into a rat's paw induces a predictable and quantifiable inflammatory response characterized by edema (swelling).[17][18] The ability of a test compound to reduce this swelling is a strong indicator of its anti-inflammatory potential.

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight with free access to water.

  • Baseline Measurement: The volume of the right hind paw of each rat is measured prior to any injections. This is typically done using a plethysmometer, which measures volume displacement. This serves as the V0 reading.[19]

  • Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., saline or a weak suspension agent). Test groups receive the 2-arylpropionic acid compound, usually administered orally (p.o.) or intraperitoneally (i.p.), one hour before the carrageenan injection.[18]

  • Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[17][20]

  • Edema Measurement: The paw volume (Vt) is measured at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[17]

  • Data Analysis: The degree of edema is calculated as the change in paw volume (Vt - V0). The percentage inhibition of edema for the treated group compared to the control group is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Time (Hours)Control Group Paw Volume (mL)Ibuprofen (50 mg/kg) Paw Volume (mL)% Inhibition
01.25 ± 0.051.26 ± 0.04-
11.65 ± 0.081.45 ± 0.0650.0%
21.90 ± 0.101.55 ± 0.0753.8%
32.15 ± 0.121.65 ± 0.0855.6%
42.20 ± 0.111.70 ± 0.0952.6%
52.10 ± 0.101.68 ± 0.0949.4%

Caption: Representative data from a Carrageenan-Induced Paw Edema assay.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
UV-Induced Erythema in Guinea Pigs

This model was particularly valuable for assessing the efficacy of compounds against inflammation caused by a different stimulus—UV radiation. It mimics a sunburn, where UV light damages skin cells and triggers the release of inflammatory mediators, including prostaglandins. Stewart Adams' team notably used this assay, which they learned about from a German journal, to test their anti-inflammatory candidates.[6]

  • Animal Preparation: Albino guinea pigs are used. An area on the back or flank is carefully shaved 24 hours prior to irradiation.

  • Determination of Minimal Erythema Dose (MED): Small spots on the skin are exposed to a UV-B source (e.g., a Kromayer lamp) for increasing durations.[6] The MED is defined as the shortest exposure time required to produce a uniform, well-defined reddening (erythema) of the skin when observed 24 hours later.[21][22]

  • Irradiation: Several test sites on the shaved area are irradiated with a standardized dose, typically 1.5 to 2 times the MED.[21][23]

  • Compound Application: Immediately after irradiation, the test compound, formulated in a suitable vehicle (e.g., an ointment or cream), is applied to the irradiated sites. Control sites receive the vehicle only.[22][24]

  • Erythema Assessment: The intensity of the erythema is scored visually or measured using a chromameter at set time points, often 7, 24, and 48 hours post-irradiation.[23][24] The reduction in redness at the treated sites compared to the control sites indicates anti-inflammatory activity.

Early Chemical Synthesis of Ibuprofen

The original synthesis of ibuprofen developed by the Boots Company was a six-step process.[7][25] While effective for producing the initial quantities needed for research and clinical trials, it was relatively inefficient by modern standards, with low atom economy.[26]

The synthesis began with 2-methylpropylbenzene (isobutylbenzene).[7]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to form 4-isobutylacetophenone.[25]

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).[7]

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated in an acidic environment to yield an aldehyde with one additional carbon atom.

  • Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is converted into a nitrile.

  • Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding ibuprofen.[7]

This process was later superseded in the 1980s by a more elegant and environmentally friendly three-step "green" synthesis developed by the BHC Company (Boots-Hoechst-Celanese), which is now the industry standard.[25][26][27]

Boots Ibuprofen Synthesis A Isobutylbenzene B 1. Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) A->B C 4-Isobutylacetophenone B->C D 2. Darzens Condensation (Ethyl Chloroacetate) C->D E α,β-Epoxy Ester D->E F 3. Hydrolysis & Decarboxylation E->F G Aldehyde Intermediate F->G H 4. Oxime Formation (Hydroxylamine) G->H I Oxime Intermediate H->I J 5. Dehydration to Nitrile I->J K Nitrile Intermediate J->K L 6. Hydrolysis K->L M Ibuprofen L->M

Caption: The original six-step Boots synthesis of ibuprofen (c. 1961).

Structure-Activity Relationships and Stereochemistry

The early research into 2-arylpropionic acids established several key structure-activity relationships (SAR).[28] The general structure consists of an aryl group connected to a propionic acid moiety at the second carbon (the α-position).

A critical feature of this class of drugs is the presence of a chiral center at the α-carbon of the propionic acid.[26] This means that ibuprofen exists as two non-superimposable mirror images, or enantiomers: (S)-ibuprofen and (R)-ibuprofen. Early pharmacological studies eventually revealed that the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[27] The (R)-enantiomer is largely inactive but undergoes a unidirectional enzymatic conversion in the body to the active (S)-form.[27][29] This metabolic inversion effectively makes the racemic mixture (a 50:50 mix of both enantiomers) a prodrug for the active (S)-enantiomer.

Conclusion

The early research into 2-arylpropionic acids represents a triumph of rational drug design and systematic preclinical evaluation. Driven by a clear clinical need, the discovery of ibuprofen by the team at Boots provided a foundational molecule that would bring relief to millions. The elucidation of the COX inhibition mechanism provided a causal framework for understanding both the therapeutic effects and the side effects of this new class of drugs. The preclinical models, such as the carrageenan paw edema and UV erythema assays, proved to be robust tools for identifying and characterizing anti-inflammatory potential. This pioneering work of the 1950s and 60s not only delivered a blockbuster drug but also laid the scientific groundwork for decades of subsequent research in anti-inflammatory therapy, including the development of more COX-2 selective agents.

References

A Technical Guide to the Relationship Between 2-Methyl-2-(4-methylphenyl)propanoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the relationship between 2-Methyl-2-(4-methylphenyl)propanoic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The document is intended for researchers, scientists, and professionals in drug development and quality control. It will explore the structural similarities and differences, the genesis of this compound as a process-related impurity in ibuprofen synthesis, its potential pharmacological implications, and validated analytical methodologies for its detection and quantification. This guide aims to provide a comprehensive understanding of this critical relationship to ensure the quality, safety, and efficacy of ibuprofen formulations.

Introduction: Defining the Compounds

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain management and anti-inflammatory therapy.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2] Ibuprofen is a chiral molecule, with the (S)-(+)-enantiomer being the pharmacologically active form.

This compound, also known as 2-(p-Tolyl)propionic acid, is a structurally related carboxylic acid.[3][4] While it has been investigated for its own potential anti-inflammatory properties, its primary significance in the pharmaceutical industry is its classification as "Ibuprofen Impurity D" according to the European Pharmacopoeia.[5][6] Understanding the relationship between ibuprofen and this specific impurity is crucial for controlling the quality of the active pharmaceutical ingredient (API) and the final drug product.

Structural and Physicochemical Comparison

At a molecular level, the two compounds share a core propanoic acid moiety attached to a substituted phenyl ring. The key distinction lies in the substituent at the para-position of the phenyl ring.

  • Ibuprofen: Possesses an isobutyl group (-CH2CH(CH3)2) at the para-position.[7][8]

  • This compound: Features a methyl group (-CH3) at the para-position.[3][9]

This seemingly minor difference in the alkyl substituent has a significant impact on the physicochemical properties of the molecules, which in turn can influence their pharmacological and toxicological profiles.

Table 1: Physicochemical Properties of Ibuprofen and this compound

PropertyIbuprofenThis compound
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid[7]2-(4-methylphenyl)propanoic acid[3]
Molecular Formula C₁₃H₁₈O₂[7]C₁₀H₁₂O₂[3]
Molecular Weight 206.28 g/mol [7]164.20 g/mol [3]
Melting Point 75-78 °C[1]37-42 °C[5]
Solubility Practically insoluble in water; soluble in most organic solvents.[1]Slightly soluble in chloroform and methanol.[5]
pKa ~4.4~4.44 (Predicted)[5]

Genesis of this compound as an Impurity in Ibuprofen Synthesis

The presence of this compound as an impurity in ibuprofen is directly linked to the starting materials and reaction pathways used in its synthesis. The two most well-known industrial syntheses of ibuprofen are the Boots process and the Boots-Hoechst-Celanese (BHC) process.[6][10]

The formation of this impurity can be attributed to the presence of p-xylene as a potential impurity in the starting material, isobutylbenzene. During the Friedel-Crafts acylation, a key step in both the Boots and BHC processes, any p-xylene present will react alongside the isobutylbenzene, leading to the formation of a p-methylacetophenone intermediate. This intermediate then proceeds through the subsequent reaction steps to ultimately yield this compound.

Below is a diagram illustrating the parallel reaction pathway that leads to the formation of Ibuprofen Impurity D.

G cluster_main Ibuprofen Synthesis (BHC Process) cluster_impurity Impurity Formation isobutylbenzene Isobutylbenzene step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) isobutylbenzene->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Hydrogenation (Raney Nickel) intermediate1->step2 intermediate2 1-(4-Isobutylphenyl)ethanol step2->intermediate2 step3 Carbonylation (CO, Pd catalyst) intermediate2->step3 ibuprofen Ibuprofen step3->ibuprofen p_xylene p-Xylene (Impurity in Starting Material) impurity_step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) p_xylene->impurity_step1 impurity_intermediate1 4'-Methylacetophenone impurity_step1->impurity_intermediate1 impurity_step2 Hydrogenation (Raney Nickel) impurity_intermediate1->impurity_step2 impurity_intermediate2 1-(4-Methylphenyl)ethanol impurity_step2->impurity_intermediate2 impurity_step3 Carbonylation (CO, Pd catalyst) impurity_intermediate2->impurity_step3 impurity_d This compound (Ibuprofen Impurity D) impurity_step3->impurity_d

Figure 1: Formation of Ibuprofen Impurity D during Synthesis.

Pharmacological and Toxicological Considerations

While ibuprofen's pharmacological profile is well-established, the biological activity of its impurities is a critical aspect of drug safety and quality control. This compound, as a structural analog of ibuprofen, has been shown to possess anti-inflammatory properties, likely through a similar mechanism of COX inhibition.[2]

However, the presence of uncontrolled levels of this and other impurities can have several negative consequences:

  • Altered Potency: The impurity may have a different potency than ibuprofen, leading to variations in the overall therapeutic effect of the drug product.

  • Different Side Effect Profile: The impurity could exhibit a different side effect profile, potentially leading to unforeseen adverse events.

  • Immunogenicity: The presence of impurities can, in some cases, trigger an immune response.

Given these potential risks, regulatory bodies such as the European Pharmacopoeia have established strict limits for the presence of this compound in ibuprofen.

Analytical Methodologies for Separation and Quantification

The accurate detection and quantification of this compound in ibuprofen is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11][12]

Validated HPLC Method for the Determination of Ibuprofen and Its Impurities

The following is a detailed, step-by-step protocol for a validated reverse-phase HPLC method capable of separating and quantifying ibuprofen and its related impurities, including this compound.

Objective: To resolve and quantify ibuprofen and its process-related impurities, including Impurity D.

Instrumentation:

  • Agilent 1120 Compact LC or equivalent HPLC system with a UV detector.[7]

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 10 mM sodium phosphate buffer at pH 6.9.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A gradient elution is typically employed to achieve optimal separation. A starting composition of Mobile Phase A with a gradual increase in Mobile Phase B is recommended.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Detection Wavelength: 214 nm.[12]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of ibuprofen reference standard and this compound reference standard in the mobile phase. Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the ibuprofen API or crushed tablet powder in the mobile phase to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

G cluster_workflow HPLC Analysis Workflow start Sample Preparation (Standards and Samples) hplc HPLC System (C18 Column, Gradient Elution) start->hplc detection UV Detection (214 nm) hplc->detection data Data Acquisition and Processing detection->data quantification Quantification (Calibration Curve) data->quantification report Report Generation quantification->report

Figure 2: HPLC Analysis Workflow for Ibuprofen and its Impurities.

Conclusion

The relationship between this compound and ibuprofen is a critical consideration in the manufacturing and quality control of this essential medication. As Ibuprofen Impurity D, its presence is a direct consequence of the synthetic route and the purity of the starting materials. While possessing its own pharmacological activity, its uncontrolled presence can impact the safety and efficacy of the final drug product. The implementation of robust and validated analytical methods, such as the HPLC protocol detailed in this guide, is paramount for ensuring that ibuprofen meets the stringent quality standards required for patient safety. This in-depth understanding of the chemistry and analysis of this impurity is essential for all professionals involved in the lifecycle of ibuprofen.

References

Methodological & Application

Synthesis of 2-Methyl-2-(4-methylphenyl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-2-(4-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein follows a robust two-step synthetic sequence commencing with the exhaustive methylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile), followed by the hydrolysis of the resulting nitrile intermediate. This application note is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying chemical principles, safety considerations, and characterization of the final product, thereby ensuring a reproducible and reliable synthesis for researchers.

Introduction

This compound is a carboxylic acid derivative featuring a quaternary carbon center. This structural motif is of significant interest in drug discovery as it can impart unique pharmacological properties and metabolic stability to bioactive molecules. The synthesis of such sterically hindered carboxylic acids requires careful consideration of reaction conditions to achieve high yields and purity. The presented protocol offers a practical and efficient approach for the laboratory-scale preparation of this compound.

Synthesis Pathway Overview

The synthesis proceeds in two key stages as illustrated below:

  • Alkylation: The acidic α-protons of 4-methylphenylacetonitrile are sequentially removed by a strong base, sodium amide, to generate a carbanion. This nucleophilic carbanion then undergoes exhaustive methylation with methyl iodide to yield the intermediate, 2-methyl-2-(4-methylphenyl)propanenitrile.

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under strong acidic conditions to afford the final product, this compound.

Experimental Protocol

Part 1: Synthesis of 2-Methyl-2-(4-methylphenyl)propanenitrile

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityCAS NumberSafety Notes
4-MethylphenylacetonitrileC₉H₉N131.1713.1 g (0.1 mol)2947-61-7Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
Sodium Amide (NaNH₂)NaNH₂39.018.6 g (0.22 mol)7782-92-5Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[1][2][3][4][5]
Methyl Iodide (CH₃I)CH₃I141.9431.2 g (13.7 mL, 0.22 mol)74-88-4Toxic if inhaled, in contact with skin, or if swallowed. Suspected of causing cancer.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12300 mL60-29-7Extremely flammable liquid and vapor. May form explosive peroxides.
Saturated Ammonium Chloride (aq)NH₄Cl53.49100 mL12125-02-9Causes serious eye irritation.
Anhydrous Magnesium SulfateMgSO₄120.37As needed7487-88-9-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried and assembled under a positive pressure of dry nitrogen to ensure anhydrous conditions.

  • Base Addition: The flask is charged with sodium amide (8.6 g, 0.22 mol) and 150 mL of anhydrous diethyl ether. The suspension is stirred to ensure a fine dispersion of the base.

  • Nitrile Addition: A solution of 4-methylphenylacetonitrile (13.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium amide over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Alkylation: After the addition of the nitrile is complete, the reaction mixture is stirred at room temperature for 1 hour. A solution of methyl iodide (31.2 g, 0.22 mol) in 100 mL of anhydrous diethyl ether is then added dropwise over 1 hour. The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours to ensure complete dimethylation.

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-methyl-2-(4-methylphenyl)propanenitrile, can be purified by vacuum distillation.

dot

Synthesis_Step1 cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_product Intermediate Product reagent1 4-Methylphenylacetonitrile reaction_vessel Alkylation reagent1->reaction_vessel reagent2 Sodium Amide (2.2 eq) reagent2->reaction_vessel reagent3 Methyl Iodide (2.2 eq) reagent3->reaction_vessel condition1 Anhydrous Diethyl Ether condition1->reaction_vessel condition2 Reflux, 3h condition2->reaction_vessel product 2-Methyl-2-(4-methylphenyl)propanenitrile reaction_vessel->product caption Alkylation of 4-methylphenylacetonitrile. Synthesis_Step2 cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_product Final Product reactant1 2-Methyl-2-(4-methylphenyl)propanenitrile reaction_vessel Hydrolysis reactant1->reaction_vessel reactant2 H₂SO₄ / H₂O reactant2->reaction_vessel condition1 Reflux, 6-8h condition1->reaction_vessel product This compound reaction_vessel->product caption Hydrolysis of the nitrile intermediate.

References

Application Note & Protocol: Asymmetric Synthesis of (S)-2-Methyl-2-(4-methylphenyl)propanoic Acid via Catalytic Enantioselective Protonation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-2-Methyl-2-(4-methylphenyl)propanoic acid is a key chiral building block and a structural analog of several non-steroidal anti-inflammatory drugs (NSAIDs), where the biological activity is primarily associated with the (S)-enantiomer.[1] This guide provides a detailed protocol for the asymmetric synthesis of this compound using a robust and highly selective method: the catalytic enantioselective protonation of a silyl ketene acetal. This approach offers an efficient route to establishing the α-tertiary stereocenter with high enantiopurity. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and outline the necessary analytical techniques for product validation and enantiomeric excess determination.

Introduction and Strategic Overview

The synthesis of enantiomerically pure 2-arylpropanoic acids is a subject of significant interest in pharmaceutical development.[2] The target molecule, (S)-2-Methyl-2-(4-methylphenyl)propanoic acid, possesses a quaternary stereocenter at the α-position to the carboxylic acid, which presents a significant synthetic challenge. Traditional methods often rely on chiral resolution, chiral auxiliaries, or asymmetric hydrogenation of a prochiral olefin.[1]

This application note focuses on a more elegant and atom-economical strategy: catalytic asymmetric protonation .[3][4] This method involves the generation of a planar, prochiral enolate equivalent—a silyl ketene acetal—which is then protonated by a chiral proton source. The face-selective delivery of the proton is orchestrated by a chiral catalyst, thereby setting the desired stereochemistry with high fidelity.

The chosen synthetic strategy involves two key stages:

  • Formation of the Silyl Ketene Acetal: The racemic starting material, 2-methyl-2-(4-methylphenyl)propanoic acid, is converted into its corresponding bis(trimethylsilyl) ketene acetal.

  • Catalytic Asymmetric Protonation: The prochiral ketene acetal is then subjected to protonation using an achiral proton source (e.g., methanol) in the presence of a chiral catalyst system. This key step transforms the achiral intermediate into the desired (S)-enantiomer with high enantiomeric excess (e.e.).

This deracemization approach is highly efficient as it converts a racemic mixture directly into a single, highly enriched enantiomer.[5]

Mechanism of Enantioselective Protonation

The success of this synthesis hinges on the precise control of the protonation event. We will utilize a Lewis acid-assisted chiral Brønsted acid (LBA) system, such as one derived from tin(IV) chloride and (R)-BINOL ((R)-1,1'-Bi-2-naphthol).[3][6]

The proposed catalytic cycle proceeds as follows:

  • Catalyst Activation: The chiral diol, (R)-BINOL, coordinates with the Lewis acid, SnCl₄. This coordination enhances the acidity of the BINOL hydroxyl protons, creating a potent chiral Brønsted acid environment.

  • Substrate Binding: The silyl ketene acetal, the prochiral substrate, coordinates to the tin center of the chiral catalyst complex.

  • Enantioselective Proton Transfer: The catalyst complex orients the silyl ketene acetal in a sterically defined manner. An achiral proton source, such as methanol, is activated by the complex. The proton is delivered preferentially to one of the two enantiotopic faces of the planar ketene acetal. The bulky binaphthyl backbone of the (R)-BINOL ligand effectively shields the other face, dictating the stereochemical outcome.

  • Product Release and Catalyst Regeneration: Following protonation, the resulting silyl ester of the product is formed, and subsequent hydrolysis yields the final carboxylic acid. The catalyst is regenerated and can enter another cycle.

Diagram of the Proposed Catalytic Protonation Mechanism

Asymmetric Protonation Mechanism cluster_0 Catalytic Cycle Catalyst (R)-BINOL-SnCl₄ Complex Intermediate [Catalyst-Substrate-MeOH] Transition State Catalyst->Intermediate Binds Substrate & Proton Source Substrate Silyl Ketene Acetal (Prochiral) Substrate->Intermediate ProtonSource Methanol (Proton Source) ProtonSource->Intermediate Product (S)-Enriched Silyl Ester Intermediate->Product Face-Selective Proton Transfer Product->Catalyst Releases Product, Regenerates Catalyst FinalProduct (S)-Carboxylic Acid Product->FinalProduct Hydrolysis (Workup)

Caption: Proposed mechanism for catalytic asymmetric protonation.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-BuLi), corrosive chemicals (SnCl₄), and flammable solvents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of the Bis(trimethylsilyl) Ketene Acetal
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum for reagent addition via syringe. Maintain the system under a positive pressure of argon.

  • Reagent Charging: To the flask, add racemic this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.1 eq, 1.6 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change and/or precipitation may be observed.

  • Silylation: After stirring for 30 minutes at -78 °C, add chlorotrimethylsilane (TMSCl, 2.2 eq) dropwise.

  • Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The reaction is quenched by the addition of anhydrous hexanes, which precipitates lithium chloride.

  • Isolation: Filter the mixture through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the crude bis(trimethylsilyl) ketene acetal. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Part B: Catalytic Asymmetric Protonation
  • Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, prepare the catalyst solution. Dissolve (R)-BINOL (0.1 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Add tin(IV) chloride (SnCl₄, 0.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to -78 °C. In a separate flask, dissolve the crude bis(trimethylsilyl) ketene acetal (from Part A) in anhydrous DCM (~0.2 M).

  • Protonation: Transfer the ketene acetal solution via cannula into the cold catalyst solution. Add methanol (MeOH, 1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketene acetal is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-2-Methyl-2-(4-methylphenyl)propanoic acid.

Diagram of the Experimental Workflow

Experimental Workflow A1 Dissolve Racemic Acid in Anhydrous THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi (2.1 eq) Dropwise A2->A3 A4 Add TMSCl (2.2 eq) Dropwise A3->A4 A5 Warm to RT, Stir 4h A4->A5 A6 Filter & Concentrate A5->A6 B3 Add Ketene Acetal Solution A6->B3 Crude Ketene Acetal B1 Prepare Catalyst: (R)-BINOL + SnCl₄ in DCM B2 Cool Catalyst to -78 °C B1->B2 B2->B3 B4 Add MeOH (1.5 eq) B3->B4 B5 Stir at -78 °C, Monitor B4->B5 B6 Aqueous Workup (NaHCO₃) B5->B6 B7 Purification (Chromatography) B6->B7

References

Application Note: Enzymatic Resolution of Racemic 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the enzymatic kinetic resolution of racemic 2-Methyl-2-(4-methylphenyl)propanoic acid, a member of the 2-arylpropionic acid family (profens). We delve into the core principles of lipase-catalyzed enantioselective esterification, offering detailed, field-proven protocols for reaction execution, enzyme immobilization, and analytical validation. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific applications.

Introduction: The Imperative for Chiral Purity in Profens

2-Arylpropionic acids, commonly known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). A defining characteristic of these molecules is the presence of a stereocenter at the α-position of the carboxylic acid, leading to the existence of two enantiomers, (S) and (R). It is well-established that the pharmacological activity of profens resides predominantly in the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] The (R)-enantiomer is often less active or can contribute to undesirable side effects.[1][3]

This compound, a structural analog of profens like ibuprofen and ketoprofen, presents the same challenge of chiral separation. While many profens are still marketed as racemic mixtures, the demand for enantiomerically pure active pharmaceutical ingredients (APIs) is driven by the need for improved therapeutic indices and reduced patient risk.[2]

Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to classical resolution methods. This biocatalytic approach leverages the inherent stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers under mild, environmentally benign conditions.[4][5] This application note details the principles and protocols for the effective resolution of racemic this compound using lipase-catalyzed esterification.

Scientific Principles: The Basis of Enantioselectivity

The Mechanism of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is founded on the principle that two enantiomers of a racemic substrate will react at different rates in the presence of a chiral catalyst.[4] Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, are exceptionally effective for this purpose, particularly in non-aqueous environments where they can catalyze esterification and transesterification reactions.[6][7]

The catalytic mechanism involves a serine residue in the enzyme's active site.[4] In an esterification reaction, the lipase preferentially forms an acyl-enzyme intermediate with one enantiomer of the carboxylic acid. This intermediate then reacts with an alcohol to release the ester product and regenerate the free enzyme. The other enantiomer fits poorly into the active site and is converted at a much slower rate (k_fast >> k_slow).

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products Racemic Acid (R,S)-Acid Enzyme Lipase + Alcohol Racemic Acid->Enzyme Product (S)-Ester Enzyme->Product k_fast Unreacted (R)-Acid Enzyme->Unreacted k_slow Final_Ester Enriched (S)-Ester Product->Final_Ester Separation Final_Acid Enriched (R)-Acid Unreacted->Final_Acid Separation

Caption: Principle of Enzymatic Kinetic Resolution.

The efficiency of this process is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is indicative of a highly selective resolution.

The Advantage of Immobilized Lipases

While soluble lipases are effective, their industrial application can be limited by high cost, low operational stability, and difficulty in recovery and reuse.[8][9] Enzyme immobilization overcomes these challenges by confining the enzyme to a solid support.[9][10] This strategy offers several key advantages:

  • Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH.[10][11]

  • Simplified Separation: The biocatalyst can be easily removed from the reaction mixture by simple filtration, preventing product contamination.[9]

  • Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, significantly reducing process costs.[10]

Physical adsorption is a common and gentle immobilization method where the enzyme binds to the support via non-covalent interactions like hydrophobic forces and hydrogen bonds.[12] Supports such as silica, porous polymers, and agarose are frequently used.[13][14]

Application Protocols

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

This protocol describes a typical batch resolution of racemic this compound using an immobilized lipase. Candida antarctica Lipase B (CALB) and Candida rugosa Lipase (CRL) are excellent starting points due to their proven efficacy with 2-arylpropionic acids.[5][15][16]

3.1.1 Materials & Reagents

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB, or CRL immobilized on silica)

  • Alcohol (e.g., 1-butanol, isooctanol)

  • Anhydrous Organic Solvent (e.g., n-hexane, isooctane, toluene)

  • Sodium Bicarbonate (NaHCO₃) solution (e.g., 5-10% w/v, aqueous)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction vessel with magnetic stirrer and temperature control

3.1.2 Step-by-Step Methodology

  • Reaction Setup: In a sealed reaction vessel, dissolve racemic this compound (1.0 eq) and the alcohol (e.g., 1.2 eq) in the chosen organic solvent (e.g., 10-20 mL per gram of acid).

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the acid substrate).

  • Incubation: Seal the vessel and incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant stirring (e.g., 200 rpm).

  • Reaction Monitoring: Periodically (e.g., at 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the reaction mixture. Analyze this sample via chiral HPLC (see Protocol 3.2) to determine the conversion and enantiomeric excess of the substrate and product. The goal is to stop the reaction as it approaches 50% conversion to maximize the enantiomeric excess of both the remaining acid and the ester product.

  • Reaction Termination & Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Product Separation:

    • Transfer the filtrate (containing the ester product and unreacted acid) to a separatory funnel.

    • Add an aqueous solution of sodium bicarbonate to the funnel. The unreacted carboxylic acid will be deprotonated and move into the aqueous phase as its sodium salt. The ester will remain in the organic phase.

    • Separate the two layers.

  • Isolation of Unreacted (R)-Acid:

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will re-protonate the carboxylate, causing the acid to precipitate or become extractable.

    • Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Isolation of (S)-Ester Product:

    • Wash the original organic layer (from step 6) with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ester.

    • Optional: The ester can be hydrolyzed back to the corresponding carboxylic acid using standard chemical or enzymatic methods if the free acid is the desired final product.[1][3]

Protocol 2: Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Accurate determination of enantiomeric excess (ee) and conversion (c) is critical for evaluating the resolution's success. Chiral HPLC is the standard method for this analysis.

3.2.1 Instrumentation & Materials

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: A column based on cellulose or amylose derivatives is often effective for profens (e.g., Lux Cellulose-3, Chiralcel OD-H).[17]

  • Mobile Phase: Typically a mixture of n-hexane and 2-propanol with a small amount of a modifier like acetic or trifluoroacetic acid to improve peak shape. A common starting point is 99:1:0.1 (v/v/v) n-hexane:2-propanol:acetic acid.[17]

  • Samples: Racemic standard, aliquots from the reaction, and final purified products.

3.2.2 Analytical Procedure

  • Method Development: Inject a solution of the racemic starting material to determine the retention times of the two enantiomers and ensure baseline separation.

  • Sample Preparation: Dilute the reaction aliquots and final products in the mobile phase to an appropriate concentration for UV detection.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Calculations:

    • Enantiomeric Excess (ee): Calculated from the peak areas (A) of the two enantiomers.

      • ee_substrate (%) = |(A_R - A_S) / (A_R + A_S)| * 100

      • ee_product (%) = |(A_S' - A_R') / (A_S' + A_R')| * 100 (where A' are the areas of the ester enantiomers)

    • Conversion (c): Calculated from the ee of the substrate (ee_s) and the ee of the product (ee_p).

      • c = ee_s / (ee_s + ee_p)

    • Enantiomeric Ratio (E): The ultimate measure of selectivity.

      • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Protocol 3: Lipase Immobilization by Adsorption on Silica Nanoparticles

This protocol provides a straightforward method for preparing an immobilized lipase catalyst.

3.3.1 Materials

  • Candida rugosa Lipase (crude powder)

  • Silica Nanoparticles

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0-8.0)

  • Hexane

3.3.2 Immobilization Procedure

  • Support Preparation: Suspend silica nanoparticles in phosphate buffer.

  • Enzyme Solution: Dissolve the lipase powder in a separate volume of the same phosphate buffer.

  • Adsorption: Add the lipase solution to the silica suspension. Stir the mixture gently at room temperature for a set time (e.g., 15 minutes to a few hours). The optimal pH for adsorption is often slightly alkaline.[17]

  • Recovery: Separate the solid by centrifugation or filtration.

  • Washing: Wash the immobilized enzyme preparation several times with buffer to remove any loosely bound enzyme, followed by a final wash with a solvent like hexane to remove excess water.

  • Drying: Dry the immobilized lipase under vacuum until a constant weight is achieved. Store in a desiccator at 4°C.

Data Presentation & Workflow Visualization

Representative Performance Data

The following table summarizes typical results achieved for the resolution of various profens using different lipases, which can serve as a benchmark for optimizing the resolution of this compound.

SubstrateLipase SourceAlcoholSolventTemp (°C)Conv. (%)ee_p (%)E-valueReference
KetoprofenCandida rugosa1-DecanolToluene454799185[1][3]
IbuprofenC. antarctica BIsobutanolIsooctane24>50-High[18]
FlurbiprofenC. antarctica BMethanol---89.6High[15]
IbuprofenCandida rugosaIsooctanolIsooctane374929.2 (ee_s)-[17]
FenoprofenC. antarctica BTrimethyl orthoformateToluene45~50>95High[2]
Visualized Experimental Workflow

G cluster_0 Preparation cluster_1 Biocatalysis cluster_2 Workup & Separation cluster_3 Isolation & Analysis A 1. Prepare Racemic Acid, Alcohol & Solvent Mixture B 2. Add Immobilized Lipase A->B C 3. Incubate with Stirring (e.g., 45°C, 24-48h) B->C D 4. Monitor Reaction by Chiral HPLC C->D E 5. Filter to Recover Immobilized Enzyme D->E F 6. Liquid-Liquid Extraction with aq. NaHCO₃ E->F G Organic Phase: (S)-Ester F->G H Aqueous Phase: (R)-Acid Salt F->H I 7. Isolate (S)-Ester G->I J 8. Acidify & Extract to Isolate (R)-Acid H->J K 9. Final Purity & ee Analysis by HPLC I->K J->K

Caption: Step-by-step workflow for enzymatic resolution.

Troubleshooting and Optimization

  • Low Enantioselectivity (E-value): The choice of solvent is critical; non-polar solvents like hexane or toluene generally yield higher E-values. The structure of the alcohol can also influence selectivity. Lowering the reaction temperature often improves the E-value at the cost of a slower reaction rate.[14][19]

  • Slow Reaction Rate: Increase the enzyme loading or temperature. However, be aware that excessively high temperatures can denature the enzyme. Ensure the solvent is anhydrous, as excess water can promote the reverse hydrolysis reaction.

  • Difficulty in Separation: If emulsions form during extraction, add brine (saturated NaCl solution) to help break them. Ensure the pH of the aqueous phase is sufficiently basic (>8) for complete acid extraction and sufficiently acidic (<3) for recovery.

  • Loss of Enzyme Activity on Reuse: Incomplete removal of substrate or product from the enzyme surface can inhibit its activity in subsequent cycles. Ensure thorough washing of the recovered enzyme with fresh solvent before drying and storage.

Conclusion

The enzymatic kinetic resolution via lipase-catalyzed esterification is a robust, highly selective, and scalable method for producing enantiomerically enriched this compound. By leveraging immobilized biocatalysts, the process becomes economically viable and environmentally sustainable. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement and optimize this powerful technology in the pursuit of single-enantiomer pharmaceuticals.

References

Application Notes & Protocols: 2-Methyl-2-(4-methylphenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the gem-Dimethyl Aryl Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Methyl-2-(4-methylphenyl)propanoic acid (CAS No: 20430-18-6) represents a highly versatile, yet specific, building block for the construction of complex molecular architectures. Its structure, featuring a carboxylic acid, a p-substituted aromatic ring, and a sterically demanding quaternary α-carbon, offers a unique combination of reactive handles and inherent stability.

The defining feature of this molecule is the gem-dimethyl group adjacent to the aryl ring. The incorporation of this motif into drug candidates is a well-established strategy to enhance metabolic stability, improve pharmacokinetic profiles, and increase biological potency.[1][2] The steric bulk provided by the two methyl groups can shield adjacent functional groups from enzymatic degradation, a phenomenon that can significantly extend the half-life of a therapeutic agent.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a strategic starting material, complete with detailed protocols for its derivatization.

Section 1: Compound Profile and Safety

A thorough understanding of the starting material's properties and handling requirements is paramount for safe and reproducible experimentation.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 20430-18-6[4]
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 37-42 °C (for related compound)[6][7]
Safety & Handling

As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally related arylpropanoic acids, the following precautions are recommended:

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation.[4][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9][10]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Section 2: The Strategic Value and Reactive Sites

The utility of this compound stems from its distinct structural domains, which can be manipulated selectively. The diagram below highlights the primary reactive zones of the molecule.

References

Application Notes and Protocols: 2-Methyl-2-(4-methylphenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Propanoic Acid Derivative at the Crossroads of Metabolic Disease Research

2-Methyl-2-(4-methylphenyl)propanoic acid, a substituted phenylpropanoic acid derivative, represents a significant scaffold in the exploration of novel therapeutics for metabolic disorders. While its structural analogs have been investigated for a range of biological activities, its primary relevance in medicinal chemistry is centered on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them prime targets for conditions such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This document serves as a comprehensive technical guide, providing detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential PPAR modulators. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to accurately characterize the compound's activity from in vitro screening to in vivo efficacy studies.

Mechanism of Action: Targeting the Masters of Metabolic Regulation

The therapeutic potential of this compound is intrinsically linked to its ability to act as a ligand for PPARs. PPARs are a family of ligand-activated transcription factors comprising three isoforms: PPARα, PPARβ/δ, and PPARγ.[1] These isoforms form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2] This binding initiates a cascade of transcriptional events that regulate a multitude of metabolic pathways.

  • PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma triglycerides.[2]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity and promotes glucose uptake.[3]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and the regulation of energy homeostasis.[3]

The structural features of this compound, particularly the carboxylic acid head group and the substituted phenyl ring, are characteristic of many known PPAR agonists. The carboxylic acid moiety is often crucial for anchoring the ligand within the ligand-binding pocket of the receptor.

Below is a conceptual workflow for the evaluation of this compound as a PPAR agonist.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis\nand Characterization Compound Synthesis and Characterization PPAR Transactivation Assay\n(Luciferase Reporter) PPAR Transactivation Assay (Luciferase Reporter) Compound Synthesis\nand Characterization->PPAR Transactivation Assay\n(Luciferase Reporter) PPAR Competitive Binding Assay\n(TR-FRET) PPAR Competitive Binding Assay (TR-FRET) PPAR Transactivation Assay\n(Luciferase Reporter)->PPAR Competitive Binding Assay\n(TR-FRET) Target Gene Expression Analysis\n(qPCR) Target Gene Expression Analysis (qPCR) PPAR Competitive Binding Assay\n(TR-FRET)->Target Gene Expression Analysis\n(qPCR) Animal Model Selection\n(e.g., db/db mice) Animal Model Selection (e.g., db/db mice) Target Gene Expression Analysis\n(qPCR)->Animal Model Selection\n(e.g., db/db mice) Lead Compound Progression Dosing and Monitoring Dosing and Monitoring Animal Model Selection\n(e.g., db/db mice)->Dosing and Monitoring Metabolic Parameter Analysis Metabolic Parameter Analysis Dosing and Monitoring->Metabolic Parameter Analysis Histopathological Examination Histopathological Examination Metabolic Parameter Analysis->Histopathological Examination

Caption: Workflow for evaluating this compound as a PPAR agonist.

Experimental Protocols

The following protocols provide a detailed framework for assessing the activity of this compound as a PPAR modulator.

Protocol 1: In Vitro PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for identifying and characterizing PPAR agonists. It utilizes a reporter gene, typically luciferase, under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Objective: To determine if this compound can activate PPARα, PPARγ, and/or PPARβ/δ in a cellular context.

Materials:

  • HEK293T or HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vectors for human PPARα, PPARγ, and PPARβ/δ (e.g., pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARβ/δ)

  • Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL3-PPRE-luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • Positive controls:

    • PPARα: WY-14643

    • PPARγ: Rosiglitazone

    • PPARβ/δ: GW501516

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a transfection mix containing the PPAR expression vector (e.g., 50 ng), the PPRE-luciferase reporter plasmid (e.g., 100 ng), and the control plasmid (e.g., 10 ng).

    • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive controls in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

    • Measure the firefly and Renilla luciferase activities using a luminometer.[4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.

Expected Outcome: An increase in luciferase activity in a dose-dependent manner will indicate that this compound is an agonist for the specific PPAR isoform tested.

Protocol 2: In Vitro PPAR Competitive Binding Assay (TR-FRET)

This assay determines if the test compound directly binds to the PPAR ligand-binding domain (LBD). It is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).

Objective: To confirm the direct binding of this compound to the PPAR LBD and to determine its binding affinity (IC50).

Materials:

  • Recombinant human PPAR LBD (tagged, e.g., with GST or His)

  • Fluorescently labeled PPAR ligand (tracer)

  • Terbium-labeled antibody specific for the LBD tag (e.g., anti-GST)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Assay Preparation: Prepare an assay buffer (e.g., phosphate buffer with BSA).

  • Compound Addition: Add serial dilutions of this compound to the wells of the microplate.

  • Reagent Addition: Add a pre-mixed solution of the PPAR LBD and the fluorescent tracer to each well.

  • Antibody Addition: Add the terbium-labeled antibody to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration to generate a competition curve and determine the IC50 value.

Expected Outcome: A decrease in the TR-FRET signal with increasing concentrations of the test compound indicates competitive binding to the PPAR LBD.

Protocol 3: In Vivo Efficacy Study in a Diabetic Mouse Model (db/db Mice)

The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, making it a suitable model to evaluate the in vivo efficacy of potential PPAR agonists.[5]

Objective: To assess the therapeutic effects of this compound on metabolic parameters in a model of type 2 diabetes.

Materials:

  • Male db/db mice (8-10 weeks old)

  • Control C57BL/6J mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Rosiglitazone)

  • Glucometer and test strips

  • ELISA kits for insulin and triglycerides

  • Equipment for oral gavage

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week.

  • Grouping: Randomly divide the db/db mice into three groups: vehicle control, this compound-treated, and positive control-treated (n=8-10 mice per group). A group of C57BL/6J mice will serve as a healthy control.

  • Dosing: Administer the test compound, positive control, or vehicle daily by oral gavage for 4-6 weeks. The dose of this compound should be determined from preliminary dose-ranging studies.

  • Monitoring:

    • Monitor body weight and food intake twice a week.

    • Measure fasting blood glucose levels from tail vein blood weekly.

  • Terminal Procedures:

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).

    • Collect blood via cardiac puncture for the analysis of plasma insulin, triglycerides, and other relevant biomarkers.

    • Euthanize the mice and collect tissues (liver, adipose tissue, skeletal muscle) for histopathological analysis and gene expression studies.

Data Analysis:

  • Compare the changes in body weight, food intake, blood glucose, insulin, and triglyceride levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

  • Analyze the results of the OGTT and ITT.

  • Evaluate the histopathology of the collected tissues.

Expected Outcome: Treatment with an effective PPAR agonist is expected to improve glucose tolerance, lower blood glucose, insulin, and triglyceride levels, and reduce hepatic steatosis in db/db mice.

Data Presentation

Parameter Vehicle Control (db/db) This compound (db/db) Rosiglitazone (db/db) Healthy Control (C57BL/6J)
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Plasma Insulin (ng/mL)
Plasma Triglycerides (mg/dL)

This table is a template for summarizing the in vivo data. The actual data will be generated from the experimental study.

Safety and ADME-Tox Considerations

Preliminary safety data for this compound suggests that it may be harmful if swallowed and can cause skin and eye irritation.[1] As with any investigational compound, appropriate personal protective equipment should be used during handling.

A comprehensive in vitro ADME-Tox profiling is recommended to assess the compound's pharmaceutical properties.[6] This should include assays for:

  • Solubility: To ensure adequate bioavailability.

  • Metabolic Stability: Using liver microsomes to predict in vivo clearance.

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of unbound, active compound.

  • Cytotoxicity: In relevant cell lines (e.g., HepG2) to identify potential hepatotoxicity.

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel PPAR modulators. The protocols detailed in this guide provide a systematic approach to thoroughly characterize its biological activity. Future research should focus on optimizing the structure to enhance potency and selectivity for specific PPAR isoforms, thereby potentially minimizing off-target effects. A comprehensive evaluation of the compound's ADME-Tox profile is also crucial for its progression as a viable therapeutic candidate for metabolic diseases.

References

Application Note: A Validated HPLC Method for the Quantification of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methyl-2-(4-methylphenyl)propanoic acid. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive guide, from the scientific rationale behind the methodological choices to a step-by-step protocol for implementation and validation in a laboratory setting. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from research and development to quality control.

Introduction

This compound (Figure 1) is a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. As a member of the arylalkanoic acid family, it shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The accurate quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and sensitive technique for the analysis of aromatic carboxylic acids[2][3]. This application note details a specific and validated HPLC method to meet the analytical demands for this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.

  • Chromatographic Mode: Reversed-Phase HPLC. Due to the non-polar aromatic ring and the moderately polar carboxylic acid group, reversed-phase chromatography is the ideal choice. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for excellent separation based on hydrophobicity.

  • Stationary Phase: C18 Column. A C18 (octadecyl) bonded silica column is selected for its versatility and proven performance in separating a wide range of small molecules, including aromatic acids. The high surface area and carbon load of modern C18 columns ensure sufficient retention and resolution.

  • Mobile Phase Composition. A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. To ensure the analyte is in its non-ionized, more retained form, the aqueous component of the mobile phase is acidified with phosphoric acid. Suppressing the ionization of the carboxylic acid group (pKa is estimated to be around 4-5) by maintaining a low pH (around 2.5-3.0) is critical for achieving sharp, symmetrical peaks and reproducible retention times.

  • Detection. The phenyl group in the analyte's structure contains a chromophore that absorbs UV light. Based on data from structurally similar compounds, such as ibuprofen, which has a UV maximum around 222 nm, a detection wavelength in the low UV range is expected to provide high sensitivity[4]. For this method, a wavelength of 220 nm is selected as a starting point, though it is recommended to perform a UV scan of a standard solution to confirm the optimal wavelength.

Materials and Reagents

  • Analyte: this compound reference standard (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Phosphoric acid (85%, analytical grade)

  • Equipment:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase will be a mixture of this acidified water and acetonitrile. The exact ratio will be optimized during method development but a good starting point is 60:40 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water. Ensure the mobile phase is thoroughly mixed and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in methanol and then dilute with the mobile phase to fall within the calibration range. For formulated products, an extraction step may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following are the recommended starting parameters for the HPLC analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[5]. The following validation parameters should be assessed:

System Suitability

Before starting the validation, system suitability must be established. This is done by injecting the same standard solution multiple times (e.g., n=6) and evaluating the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analysis of a Placebo: A placebo (formulation without the active ingredient) should be analyzed to ensure no interference at the retention time of the analyte.

  • Forced Degradation Studies: The drug substance should be exposed to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The stressed samples are then analyzed to ensure that the main peak is pure and that any degradation products are well-resolved.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

  • Procedure: Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Table 1: Summary of Proposed HPLC Method Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in H₂O (60:40)Provides good separation and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µLA small volume to prevent peak distortion.
Temperature 30 °CEnsures reproducible retention times.
Detection 220 nmHigh sensitivity for the phenyl chromophore.

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
0.9998

Diagram 1: HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Validation prep_mobile Mobile Phase (ACN:Acidified Water) hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system Equilibrate prep_std Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples prep_std->injection prep_sample Sample Preparation (Dissolution & Filtration) prep_sample->injection data_acq Data Acquisition (Chromatogram) injection->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve Standard Data quantify Quantify Sample Concentration data_acq->quantify Sample Data cal_curve->quantify validation Perform Method Validation (ICH Q2(R1)) quantify->validation

Caption: Workflow for the HPLC quantification of the analyte.

Diagram 2: Method Validation Flowchart

G start Method Development Complete sys_suit System Suitability start->sys_suit specificity Specificity (Placebo, Forced Degradation) sys_suit->specificity linearity Linearity (r² ≥ 0.999) specificity->linearity accuracy Accuracy (98-102% Recovery) linearity->accuracy precision Precision (RSD ≤ 2.0%) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

References

GC-MS Analysis of 2-Methyl-2-(4-methylphenyl)propanoic Acid and its Metabolites: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid and its potential metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted propanoic acid derivative, shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2] The robust analytical methodology detailed herein is crucial for applications in drug metabolism, pharmacokinetic (DMPK) studies, and clinical or forensic toxicology. The protocol emphasizes effective sample preparation through liquid-liquid extraction (LLE), chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for sensitive and selective detection.

Introduction: The Analytical Imperative

This compound is an organic compound whose analysis is pertinent for understanding the metabolic fate of structurally related pharmaceutical compounds.[1] The carboxylic acid functional group makes the parent molecule polar and non-volatile, posing a challenge for direct GC analysis.[3][4] Therefore, chemical derivatization is an essential step to convert the polar analyte into a more volatile and thermally stable form suitable for gas chromatography.[3]

GC-MS is the technique of choice for this application due to its high chromatographic resolution and definitive mass-spectral identification capabilities.[5][6] This guide explains the causality behind each procedural step, from sample extraction to data interpretation, ensuring a scientifically sound and reproducible workflow.

Predicted Metabolic Pathways

Understanding the potential metabolic fate of the parent compound is critical for identifying its metabolites. Based on established biotransformation pathways for xenobiotics containing aromatic rings and alkyl groups, the primary metabolic routes for this compound are predicted to be Phase I oxidation reactions followed by Phase II conjugation.

Key predicted transformations include:

  • Benzylic Hydroxylation: Oxidation of the methyl group on the p-tolyl ring to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring.

  • Phase II Conjugation: The carboxylic acid moiety of the parent drug and its oxidized metabolites can undergo conjugation with glucuronic acid.

Predicted Metabolic Pathways Parent 2-Methyl-2-(4-methylphenyl) propanoic acid Metabolite1 Benzylic Hydroxylation Metabolite Parent->Metabolite1 Phase I CYP450 Metabolite2 Aromatic Hydroxylation Metabolite Parent->Metabolite2 Phase I CYP450 Conjugate Glucuronide Conjugate Parent->Conjugate Phase II UGT Metabolite3 Oxidized Metabolite (Carboxylic Acid) Metabolite1->Metabolite3 Oxidation Metabolite1->Conjugate Phase II UGT Metabolite2->Conjugate Phase II UGT Metabolite3->Conjugate Phase II UGT Analytical Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Interpretation GCMS->Data Predicted Fragmentation of Parent-TMS Ester cluster_0 This compound-TMS Ester M [M]•+ m/z 250 M_minus_15 [M-15]+ (Loss of •CH₃) m/z 235 M->M_minus_15 α-cleavage M_minus_73 [M-73]+ (Loss of •C(CH₃)₂) m/z 177 M->M_minus_73 cleavage M_minus_117 [M-117]+ (Loss of •COOTMS) m/z 133 M->M_minus_117 cleavage m_z_91 Tropylium Ion [C₇H₇]+ m/z 91 M_minus_117->m_z_91 rearrangement Structure

References

Application Note: Qualification and Use of 2-Methyl-2-(4-methylphenyl)propanoic Acid as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualification and use of 2-Methyl-2-(4-methylphenyl)propanoic acid as a chemical reference standard in pharmaceutical analysis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals. This guide details the complete workflow, from the initial characterization and purity assignment of a candidate reference material to its practical application in the quantitative analysis of pharmaceutical impurities. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific validity and regulatory compliance.

Introduction: The Role of Reference Standards

In pharmaceutical development and manufacturing, reference standards are the cornerstone of quality, safety, and efficacy.[1][2][3] They are highly characterized materials used to confirm the identity, strength, quality, and purity of drug substances and drug products.[1][3][4] Regulatory bodies worldwide, guided by documents such as the ICH Q7 Good Manufacturing Practice Guide, mandate the use of qualified reference standards for critical analytical procedures.[5][6][7][8]

A reference standard can be a primary standard, obtained from an officially recognized pharmacopeial body (e.g., USP), or a secondary (in-house) standard, which is qualified against a primary standard.[9][10] When a pharmacopeial standard is unavailable, as is often the case for proprietary impurities or metabolites, an in-house primary standard must be established through rigorous characterization.[11] This application note describes the process for establishing this compound as such a standard.

Physicochemical Properties of this compound

Proper characterization begins with understanding the fundamental properties of the compound.

  • Chemical Name: this compound

  • Synonyms: 2-(p-Tolyl)isobutyric acid

  • CAS Number: 5949-41-7

  • Molecular Formula: C₁₁H₁₄O₂[12]

  • Molecular Weight: 178.23 g/mol [12]

  • Chemical Structure:

    alt text

PropertyValueSource
Appearance White to off-white crystalline solidTypical
Melting Point 37-42 °C (literature)[13]
Boiling Point 231.67°C (rough estimate)[13]
Solubility Soluble in methanol, acetonitrile, DMSO. Sparingly soluble in water.General

Protocol: Qualification of a Primary Reference Standard

The qualification of a new batch of candidate material involves two main stages: unequivocal identity confirmation and purity assignment via a mass balance approach.[14][15] The mass balance method is a preferred technique for assigning a purity value to a reference standard, accounting for all significant impurities.[14][16][17]

Identity Confirmation

The following combination of spectroscopic techniques should be used to confirm that the chemical structure of the candidate material is consistent with this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including aromatic and aliphatic protons, and their respective integrations.

    • ¹³C NMR: To confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, aromatic C-H stretches). The resulting spectrum serves as a unique "fingerprint" for future batch comparisons.[4]

Purity Assignment by Mass Balance

The purity of the reference standard is assigned by subtracting the mass fractions of all identified impurities from 100%.[18]

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

This protocol determines the level of structurally related organic impurities.

Rationale: Reversed-phase HPLC is chosen for its ability to separate compounds based on hydrophobicity. Aromatic carboxylic acids are well-retained and separated on C18 columns.[19] The acidic mobile phase ensures the carboxylic acid group is protonated (neutral), leading to better peak shape and retention. UV detection is suitable due to the aromatic chromophore in the molecule.

Protocol Steps:

  • Instrument: A qualified HPLC system with a UV/PDA detector.

  • Sample Preparation: Accurately weigh approximately 25 mg of the candidate standard and dissolve in 50.0 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a ~0.5 mg/mL solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 min, hold for 5 min, return to 30% B over 1 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL
  • Analysis: Inject the sample solution. Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation: Calculate the % area of each impurity relative to the total area of all peaks. The sum represents the total chromatographic impurities.

Rationale: Karl Fischer titration is the gold standard for accurately determining water content in solid samples, which is crucial for the mass balance calculation.

Protocol Steps:

  • Instrument: A qualified coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the candidate standard (typically 50-100 mg) directly into the titration vessel.

  • Analysis: Perform the titration in triplicate according to the instrument manufacturer's instructions.

  • Calculation: Determine the average water content (%) and the relative standard deviation (RSD).

Rationale: HS-GC is a highly sensitive method for detecting and quantifying volatile organic compounds that may remain from the synthesis and purification process.[4]

Protocol Steps:

  • Instrument: A qualified GC system with a flame ionization detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of the candidate standard into a headspace vial. Add 1.0 mL of a suitable solvent (e.g., DMSO).

  • Standard Preparation: Prepare a standard solution containing known amounts of all potential residual solvents from the synthesis process.

  • GC Conditions: Utilize a standard USP <467> method or develop a product-specific method.

  • Analysis: Analyze the sample and standard solutions.

  • Calculation: Quantify any detected solvents against the standard. The sum represents the total residual solvent content (%).

Rationale: This test quantifies the amount of inorganic impurities in the material, which will not combust at high temperatures.[18]

Protocol Steps:

  • Apparatus: A qualified muffle furnace and a tared crucible.

  • Procedure: Accurately weigh about 1.0 g of the candidate standard into the crucible. Heat gently until charred, then add sulfuric acid and ignite in the muffle furnace at 600 ± 50 °C until constant weight is achieved.

  • Calculation: Calculate the percentage of residue remaining.

Visualization of Qualification Workflow

The following diagram illustrates the comprehensive workflow for qualifying a new batch of reference standard material.

QualificationWorkflow cluster_start Phase 1: Material Sourcing & Initial Checks cluster_identity Phase 2: Identity Confirmation cluster_purity Phase 3: Purity Determination (Mass Balance) cluster_final Phase 4: Finalization Start Receive Candidate Material Batch CoA Review Supplier Certificate of Analysis (CoA) Start->CoA NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy IdentityTests Identity Confirmed? NMR->IdentityTests MS->IdentityTests FTIR->IdentityTests IdentityTests->Start No (Reject Batch) HPLC Chromatographic Purity (HPLC-UV) IdentityTests->HPLC Yes Calc Calculate Purity: 100% - Σ(Impurities) HPLC->Calc KF Water Content (Karl Fischer) KF->Calc GC Residual Solvents (HS-GC) GC->Calc ROI Residue on Ignition (ROI) ROI->Calc Cert Generate Certificate of Qualification Calc->Cert Release Release as Qualified Reference Standard Cert->Release

Caption: Workflow for the qualification of a primary reference standard.

Protocol: Use in Pharmaceutical Analysis

Once qualified, the reference standard can be used for various analytical purposes. The following protocol describes its use for quantifying this compound as a specified impurity in an Active Pharmaceutical Ingredient (API).

Rationale: This method uses the qualified reference standard to create a calibration curve or a single-point standard to accurately quantify the impurity in an API sample. The chromatographic conditions are optimized to separate the impurity from the main API peak and other potential impurities.

Protocol Steps:

  • Preparation of Standard Stock Solution (SS): Accurately weigh ~25 mg of the qualified this compound reference standard (RS), corrected for its assigned purity, into a 100.0 mL volumetric flask. Dissolve and dilute to volume with diluent (Acetonitrile/Water 50:50 v/v). This gives a concentration of ~250 µg/mL.

  • Preparation of Working Standard (WS): Dilute 1.0 mL of the Standard Stock Solution (SS) to 50.0 mL with diluent. This gives a working concentration of ~5.0 µg/mL (corresponding to 0.5% impurity level for a 1 mg/mL API solution).

  • Preparation of Sample Solution: Accurately weigh ~100 mg of the API sample into a 100.0 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject the Working Standard (WS) five times. The system is suitable if the RSD of the peak area is ≤ 5.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the blank (diluent), the Working Standard, and the Sample Solution into the HPLC system using the same chromatographic conditions as described in Section 3.2.1.

  • Calculation: Calculate the percentage of the impurity in the API sample using the following formula:

    % Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

    Where:

    • Area_Imp_Sample = Peak area of the impurity in the sample chromatogram.

    • Area_Std = Average peak area of the standard in the WS injections.

    • Conc_Std = Concentration of the RS in the WS (µg/mL).

    • Conc_Sample = Concentration of the API in the sample solution (µg/mL).

    • Purity_Std = The assigned purity of the RS (e.g., 0.995).

Visualization of Analytical Workflow

The diagram below outlines the use of the qualified reference standard in a routine quality control assay.

AssayWorkflow cluster_prep Step 1: Solution Preparation cluster_analysis Step 2: HPLC Analysis cluster_results Step 3: Data Processing & Reporting weigh_rs Weigh Qualified RS (Correct for Purity) prep_std Prepare Standard Solutions (SS, WS) weigh_rs->prep_std weigh_api Weigh API Sample prep_sample Prepare Sample Solution weigh_api->prep_sample sst Perform System Suitability Test (SST) prep_std->sst inject Inject Blank, Standard, and Sample Solutions prep_sample->inject sst->inject integrate Integrate Chromatographic Peaks inject->integrate calculate Calculate % Impurity Using Standard Response integrate->calculate report Report Final Result vs. Specification calculate->report

Caption: Workflow for impurity quantification using the qualified standard.

Storage and Handling

To maintain its integrity, the this compound reference standard should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Long-term storage at 2-8 °C is recommended. Before use, the container should be allowed to equilibrate to ambient temperature to prevent condensation.

References

Application Notes and Protocols for the Pharmacological Evaluation of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-2-(4-methylphenyl)propanoic acid is a small molecule with structural similarities to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical scaffold suggests a potential for therapeutic applications, particularly in the management of inflammation and pain. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to thoroughly characterize the pharmacological effects of this compound. The protocols outlined herein are designed to establish a robust preclinical data package, guiding the user from initial in vitro characterization to in vivo efficacy and safety assessments.

The central hypothesis guiding this experimental design is that this compound exerts its primary pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. However, a thorough investigation into potential off-target effects and a broader pharmacological profile is essential for a complete understanding of its therapeutic potential and safety liabilities.

Overall Experimental Workflow

The following diagram illustrates the proposed workflow for the pharmacological characterization of this compound. This multi-stage approach ensures a logical progression from foundational in vitro studies to more complex in vivo models.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Safety & Toxicology Target Engagement Target Engagement Cellular Assays Cellular Assays Target Engagement->Cellular Assays Potency Rodent PK Study Rodent PK Study Cellular Assays->Rodent PK Study Dose Selection ADME Profiling ADME Profiling ADME Profiling->Rodent PK Study Bioavailability Anti-inflammatory Models Anti-inflammatory Models Rodent PK Study->Anti-inflammatory Models Exposure Data Acute Toxicity Acute Toxicity Rodent PK Study->Acute Toxicity Dose Ranging Analgesic Models Analgesic Models Anti-inflammatory Models->Analgesic Models Metabolic Models Metabolic Models Analgesic Models->Metabolic Models Exploratory Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicity->Safety Pharmacology pkpd_model Dose Dose PK Model PK Model Dose->PK Model Input Plasma Concentration Plasma Concentration PK Model->Plasma Concentration Predicts PD Model PD Model Plasma Concentration->PD Model Drives Effect (e.g., % Edema Inhibition) Effect (e.g., % Edema Inhibition) PD Model->Effect (e.g., % Edema Inhibition) Predicts Effect (e.g., % Edema Inhibition)->Dose Informs Dose Selection

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 938-94-3). This resource is designed for researchers, chemists, and pharmaceutical scientists who encounter challenges in obtaining this valuable intermediate in high purity. As a structural analog of several non-steroidal anti-inflammatory drugs (NSAIDs) and a known impurity of Ibuprofen, its purification is a critical step in various synthetic and quality control workflows.[1][2][3][4]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common synthesis pathways, such as the methylation of arylacetonitriles or methyl arylacetates, can introduce specific impurities.[5]

  • Unreacted Starting Materials: Such as p-tolylacetonitrile or its corresponding ester.

  • Over-methylated Byproducts: The synthesis of 2-arylpropionic acids via direct methylation can be difficult to control, often resulting in dimethylated byproducts.[5]

  • Regioisomers: If the initial Friedel-Crafts acylation or a similar reaction is not perfectly regioselective, ortho- or meta-isomers of the target compound may be present.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Hydrolysis Precursors: Incomplete hydrolysis of a nitrile or ester precursor will leave these intermediates in the crude product.

Q2: What are the key physical properties I should consider for purification?

A2: Understanding the compound's physical properties is fundamental to designing a purification strategy.

PropertyValueSignificance for Purification
Melting Point 37-42 °C[6]The low melting point suggests that the compound may "oil out" during crystallization if the solvent has a high boiling point or if cooling is too rapid. It also makes it a candidate for distillation under reduced pressure.
Boiling Point ~231 °C (rough estimate)[6]High boiling point indicates that vacuum distillation is necessary to prevent decomposition.
Solubility Slightly soluble in Chloroform, Methanol.[2][6] Sparingly soluble in water.[7]Provides a starting point for selecting crystallization and chromatography solvents. Its acidic nature implies high solubility in basic aqueous solutions (e.g., NaHCO₃, NaOH) via salt formation, which is useful for extractions.
pKa ~4.44 (Predicted)[6]Confirms its acidic nature, which is key for purification by acid-base extraction or anion-exchange chromatography.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of methods is ideal for a comprehensive purity profile.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for assessing the purity of carboxylic acids. A C18 column with a mobile phase of acetonitrile and buffered water (e.g., phosphate buffer at pH 3) is a good starting point.[8]

  • Gas Chromatography (GC): Can be used if the compound is derivatized (e.g., to its methyl ester) to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the main component and helps in identifying impurities, especially when coupled with LC or GC.

Part 2: Troubleshooting Purification by Crystallization

Crystallization is often the most efficient method for purifying multi-gram quantities of solid compounds. However, the low melting point of this compound can present challenges.

Q4: My compound "oils out" and refuses to form crystals. What causes this and how can I fix it?

A4: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This is common for low-melting-point compounds. The primary cause is that the solution becomes saturated at a temperature above the compound's melting point.

Troubleshooting Flowchart for Oiling Out

Caption: Decision-making process for troubleshooting crystallization failure.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the crude product in a minimum amount of a suitable solvent in which it is highly soluble (e.g., isopropyl alcohol, methanol).

  • Heat the solution gently (e.g., to 40-50 °C).

  • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes faintly turbid.

  • Add a few drops of the primary solvent to redissolve the turbidity, ensuring a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals sparingly with the cold anti-solvent to remove residual impurities.

  • Dry the crystals under vacuum. A patent for a similar compound suggests cooling from the dissolution temperature to 20-25 °C at a rate of 1-10 °C/hour.[9]

Q5: My crystallized product is still impure. What went wrong?

A5: This usually points to one of two issues:

  • Co-crystallization: The impurity has similar solubility and structural properties, allowing it to incorporate into your product's crystal lattice. A second crystallization from a different solvent system may be necessary.

  • Occlusion: Impurities from the mother liquor are trapped on the surface of the crystals. This is often caused by crashing the product out of solution by cooling too quickly. Ensure slow, controlled cooling and efficient washing of the filter cake with a cold, fresh solvent.

Part 3: Troubleshooting Purification by Chromatography

When high purity is required or when impurities are structurally very similar to the product, chromatography is the preferred method.

Q6: I am seeing severe peak tailing on my silica gel column. How do I get sharp, symmetrical peaks?

A6: Peak tailing for carboxylic acids on standard silica gel is a classic problem. The acidic proton of your compound interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding. This secondary interaction slows the elution of a portion of your sample, causing the peak to tail.

Mechanism of Peak Tailing on Silica

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Silica Si-OH Acid_Free R-COOH (Analyte) Acid_Bound R-COOH (Analyte) Acid_Free->Acid_Bound Strong H-Bonding (Slows Elution) Acid_Bound->Silica Interaction

Caption: Interaction of a carboxylic acid with the silica surface.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competitive acid, like acetic acid or formic acid (0.1-1%), to your eluent.[10] This protonates the silanol groups and saturates the hydrogen bonding sites, leading to a much sharper peak for your compound.

  • Use Reversed-Phase (C18) Chromatography: Reversed-phase chromatography is an excellent alternative for purifying polar compounds like carboxylic acids.[11] The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase ensures the carboxylic acid is protonated and elutes with a good peak shape.[11]

Q7: How can I separate my carboxylic acid from neutral, non-polar impurities effectively?

A7: This is an ideal scenario for an acid-base liquid-liquid extraction before any chromatographic step. This simple and scalable technique can dramatically increase the purity of your material before committing to a column.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will deprotonate to form its water-soluble sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer. It's good practice to wash the organic layer once more with the basic solution to ensure complete extraction.

  • Combine the aqueous layers and carefully acidify with a strong acid (e.g., 1M HCl) until the pH is ~2. The protonated carboxylic acid will precipitate out or form an oil.

  • Extract the purified acid back into a fresh portion of the organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

This procedure leverages the acidic nature of the target compound to cleanly separate it from non-acidic components. A similar strategy using anion exchange chromatography can also be employed, where the anionic carboxylate is bound to a positively charged resin.[12]

References

identifying and minimizing side products in 2-Methyl-2-(4-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important chemical intermediate. By addressing frequently encountered issues in a direct question-and-answer format, we aim to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Synthesis Routes & Primary Side Products

This section provides an overview of the common synthetic strategies and the impurities that can arise from them. Understanding the origin of side products is the first step toward their elimination.

Q1: What are the most common and practical laboratory methods for synthesizing this compound?

A1: The two most prevalent and accessible laboratory-scale methods for synthesizing this compound are the Haloform Reaction and the Grignard Carboxylation route.

  • Haloform Reaction: This classic named reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base.[1][2] For this specific synthesis, the starting material would be 4'-methylpropiophenone. The reaction proceeds to cleave the C-C bond, yielding the desired carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).[3][4]

  • Grignard Carboxylation: This method involves the formation of an organomagnesium halide (a Grignard reagent) from a suitable alkyl or aryl halide.[5] This nucleophilic reagent then reacts with carbon dioxide (often in the form of dry ice) to form a carboxylate, which is subsequently protonated to yield the carboxylic acid.[6][7] The precursor for this route would be 2-chloro-2-(4-methylphenyl)propane.

Application Scientist's Insight: The choice between these two methods often depends on the availability and cost of the starting materials. The Haloform reaction is often favored for its operational simplicity if the corresponding methyl ketone is readily available.[8] However, the Grignard route offers a more direct construction of the carbon skeleton and can sometimes provide higher purity if side reactions are well-controlled.

Q2: What are the primary side products I should anticipate with each of these synthetic routes?

A2: Awareness of potential side products is critical for optimizing reaction conditions and planning purification strategies.

For the Haloform Reaction:

  • Unreacted Starting Material: Incomplete reaction is common if stoichiometry or reaction time is not optimized, leaving residual 4'-methylpropiophenone.

  • Aldol Condensation Products: Under strongly basic conditions, the starting ketone, which has enolizable alpha-protons, can undergo self-condensation reactions.

  • Haloform Adducts: While the haloform (e.g., CHI3, CHBr3) is a primary product, improper workup can lead to its retention in the final product.

For the Grignard Carboxylation Route:

  • Wurtz Coupling Product: A significant side reaction involves the coupling of the Grignard reagent with the starting halide (R-MgX + R-X → R-R).[9][10] This results in the formation of 2,3-dimethyl-2,3-di(p-tolyl)butane.

  • Hydrolysis Product (Alkane): Grignard reagents are extremely sensitive to moisture.[5][11] Any trace of water in the glassware or solvent will protonate the Grignard reagent, converting it back to the alkane (2-methyl-1-(4-methylphenyl)propane) and reducing the yield.[7]

  • Benzene/Toluene Formation: If the Grignard reagent abstracts a proton from the solvent or other reagents, it can lead to the formation of benzene or toluene.[12]

  • Products from Reaction with Oxygen: Exposure to atmospheric oxygen can lead to the formation of alkoxides (R-OMgX), which after workup yield alcohols.[5]

Section 2: Troubleshooting and Side Product Minimization

This core section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Q3: My Grignard reaction for 2-chloro-2-(4-methylphenyl)propane is difficult to initiate. What can I do?

A3: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to the passivating oxide layer (MgO) on the magnesium turnings or the presence of trace moisture.[13]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (Nitrogen or Argon).[13] Solvents must be anhydrous grade.

  • Activate the Magnesium Surface: The MgO layer must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass stirring rod inside the reaction flask to expose a fresh metal surface.[11][14]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[13][14] Iodine reacts with the magnesium, and the resulting color change (or disappearance) can indicate initiation. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, which helps to clean the surface.[14]

  • Initiation with Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[13] Be prepared to cool the flask once the reaction begins, as it is exothermic.

Application Scientist's Insight: A successful initiation is often characterized by the appearance of cloudiness, gentle bubbling at the magnesium surface, and a noticeable exotherm.[12] If you are using iodine, the brown color will fade as the reaction begins.

Q4: I'm observing a significant amount of the Wurtz coupling dimer in my Grignard reaction. How can I minimize this?

A4: The Wurtz coupling reaction is a major competitor to Grignard reagent formation.[9] It is favored by conditions that increase the concentration of the alkyl halide in the presence of the already-formed Grignard reagent.

Minimization Strategies:

ParameterRecommendationRationale
Addition Rate Add the solution of 2-chloro-2-(4-methylphenyl)propane slowly and dropwise to the magnesium suspension.This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.[9]
Temperature Maintain a gentle reflux. Avoid excessive heating.Higher temperatures can increase the rate of the Wurtz coupling reaction.[5][9]
Stirring Ensure vigorous and efficient stirring.This quickly disperses the added halide and brings it into contact with the magnesium surface, promoting Grignard formation over the coupling side reaction.
Solvent Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent.[15]A well-solvated Grignard reagent is generally more stable and less prone to side reactions.
Q5: In my Haloform reaction, the yield is low, and I have a lot of unreacted 4'-methylpropiophenone. What went wrong?

A5: Low conversion in a haloform reaction typically points to issues with stoichiometry, reaction time, or temperature. The mechanism involves three successive halogenations at the alpha-carbon, followed by cleavage.[1][16]

Optimization Strategies:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of both the halogen (e.g., Br₂) and the base (e.g., NaOH). The reaction consumes multiple equivalents of each.

  • Temperature Control: The initial halogenation steps are often exothermic. It can be beneficial to cool the reaction initially (e.g., in an ice bath) during the addition of the halogen to prevent runaway reactions or side product formation. Afterward, gentle heating may be required to drive the final hydrolysis step to completion.

  • Reaction Time: The haloform reaction, particularly the final cleavage step, may require several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Phase Transfer Catalyst: If dealing with a biphasic system (aqueous NaOH and organic substrate), adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates by facilitating the transport of the hydroxide ion into the organic phase.[17]

Application Scientist's Insight: The acidifying effect of the halogen substituents means that each subsequent halogenation is faster than the last.[4][16] This is why it's difficult to isolate mono- or di-halogenated intermediates. The rate-limiting step is often the initial enolate formation or the final nucleophilic attack by hydroxide.

Section 3: Purification and Analysis

Q6: What is the most effective method to purify the crude this compound and remove the common side products?

A6: A combination of acid-base extraction and recrystallization is a highly effective purification strategy for this carboxylic acid.

Step-by-Step Purification Protocol:

  • Initial Quench & Solvent Removal: After the reaction is complete, quench appropriately (e.g., with acid for the Grignard reaction). Remove the reaction solvent (e.g., THF, ether) using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities (like the Wurtz dimer or unreacted ketone) will remain in the organic layer.

    • Separate the layers. Repeat the extraction of the organic layer with fresh base to ensure complete recovery.

    • Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Acidification and Isolation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly acidify with a strong acid (e.g., concentrated HCl or 3 M H₂SO₄) with stirring until the pH is ~1-2. The carboxylic acid will precipitate out as a solid.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Recrystallization:

    • Dissolve the crude, dry solid in a minimum amount of a suitable hot solvent or solvent system (e.g., hexane/acetone, or aqueous ethanol).[18]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Application Scientist's Insight: This extraction technique is powerful because it separates the product based on its acidic functional group. The Wurtz coupling product, being a non-polar hydrocarbon, will have very high solubility in the organic phase and will be efficiently removed.[10]

Section 4: Workflows and Diagrams

Visualizing the process can aid in planning and execution. The following diagrams outline the key decision points and workflows.

Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Choose Route: Grignard or Haloform B Perform Reaction (Optimized Conditions) A->B C Monitor Progress (TLC/GC) B->C D Reaction Quench C->D E Acid-Base Extraction D->E F Isolate Crude Solid (Acidification & Filtration) E->F G Recrystallization F->G H Characterization (NMR, IR, MP) G->H I Final Product H->I

Caption: High-level workflow for synthesis and purification.

Grignard Troubleshooting Logic

G Start Problem: Low Yield in Grignard Synthesis Check_Initiation Did the reaction initiate properly? (Exotherm, color change) Start->Check_Initiation Check_Purity Are starting materials pure & dry? Check_Initiation->Check_Purity Yes Sol_Activate Solution: Activate Mg (Iodine, Crushing). Ensure anhydrous conditions. Check_Initiation->Sol_Activate No Check_Conditions Were reaction conditions optimal? Check_Purity->Check_Conditions Yes Sol_Purify Solution: Use fresh, anhydrous solvents. Dry all glassware. Check_Purity->Sol_Purify No Sol_Wurtz Solution: Slow halide addition. Maintain gentle reflux. Check_Conditions->Sol_Wurtz Wurtz product observed Success Improved Yield Sol_Activate->Success Sol_Wurtz->Success Sol_Purify->Success

Caption: Troubleshooting decision tree for Grignard reactions.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 938-94-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As an ibuprofen impurity and a valuable building block in pharmaceutical development, achieving a high-yield, high-purity synthesis is critical.[1][2] This document moves beyond standard protocols to address the common challenges encountered in the lab, providing explanations for experimental choices and data-driven optimization strategies.

The most prevalent and scalable method for this synthesis is the haloform reaction of 4'-methylacetophenone, often facilitated by phase-transfer catalysis (PTC).[3][4][5] This guide will focus primarily on troubleshooting this pathway.

Part 1: General Troubleshooting & Yield Optimization

This section addresses the most common high-level issue reported by researchers: low or inconsistent yields.

FAQ 1: My reaction yield is consistently below 50%. What are the primary factors to investigate?

Low yields in the haloform reaction of 4'-methylacetophenone are typically traced back to one of four areas: inefficient phase-transfer catalysis, incomplete reaction, side reactions, or mechanical losses during workup. A systematic approach is crucial for diagnosis.

Troubleshooting Workflow for Low Yield

References

troubleshooting peak tailing in HPLC analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our approach is built on explaining the fundamental causes of these issues to empower you with robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) on Peak Tailing

This section provides rapid answers to the most common issues encountered during the analysis of this compound.

Q1: My chromatogram for this compound shows a significant tailing peak. What is the most likely cause?

The most common culprit for peak tailing with an acidic analyte like this is an improperly controlled mobile phase pH.[1][2] this compound has a carboxylic acid group, which can exist in either a neutral (un-ionized) or negatively charged (ionized) state depending on the pH. If the mobile phase pH is too close to the compound's pKa, both forms will be present, leading to multiple interaction mechanisms with the stationary phase and causing a distorted, tailing peak.[3][4]

Q2: What is the ideal mobile phase pH for analyzing this compound and how do I achieve it?

For acidic compounds, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[5][6] The pKa of propanoic acids is typically in the range of 4.0-5.0. Therefore, a mobile phase pH of ≤ 3.0 is an excellent starting point.[7] This low pH ensures the carboxylic acid group is fully protonated (in its neutral form), promoting a single, well-defined interaction with the reversed-phase column and resulting in a sharp, symmetrical peak.[5][8] You can achieve this by adding a small amount of an acidifier to your aqueous mobile phase component.

Q3: Could my sample preparation be causing the peak tailing?

Absolutely. Two key factors in sample preparation can lead to poor peak shape:

  • Sample Solvent Strength: If you dissolve your sample in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[9][10][11] The ideal practice is to dissolve your sample directly in the mobile phase or in a solvent that is weaker than the mobile phase.[6][9]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[12][13] Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were likely overloading the column.

Q4: How do I know if my HPLC column is the problem?

If you have optimized the mobile phase pH and checked your sample preparation, it's time to investigate the column. A failing column can be the source of tailing for all peaks in the chromatogram.[14] Look for these signs:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.[12][15] This is often accompanied by an increase in backpressure.[13]

  • Column Void: A physical gap or "void" can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[12][14] This disrupts the flow path and causes peak distortion.

A simple test is to replace the column with a new one of the same type. If the peak shape is restored, the old column was the issue.

A Systematic Troubleshooting Guide to Eliminate Peak Tailing

When quick fixes are not enough, a logical, step-by-step approach is necessary. This guide provides a self-validating workflow to diagnose and resolve peak tailing methodically.

Step 1: Initial Diagnosis and Assessment

Before making any changes, quantify the problem. Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) from your chromatogram. A value greater than 1.2 indicates significant tailing.[12] Then, ask a critical question:

  • Is only the analyte peak tailing, or are all peaks in the chromatogram affected?

    • Single Peak Tailing: This strongly suggests a chemical issue related to the analyte's interaction with the stationary phase (e.g., pH problems).

    • All Peaks Tailing: This points towards a physical or system-wide problem, such as a column void, extra-column dead volume, or a blocked frit.[13][14]

Workflow for Troubleshooting Peak Tailing

The following diagram outlines a logical workflow. Start at the top and follow the path that matches your observations.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) q_all_peaks Are all peaks tailing? start->q_all_peaks check_system Check System & Column Hardware q_all_peaks->check_system Yes check_chemical Investigate Chemical Interactions q_all_peaks->check_chemical No check_connections Inspect all fittings for leaks or gaps. check_system->check_connections check_tubing Minimize tubing length/ID (reduce dead volume). check_connections->check_tubing replace_guard Replace guard column. check_tubing->replace_guard replace_column Inspect/replace column. Check for voids/blockage. replace_guard->replace_column resolved Problem Resolved replace_column->resolved q_ph Is Mobile Phase pH ~2 units below analyte pKa? check_chemical->q_ph adjust_ph Adjust Mobile Phase pH (See Protocol 1) q_ph->adjust_ph No q_solvent Is sample dissolved in mobile phase or weaker solvent? q_ph->q_solvent Yes adjust_ph->resolved adjust_solvent Re-dissolve sample (See Protocol 2) q_solvent->adjust_solvent No q_overload Is column overloaded? q_solvent->q_overload Yes adjust_solvent->resolved adjust_conc Dilute sample & reinject (See Protocol 3) q_overload->adjust_conc Yes q_overload->resolved No adjust_conc->resolved

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Step 2: Mobile Phase Optimization (The Primary Suspect)

The interaction between an acidic analyte and a silica-based stationary phase is highly dependent on pH. Residual silanol groups (-Si-OH) on the silica surface are acidic (pKa ~4-5) and become ionized (-SiO⁻) at higher pH values.[16] While these ionized silanols are most problematic for basic compounds, maintaining a low mobile phase pH for acidic analytes like ours is crucial to ensure the analyte itself remains in a single, un-ionized state for consistent retention.[3][8]

Table 1: Common Mobile Phase Additives for pH Control in Reversed-Phase HPLC

AdditiveTypical ConcentrationRecommended pH RangeProsCons
Formic Acid 0.05 - 0.1%2.8 - 4.8Excellent for MS compatibility, volatile.[8]Weaker acid, may not be sufficient for all separations.
Trifluoroacetic Acid (TFA) 0.025 - 0.1%< 2.5Strong acid, provides excellent peak shape for acids.[6]Strong ion-pairing agent, can cause significant ion suppression in MS. Can be difficult to flush from a column.
Phosphate Buffer 10 - 50 mM2.1 - 3.1 / 6.2 - 8.2Excellent buffering capacity, good for UV-only methods.Not volatile, incompatible with MS. Can precipitate in high organic content.[7]

Experimental Protocol 1: Adjusting Mobile Phase pH

  • Select an Additive: For initial screening with UV detection, 0.1% formic acid is a good choice. If using mass spectrometry, it is often the preferred additive.

  • Prepare Aqueous Phase: Add the selected acid to the aqueous portion of your mobile phase before mixing with the organic solvent. For example, add 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Measure pH: Confirm that the pH of the aqueous solution is ≤ 3.0 using a calibrated pH meter.

  • Prepare Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Step 3: Evaluating Sample and Injection Conditions

If mobile phase optimization does not resolve the tailing, the issue may lie with your sample preparation or injection volume.

Experimental Protocol 2: Optimizing Sample Solvent

  • Identify Current Solvent: Note the solvent used to dissolve your sample.

  • Prepare New Sample: If the current solvent is stronger than the mobile phase (e.g., 100% acetonitrile for a 50:50 water:acetonitrile mobile phase), prepare a new sample.

  • Ideal Solvent: Dissolve the sample directly in a filtered aliquot of your mobile phase.

  • Alternative: If solubility is an issue, dissolve the sample in the minimum amount of a strong solvent (like methanol or acetonitrile) and then dilute to the final volume with the aqueous component of your mobile phase. The final composition should be weaker than the mobile phase itself.[9]

  • Re-inject: Analyze the newly prepared sample and evaluate the peak shape.

Experimental Protocol 3: Testing for Column Overload

  • Prepare a Dilution Series: Create a series of sample dilutions from your original stock (e.g., 1:2, 1:5, 1:10, 1:50).

  • Inject Sequentially: Inject the same volume of each dilution, starting with the most dilute sample and moving to the most concentrated.

  • Analyze Peak Shape: Observe the tailing factor for each injection. If the tailing factor decreases significantly with more dilute samples, you are experiencing mass overload.[13] The solution is to inject a lower concentration or a smaller volume.

Step 4: Investigating the HPLC Column and System

If the tailing persists after optimizing the mobile phase and sample conditions, the problem is likely physical.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained contaminants, extending its life.[12] If you are using one, replace it first, as it is a common source of problems.

  • Column Flushing: If you suspect contamination, flush the column with a series of strong solvents. For a C18 column, a typical sequence is to flush with your mobile phase (without buffer), followed by 100% water, then 100% acetonitrile, and finally back to your mobile phase.[17]

  • Check for Dead Volume: Extra-column dead volume from overly long or wide-diameter tubing, or from poorly made connections, can cause band broadening that appears as tailing.[1] Ensure all fittings are properly seated and use narrow-bore tubing (e.g., 0.005" ID) where possible.

  • Column Replacement: As a final step, replace the analytical column. If this solves the problem, the original column has reached the end of its usable life. For robust analysis of acidic compounds, always choose a column made from high-purity silica with modern end-capping technology to minimize secondary interactions.[18][19]

References

Technical Support Center: Troubleshooting Pressure Fluctuations in the HPLC Analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid and are encountering pressure-related issues. As a carboxylic acid, this analyte presents specific challenges that can lead to system pressure fluctuations. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and reliability of your chromatographic results.

Our methodology is built on a foundation of scientific principles and extensive field experience. We will explore the root causes of pressure instability, from simple mechanical issues to complex analyte-mobile phase interactions, providing you with the expertise to not only fix the problem at hand but also prevent its recurrence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding HPLC pressure anomalies.

Q1: My HPLC system's pressure is fluctuating rhythmically. What is the most common cause?

A1: Rhythmic or cycling pressure fluctuations that are synchronized with the pump's stroke are classic symptoms of air bubbles in the pump head(s) or a problem with the check valves.[1][2] Insufficiently degassed mobile phase is a primary source of air bubbles.[1][3] The pump aspirates dissolved gases which can then form bubbles under pressure changes, leading to inconsistent flow delivery and pressure pulsations.[4] Faulty or dirty check valves can also fail to seal properly, causing pressure to drop on one stroke and surge on the next.[1][5]

Q2: The system pressure has suddenly spiked to a very high level and shut down the run. What should I check first?

A2: A sudden, sharp increase in pressure almost always indicates a significant blockage has occurred somewhere in the flow path.[3][6] The most common locations for such clogs are, in order of likelihood:

  • Column Inlet Frit: Particulates from the sample or mobile phase can accumulate here.[7]

  • In-line Filter or Guard Column: These components are designed to protect the analytical column and are therefore common sites for blockages.[1][8]

  • Injector Rotor Seal or Tubing: A piece of a worn seal or sample precipitate can obstruct the flow path.

To diagnose, systematically isolate components. Start by disconnecting the column from the system and running the pump. If the pressure returns to normal (typically very low, <10 bar, without a column), the blockage is in the column.[9] If the pressure remains high, the blockage is upstream (e.g., in the tubing, in-line filter, or injector).

Q3: Why might the analysis of this compound be particularly prone to causing pressure issues?

A3: As a carboxylic acid, this compound's solubility is highly dependent on the pH of the mobile phase. In reversed-phase HPLC, mobile phases often contain a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol). If the mobile phase pH is not sufficiently acidic to keep the carboxylic acid protonated (in its less polar, neutral form), it can become ionized (a carboxylate). More critically, if buffered mobile phases are used, rapid gradient changes from high aqueous to high organic can cause the buffer salts to precipitate.[10] Similarly, if the sample is dissolved in a solvent much stronger or weaker than the initial mobile phase, the analyte itself can precipitate upon injection, leading to blockages.[8][9]

Q4: The pressure is slowly and steadily increasing over several runs. What does this indicate?

A4: A gradual, steady rise in backpressure typically signals the slow accumulation of particulate matter or adsorbed sample components at the head of the analytical column or on the guard column.[3][9] This can be caused by insufficiently filtered samples or mobile phases, or the buildup of non-eluted matrix components from previous injections.[8]

Section 2: Systematic Troubleshooting Guide

When facing pressure fluctuations, a systematic approach is crucial to quickly and accurately identify the root cause. The following guide, supplemented by the flowchart below, provides a logical diagnostic workflow.

Step 1: Characterize the Fluctuation

First, carefully observe the nature of the pressure reading. This initial characterization is key to narrowing down the potential causes.

Pressure Fluctuation TypeCommon SymptomsMost Likely Causes
Rapid & Rhythmic Cycling Pressure needle/reading oscillates in a regular pattern, often in sync with the pump pistons.Air in the pump, faulty/dirty check valves, leaks in the low-pressure path.[1][2]
Sudden, Large Spike Pressure shoots up abruptly, often exceeding the system's upper limit and causing a shutdown.Major blockage in the flow path (column frit, in-line filter, tubing).[3][11]
Gradual, Steady Increase Backpressure slowly creeps up over the course of one or multiple runs.Slow accumulation of particulates on the column or guard column frit.[3][6]
Low or Zero Pressure Pressure reading is significantly below the expected value or drops to zero.System leak, pump seal failure, no mobile phase flow, or faulty check valve.[1][2][11]
Random & Erratic Pressure jumps or drops unpredictably with no discernible pattern.Failing in-line degasser, intermittent leak, or a failing pressure transducer.[2]
Step 2: Diagnostic Flowchart

Use the following flowchart to guide your troubleshooting process. Start at the top and follow the path that corresponds to your observations.

HPLC_Troubleshooting start Pressure Fluctuation Observed char Characterize Fluctuation start->char rhythmic Rapid & Rhythmic? char->rhythmic Type? highP High Pressure? char->highP lowP Low / Zero Pressure? char->lowP degas 1. Ensure Mobile Phase is Degassed 2. Purge Pump Thoroughly rhythmic->degas Yes check_valves Problem Persists? Inspect & Clean/Replace Check Valves degas->check_valves rhythmic_solved Problem Resolved check_valves->rhythmic_solved No leak_check_lowP Check for leaks in low-pressure tubing and solvent inlet filters check_valves->leak_check_lowP Yes leak_check_lowP->rhythmic_solved isolate_col Disconnect Column. Pressure Still High? highP->isolate_col Yes block_upstream Blockage is Upstream. Check in-line filter, injector, tubing. isolate_col->block_upstream Yes block_col Blockage is in the Column. isolate_col->block_col No block_upstream->rhythmic_solved backflush Attempt to Backflush Column (if permissible by manufacturer) block_col->backflush replace_col Replace Column backflush->replace_col Unsuccessful replace_col->rhythmic_solved check_flow 1. Check Mobile Phase Levels 2. Check for System Leaks (fittings, seals) lowP->check_flow Yes leak_found Tighten/Replace Fittings or Seals check_flow->leak_found Leak Found lowP_check_valves No Leaks? Check Pump Seals & Check Valves check_flow->lowP_check_valves No Leaks leak_found->rhythmic_solved lowP_check_valves->rhythmic_solved

Caption: Troubleshooting workflow for HPLC pressure fluctuations.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key troubleshooting procedures.

Protocol 1: Proper Mobile Phase Preparation for Carboxylic Acid Analysis

The goal is to prepare a stable, particle-free, and adequately degassed mobile phase that prevents analyte precipitation and buffer crystallization.

Materials:

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • High-purity buffer salt (e.g., potassium phosphate) or acid modifier (e.g., formic acid, phosphoric acid)

  • Calibrated pH meter

  • 0.45 µm or 0.2 µm solvent filtration apparatus

  • Glass solvent reservoirs

  • Ultrasonic bath or vacuum degasser

Procedure:

  • Aqueous Component Preparation:

    • Measure approximately 90% of the final required volume of HPLC-grade water into a clean beaker.

    • Add the buffer salt or acid modifier and dissolve completely. For analyzing this compound, the mobile phase pH should be at least 1.5-2 units below the analyte's pKa to ensure it remains in its neutral, protonated form. A common choice is a phosphate buffer or a dilute acid like 0.1% formic acid.[12][13]

    • Adjust the pH to the target value using a concentrated acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Bring the solution to the final volume with HPLC-grade water and mix thoroughly.

  • Filtration:

    • Filter the aqueous buffer component through a 0.45 µm or 0.2 µm membrane filter to remove any particulates that could clog the system.[6][14] Crucially, never filter the mixed organic/aqueous mobile phase , as this can alter the composition. Filter the aqueous portion before mixing with the organic solvent.

  • Mixing and Degassing:

    • Measure the required volumes of the filtered aqueous component and the organic solvent into the final solvent reservoir.

    • Mix thoroughly.

    • Degas the final mobile phase for 10-15 minutes using an ultrasonic bath, helium sparging, or an in-line vacuum degasser to prevent air bubbles from forming in the pump.[3][4][15]

Protocol 2: Systematic Isolation of a Blockage

This protocol helps pinpoint the exact location of a high-pressure-inducing blockage.

Procedure:

  • Establish a Baseline: Note the high-pressure reading with the system in its current state.

  • Isolate the Column: Stop the pump. Carefully disconnect the tubing from the inlet of the analytical column. Place the end of the disconnected tubing into a beaker.

  • Test Upstream Components: Restart the pump at a low flow rate (e.g., 0.2 mL/min) and monitor the pressure.

    • If the pressure is now low (<10 bar): The blockage is within the analytical column or a downstream component (unlikely to cause high pressure). Proceed to Protocol 3.

    • If the pressure is still high: The blockage is upstream of the column. Stop the pump.

  • Isolate the In-line Filter/Guard Column: Reconnect the column inlet tubing. Disconnect the tubing at the inlet of the in-line filter or guard column. Restart the pump. If the pressure is now low, the filter or guard column is clogged and must be replaced.[1]

  • Continue Systematically: If the pressure remains high, continue this process, moving backward from the injector towards the pump, disconnecting one component at a time until the high pressure is relieved. The last component disconnected before the pressure drops is the source of the blockage.

Protocol 3: Column Backflushing Procedure

This procedure can sometimes dislodge particulates that are clogging the inlet frit of the analytical column. Warning: Only perform this on columns that are not specifically designated as "not backflushable" by the manufacturer. Chiral columns, for example, should generally not be backflushed.

Procedure:

  • Confirm Compatibility: Check the column's documentation to ensure it can be backflushed.

  • Disconnect from Detector: Stop the pump. Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.[9]

  • Reverse the Column: Carefully disconnect the column from the injector and reconnect it in the reverse direction.

  • Flush with a Strong, Miscible Solvent: Begin pumping a strong, low-viscosity solvent (e.g., 100% isopropanol or methanol for a reversed-phase column) at a very low flow rate (0.1 mL/min).

  • Monitor Pressure: Slowly increase the flow rate, but do not exceed 50% of the column's maximum recommended pressure.

  • Flush Adequately: Flush the column with at least 10-20 column volumes of solvent.

  • Return to Original Direction: Stop the pump, return the column to its original orientation, and re-equilibrate with the mobile phase before use. If pressure has not returned to a normal level, the column may be permanently clogged and require replacement.[14]

Section 4: References

  • Vertex AI Search. (2024). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. 1

  • Mastelf. (2025). HPLC Pressure Problems? Here's How to Diagnose and Fix Them. 7

  • Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. 3

  • Separation Science. (2024). Optimizing HPLC Pressure: Real Solutions for Better Performance. 11

  • uHPLCs. (2024). Step-by-step Troubleshooting Back Pressure Issue In HPLC. 16

  • Restek. (n.d.). Preventing LC Column Clogs. 8

  • LCGC International. (n.d.). Troubleshooting Basics, Part II: Pressure Problems. 2

  • Separation Science. (n.d.). Preventing and Fixing a Clogged HPLC Column: Key Insights. 10

  • uHPLCs. (2025). Clogged Systems in HPLC: Causes, Troubleshooting, and Prevention. 6

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. 17

  • Bitesize Bio. (2025). How to Clean and Unclog Your HPLC Column. 9

  • Chrom Tech, Inc. (2025). HPLC Pump Care and Troubleshooting. 4

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. 15

  • Hawach. (2025). What to Do if Your HPLC Column Is Clogged. 14

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. 12

  • ResearchGate. (2011). What causes recurring pressure fluctuations in an hplc and how do you stop them?. 18

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. 19

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Waters. (n.d.). Check Valve failure - WKB117811. 5

  • Journal of Agricultural and Food Chemistry. (2001). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. 20

  • Journal of Chromatographic Science. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. 13

References

Technical Support Center: Overcoming Solubility Challenges for 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide provides in-depth technical support and troubleshooting strategies for handling 2-Methyl-2-(4-methylphenyl)propanoic acid in experimental settings. Due to its chemical structure, this compound presents significant solubility challenges in aqueous media, which can impede assay accuracy and reproducibility. This document offers a series of practical, science-backed solutions to ensure its successful application in your research.

Core Concept: Understanding the "Why" Behind the Solubility Problem

This compound is a carboxylic acid. Its structure contains two key features that dictate its solubility:

  • A Hydrophobic Body: The phenyl ring and multiple methyl groups create a large, nonpolar hydrocarbon region, which is inherently water-insoluble (hydrophobic).[1][2] As the carbon chain length of a carboxylic acid increases beyond four or five carbons, water solubility drops dramatically.[1][3][4]

  • An Ionizable "Head": The carboxylic acid group (-COOH) is a weak acid. It can exist in two states depending on the pH of the solution: a neutral, protonated state (-COOH) or a charged, deprotonated carboxylate state (-COO⁻).

The solubility of the compound is fundamentally governed by the equilibrium between these two forms. The neutral form is significantly less soluble in water than the charged, ionized form. This pH-dependent behavior is the key to overcoming most solubility issues.[5][6][7] The predicted pKa of a structurally similar compound is approximately 4.4, which means at a physiological pH of 7.4, the compound will be predominantly in its more soluble, deprotonated state, but its inherent hydrophobicity can still limit its dissolution in purely aqueous systems.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both the reasoning and step-by-step protocols to resolve them.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most direct method I should try?

Answer: The most direct method is to leverage the compound's acidic nature through pH adjustment. At neutral pH, a significant portion of the compound may remain in its less soluble, protonated form. By increasing the pH, you shift the equilibrium to the deprotonated, charged carboxylate form, which is vastly more soluble in water.[1][5]

This is achieved by creating a concentrated stock solution at a high pH and then carefully neutralizing it to your desired final pH upon dilution into your assay buffer.

Protocol 1: Solubilization via pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a small volume of purified water or your final buffer to the powder. It will likely form a suspension.

  • Basification: While stirring or vortexing, add a dilute basic solution (e.g., 0.1 N to 1 N NaOH) dropwise. As the pH increases above the pKa, the powder will dissolve to form a clear solution of its sodium salt.

  • Stock Solution Preparation: Once fully dissolved, add purified water or buffer to reach your target stock concentration (e.g., 10 mM or 100 mM). This high-pH stock solution should be stable.

  • Dilution & Neutralization: To prepare your working solution, add the stock solution dropwise into your final, well-buffered assay medium while stirring. The buffer in your final medium should be sufficient to bring the pH back to the desired physiological range (e.g., 7.4). Always check the final pH of your working solution.

Q2: I successfully made a stock solution using NaOH, but the compound precipitates when I add it to my cell culture media. Why is this happening?

Answer: This is a common issue related to buffer capacity and supersaturation. Cell culture media often have a bicarbonate-based buffering system that may not be strong enough to instantly neutralize the high-pH stock solution upon addition. This can create localized areas of high pH followed by a rapid drop as it equilibrates, causing the compound to crash out of the now supersaturated solution.

Troubleshooting Steps:

  • Slower Addition: Add the stock solution very slowly, drop-by-drop, to the vortexing or rapidly stirring final medium. This allows the buffer to neutralize the base more effectively.

  • Use an Intermediate Dilution: Instead of adding a highly concentrated stock directly, make an intermediate dilution in a more robustly buffered solution (e.g., 25 mM HEPES) before the final dilution into your media.

  • Consider Co-solvents: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent.

Q3: What are co-solvents, and which ones are recommended for this compound?

Answer: Co-solvents are organic solvents that are miscible with water and work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve. For cell-based assays, it is critical to use co-solvents at concentrations that are not cytotoxic.

Co-SolventTypical Starting Conc. (in final medium)ProsCons/Considerations
DMSO (Dimethyl sulfoxide)≤ 0.5% v/vExcellent solubilizing power for many compounds.Can be cytotoxic above 0.5-1%. Can interfere with some assays.
Ethanol ≤ 1% v/vBiocompatible at low concentrations. Volatile.Lower solubilizing power than DMSO for highly lipophilic compounds.
PEG 400 (Polyethylene Glycol 400)1-5% v/vLow toxicity, often used in in vivo formulations.[10]Can be viscous. May not be suitable for all assay types.
Workflow: Combining Co-solvents and pH Adjustment

This combined approach is often the most robust. The co-solvent tackles the hydrophobic portion of the molecule, while pH adjustment handles the ionizable group.

G cluster_0 Solubilization Workflow A 1. Weigh Compound B 2. Add minimal volume of organic co-solvent (e.g., DMSO, Ethanol) A->B Dissolve in C 3. Add basic aqueous solution (e.g., 0.1 N NaOH) to form a clear solution B->C Ionize with D 4. Top up with buffer to final stock concentration C->D Dilute to E 5. Add stock dropwise to vortexing final assay medium D->E Prepare working solution F 6. Verify final pH and check for precipitation E->F Final QC

Caption: Combined Co-Solvent/pH Adjustment Workflow.

Q4: I need a completely organic-solvent-free formulation for an in vivo animal study. What are my options?

Answer: For in vivo studies where organic co-solvents are undesirable due to potential toxicity or altered pharmacokinetics, advanced formulation strategies are required. The most common and effective method is the use of cyclodextrins.[11][12]

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to encapsulate the hydrophobic part of a drug molecule, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[13]

  • Commonly Used Cyclodextrins:

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high water solubility and low toxicity.

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin, e.g., Captisol®): Has a very high safety profile and is used in many FDA-approved formulations.

Protocol 2: Formulation with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD or SBE-β-CD in purified water or a suitable buffer (e.g., citrate or phosphate buffer). Warming the solution slightly can aid dissolution of the cyclodextrin.

  • Add Compound: Slowly add the weighed powder of this compound to the cyclodextrin solution while stirring vigorously.

  • Facilitate Complexation: The mixture may appear as a slurry. To drive the compound into the cyclodextrin cavity, use one or more of the following methods:

    • Sonication: Sonicate the mixture in a bath sonicator for 30-60 minutes.

    • Heating: Gently heat the mixture to 40-60°C while stirring for several hours.

    • Vortexing/Shaking: Allow the mixture to shake or stir overnight at room temperature.

  • Clarify Solution: The goal is a clear solution, indicating the formation of the inclusion complex. If some undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter. The filtered solution is your final, solubilized formulation. Note: It is advisable to determine the concentration of the final filtered solution analytically (e.g., by HPLC-UV).

Q5: Which solubilization method is right for my experiment?

Answer: The best method depends on your experimental context. The following table provides a summary to guide your decision.

StrategyMechanism of ActionBest For...ProsCons
pH Adjustment Ionizes the carboxylic acid group to its highly soluble carboxylate salt form.[1][5]Simple in vitro buffer systems, initial screening.Simple, inexpensive, avoids organic solvents.Risk of precipitation in weakly buffered media; may not be sufficient on its own.
Co-solvents Reduces the polarity of the aqueous solvent, increasing solubility of the hydrophobic molecule.In vitro cell-based assays (at low concentrations).Potent solubilizing effect, especially when combined with pH adjustment.Potential for cytotoxicity; can interfere with some biological assays.
Cyclodextrins Encapsulates the hydrophobic part of the drug in a molecular cavity, increasing apparent water solubility.[12][13]In vivo studies, cell-based assays requiring solvent-free conditions.High safety profile, significant solubility enhancement, often improves bioavailability.More expensive; requires more formulation development time.

References

Technical Support Center: Enantiomeric Purity of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies concerning the enantiomeric enrichment of 2-Methyl-2-(4-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists. It provides in-depth, field-tested insights into common challenges and methodologies, structured in a practical question-and-answer format to directly address experimental hurdles.

Frequently Asked Questions: Foundational Concepts
Q1: What is this compound and why is its enantiomeric purity important?

This compound is a chiral carboxylic acid belonging to the "profen" class of molecules, which are recognized for their anti-inflammatory properties.[1][2] Like other well-known profens such as ibuprofen, the biological activity is often associated with only one of its two enantiomers (mirror-image isomers).[3][4] The (S)-enantiomer is typically the pharmacologically active form (the eutomer), while the (R)-enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[5][6] Therefore, producing the single, active enantiomer in high purity is critical for developing safe and effective pharmaceuticals, as regulatory authorities often require justification for marketing a racemic mixture.[7][8]

Q2: What are the primary strategies for obtaining an enantiomerically pure sample of this compound?

There are three main strategies, each with distinct advantages and challenges:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[3][9] This is the most efficient method as it avoids discarding 50% of the material, a drawback of classical resolution.

  • Chiral Resolution: This is the process of separating a racemic (50:50) mixture into its constituent enantiomers.[10] Common methods include forming diastereomeric salts with a chiral resolving agent or using enzymes for kinetic resolution.[8][]

  • Purification/Enrichment: This is applied to a non-racemic mixture that is already enriched in one enantiomer. The goal is to increase the enantiomeric excess (ee) to the desired level (e.g., >99%). Techniques like recrystallization or preparative chromatography are often used.[12][]

Core Methodology Guide & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

1. Chiral Resolution via Diastereomeric Salt Crystallization

This classical method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[5] By reacting the racemic acid with a single enantiomer of a chiral base, you form two diastereomeric salts with different solubilities, allowing one to be crystallized selectively.[6][14]

G racemic_acid Racemic Acid (R/S)-2-Methyl-2-(4-methylphenyl)propanoic acid dissolve Dissolve in Suitable Solvent racemic_acid->dissolve chiral_base Chiral Base (e.g., (R)-1-Phenylethylamine) chiral_base->dissolve diastereomers Formation of Diastereomeric Salts (R,R) and (S,R) salts in solution dissolve->diastereomers crystallization Fractional Crystallization (Cooling / Evaporation) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (S,R)-salt crystals) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (R,R)-salt) filtration->mother_liquor Liquid acidification1 Acidification (e.g., add HCl) less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 pure_enantiomer Pure Enantiomer (S)-Acid acidification1->pure_enantiomer recover_base1 Recover Chiral Base acidification1->recover_base1 other_enantiomer Recovered Enantiomer (R)-Acid (Enriched) acidification2->other_enantiomer recover_base2 Recover Chiral Base acidification2->recover_base2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

  • Q: Which chiral resolving agent should I choose?

    • A: For chiral carboxylic acids, chiral amines are the standard choice.[10][14] Commonly used and commercially available options include (R)- or (S)-1-phenylethylamine, cinchona alkaloids (quinine, quinidine), and brucine.[6][15] The ideal choice is often found through screening several candidates, as the formation of easily separable, crystalline salts is difficult to predict.

  • Q: My diastereomeric salts are not crystallizing, or an oil is forming. What can I do?

    • A: This is a common and frustrating issue. Here are several steps to troubleshoot:

      • Solvent System: The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone, ethyl acetate). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

      • Concentration: Your solution may be too dilute (undersaturated) or too concentrated, promoting oiling out. Try slowly evaporating the solvent or creating a more concentrated stock to set up various crystallization trials.

      • Temperature: Experiment with different temperature profiles. Slow cooling often yields better crystals than rapid cooling. A period of cycling the temperature (heating and cooling) can sometimes induce crystallization.

      • Seeding: If you have a tiny crystal of the desired salt (perhaps from a previous experiment or a different solvent system), adding it to the supersaturated solution can induce crystallization.

  • Q: The enantiomeric excess (ee) of my crystallized product is low. How can I improve it?

    • A: Low ee after the first crystallization is common.

      • Recrystallization: The most straightforward solution is to recrystallize the diastereomeric salt from the same or a different solvent system. Each recrystallization step should increase the diastereomeric purity and, consequently, the final enantiomeric purity.

      • Incomplete Separation: Ensure your filtration is efficient. Washing the filtered crystals with a small amount of cold, fresh solvent can remove mother liquor that is rich in the other diastereomer.

      • Check Purity of Resolving Agent: Verify the enantiomeric purity of your chiral resolving agent. Using a resolving agent with low ee will inherently limit the maximum purity you can achieve.

2. Enzymatic Kinetic Resolution (EKR)

EKR uses the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer much faster than the other.[8][] For a racemic acid, this is often an esterification reaction. The (R)-acid might be converted to its ester, leaving the desired (S)-acid unreacted and allowing for separation.

  • Q: Which enzyme is suitable for resolving this compound?

    • A: Lipases are excellent candidates for resolving profen-type molecules.[3][] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for this purpose. Other lipases from Pseudomonas or Rhizomucor species could also be effective and may exhibit different enantioselectivity.

  • Q: My enzymatic reaction is slow or not proceeding. What are the likely causes?

    • A:

      • Enzyme Deactivation: Ensure the solvent and temperature are compatible with the enzyme. While many lipases are robust in organic solvents (like hexane or toluene), polar solvents or extreme temperatures can denature them.

      • Water Content: Water plays a crucial role. In an organic solvent for esterification, a small amount of water is necessary for enzyme activity, but too much can promote the reverse hydrolysis reaction. You may need to use molecular sieves to control the water content.

      • Substrate Inhibition: High concentrations of the carboxylic acid or alcohol can sometimes inhibit the enzyme. Try running the reaction at a lower concentration.

  • Q: The enantioselectivity (E-value) is poor. How can I improve it?

    • A: The E-value is a measure of how well the enzyme discriminates between the two enantiomers.

      • Screen Different Enzymes: The most effective approach is often to screen different lipases, as each has a unique active site structure.[]

      • Modify the Substrate: Using a different alcohol for the esterification (e.g., butanol vs. ethanol) can sometimes dramatically improve selectivity.

      • Change the Solvent: The nature of the organic solvent can influence the enzyme's conformation and, thus, its selectivity.

Analytical Methods: How to Reliably Measure Enantiomeric Purity

Accurate determination of enantiomeric excess (ee) is essential for validating your process.

Q: What is the best method for determining the ee of my sample?
  • A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers of profens.[1][2][16] It offers high resolution and accuracy. Supercritical Fluid Chromatography (SFC) is a related technique that is often faster and uses less organic solvent.[]

Q: I am having trouble separating the enantiomers on my chiral HPLC column. What should I try?
  • A: This requires systematic method development.

    • Column Choice: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including profens.[][17]

    • Mobile Phase: Start with a standard mobile phase like hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or methanol/water with an acid for reversed-phase.[17] Systematically vary the ratio of the solvents. Sometimes switching the alcohol component (e.g., from isopropanol to ethanol) can provide the necessary selectivity.

    • Temperature: Column temperature affects separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the interactions between the analyte and the chiral stationary phase.[17]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis time.

    • Column Contamination: If a column that previously worked well is now failing, it may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[18]

Q: Are there faster methods than HPLC for a quick purity check?
  • A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy with a Chiral Solvating Agent (CSA) can be very effective.[15][19] Adding a pure enantiomer of a CSA (e.g., (R)-1-(1-naphthyl)ethylamine or a cinchona alkaloid derivative) to your NMR sample can cause the signals of your two enantiomers to shift differently, allowing you to integrate them and calculate the ee.[15][20] This method is rapid and requires minimal sample preparation.[19]

Data Summary: Comparison of Chiral Resolution Methods
MethodPrincipleTypical Purity AchievedKey AdvantageKey Disadvantage
Diastereomeric Salt Crystallization Different solubility of diastereomers.[5]>99% (after recrystallization)Scalable, well-established.[14]Trial-and-error for agent/solvent; max 50% theoretical yield.[10]
Enzymatic Kinetic Resolution Enzyme selectively reacts with one enantiomer.[8]>95%High selectivity, mild conditions.Max 50% theoretical yield; enzyme cost/stability.
Preparative Chiral Chromatography Differential interaction with a chiral stationary phase.[]>99.5%High purity, applicable to many compounds.Expensive for large scale, high solvent consumption (HPLC).[]
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Materials & Instrumentation:

    • Racemic this compound.

    • High-purity chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine).

    • Screening solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water).

    • Hydrochloric acid (e.g., 1 M HCl).

    • Sodium hydroxide (e.g., 1 M NaOH).

    • Rotary evaporator, filtration apparatus, pH meter/paper.

  • Procedure:

    • In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a chosen hot solvent (e.g., 95% ethanol).

    • In a separate container, dissolve 0.5 equivalents of the chiral amine in a small amount of the same solvent. Note: Starting with 0.5 eq helps ensure the first crop of crystals is highly enriched.

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization. If no crystals form, try slowly evaporating the solvent or scratching the inside of the flask.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. This is your Crop 1 Diastereomeric Salt .

    • To liberate the enantiomerically enriched acid, dissolve the salt crystals in water and add 1 M HCl until the pH is ~1-2. The free carboxylic acid should precipitate.

    • Extract the free acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent to yield the resolved acid.

    • Analyze the enantiomeric excess (ee) using a validated chiral HPLC or NMR method.

    • If the ee is not satisfactory, the diastereomeric salt (from step 5) can be recrystallized before performing the acidification (step 6).

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess
  • Materials & Instrumentation:

    • HPLC system with UV detector.

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Daicel CHIRALPAK® series).

    • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA)).

    • Acidic modifier (e.g., Trifluoroacetic acid (TFA)).

    • Sample of this compound.

  • Procedure:

    • Prepare Mobile Phase: A typical starting mobile phase is 95:5 (v/v) n-Hexane:IPA + 0.1% TFA. Filter and degas the mobile phase before use.

    • Prepare Sample: Prepare a stock solution of your acid at approximately 1 mg/mL in the mobile phase or IPA.

    • Set HPLC Conditions:

      • Column: Chiral column as selected.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: ~220 nm.

      • Injection Volume: 10 µL.

    • Equilibrate: Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject & Analyze: Inject a sample of the racemic material first to determine the retention times of both enantiomers and the resolution factor. Then, inject your test sample.

    • Calculate Enantiomeric Excess (ee):

      • Identify the peak areas for each enantiomer (Area1 and Area2).

      • Calculate ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

References

stability testing of 2-Methyl-2-(4-methylphenyl)propanoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-2-(4-methylphenyl)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability testing. The information presented here is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of this compound, offering step-by-step guidance to identify and resolve these challenges.

Issue 1: Unexpected Peaks Observed in HPLC Chromatogram During a Long-Term Stability Study.

  • Question: I am running a 12-month long-term stability study on a batch of this compound at 25°C/60% RH. At the 6-month time point, I'm observing several small, new peaks in my reverse-phase HPLC chromatogram that were not present initially. What could be the cause, and how should I proceed?

  • Answer: The appearance of new peaks in a stability-indicating HPLC method is a classic sign of degradation. For a compound like this compound, a carboxylic acid derivative, several degradation pathways are plausible under ambient conditions over an extended period.[1]

    Possible Causes & Investigation Steps:

    • Oxidative Degradation: The benzylic position and the tertiary carbon holding the carboxylic acid group can be susceptible to oxidation. The presence of even trace amounts of peroxides in excipients or solvents, or exposure to atmospheric oxygen, can initiate this process.

      • Action: Review the composition of your formulation. Are there any known pro-oxidant excipients? To confirm, you can perform a forced degradation study by intentionally exposing a sample to an oxidative agent like 3% hydrogen peroxide.[2][3] If the retention times of the degradation products match the unexpected peaks in your stability study, this confirms oxidation as the degradation pathway.

    • Hydrolytic Degradation: While less common for a carboxylic acid itself, if the active pharmaceutical ingredient (API) is formulated with ester-containing excipients, hydrolysis of these excipients could create a more acidic or basic microenvironment, potentially affecting the API's stability.

      • Action: Conduct forced degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[2][3] This will help you understand the compound's susceptibility to pH-related degradation and determine if any of the observed peaks correspond to acid or base-induced degradants.

    • Photodegradation: Has the sample been adequately protected from light during storage and handling? Aromatic compounds can be susceptible to photolytic degradation.

      • Action: As per ICH Q1B guidelines, a photostability study should be conducted.[4][5] Expose the drug substance to a combination of UV and visible light and analyze the sample by HPLC. Compare any resulting degradation peaks to those from your long-term study.

    Workflow for Investigating Unexpected Peaks:

    Caption: Workflow for identifying the source of unexpected peaks.

Issue 2: Loss of Assay Value in Accelerated Stability Studies.

  • Question: My accelerated stability study (40°C/75% RH) of a formulation containing this compound shows a significant drop in potency at the 3-month time point, but I don't see a corresponding increase in any single degradation product. Where is the mass balance?

  • Answer: A loss of assay value without a clear, corresponding increase in degradation products can be a complex issue. This "mass balance" problem suggests that the degradation products are not being detected by your current analytical method or that a physical change is occurring.

    Possible Causes & Investigation Steps:

    • Formation of Non-UV Active Degradants: Your HPLC method likely uses a UV detector. If the degradation pathway involves the cleavage of the aromatic ring or other chromophores, the resulting fragments may not be UV-active at the wavelength you are using.

      • Action: Employ a mass spectrometer (LC-MS) to analyze your stressed samples. A mass detector can identify non-chromophoric compounds and help elucidate the degradation pathway.

    • Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution, and therefore not being injected into the HPLC system.

      • Action: Visually inspect the stability samples for any signs of precipitation or cloudiness. If observed, attempt to dissolve the precipitate in a stronger solvent and analyze it.

    • Volatile Degradants: Decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids, especially at elevated temperatures. The resulting hydrocarbon would be more volatile and might be lost during sample preparation.

      • Action: Headspace gas chromatography (GC) can be used to analyze for volatile degradation products.

    • Interaction with Container/Closure System: The drug substance may be adsorbing to the surface of the container or leaching components from the container closure system that interfere with the assay.

      • Action: Analyze a placebo formulation stored under the same conditions to check for leachables. Also, consider using a different type of container material (e.g., glass vs. plastic) to see if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound?

A1: For long-term storage, it is recommended to store this compound in a well-closed container, protected from light, in a cool and dry place.[1] A storage temperature of 2-8°C is often recommended for analytical reference standards.[6] Avoid terms like "room temperature" or "ambient conditions" on labeling.[7]

Q2: What are the key parameters to monitor during a formal stability study of this compound?

A2: According to ICH guidelines, the testing for a stability study should cover the physical, chemical, and microbiological attributes susceptible to change.[4][5] For this compound, this would typically include:

  • Appearance: Visual inspection for changes in color or physical state.

  • Assay: To determine the potency of the drug substance.

  • Degradation Products/Impurities: To quantify known and unknown degradation products.

  • Water Content: Especially if the substance is hygroscopic.

  • Melting Point: As a confirmation of purity and physical form.[6][8]

Q3: How do I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method relies on forced degradation studies.[2][9]

Protocol for Forced Degradation Study:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photodegradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze Samples: Analyze the stressed samples by HPLC, ideally with both a UV detector and a mass spectrometer (LC-MS).

  • Method Validation: The chromatographic method should be able to separate the parent peak from all significant degradation peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to demonstrate specificity.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively published, based on its structure and the behavior of similar compounds like ibuprofen, the following pathways can be anticipated:[10]

  • Oxidation: Hydroxylation of the aromatic ring or the aliphatic side chain.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂, particularly under thermal stress.

  • Photodegradation: Complex reactions involving the aromatic ring upon exposure to light.

Data Summary Table: ICH Recommended Stability Testing Conditions [4][11][12]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-Methyl-2-(4-methylphenyl)propanoic acid and related small acidic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges. This guide is structured to address the pervasive issue of matrix effects in LC-MS/MS, offering field-proven insights and robust methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns researchers face when dealing with matrix effects.

Q1: What are matrix effects, and why are they a critical concern for my analysis?

A: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to significant inaccuracies and poor reproducibility in quantitative analysis.[4][5] For an analyte like this compound, which is a relatively non-polar carboxylic acid, the primary culprits in biological matrices are often endogenous components like phospholipids, salts, and proteins that were not completely removed during sample preparation.[1] Failure to adequately assess and control matrix effects can lead to erroneous pharmacokinetic data and compromise the validity of a study.[1][3]

Q2: My analyte response is low and variable between different patient samples. How can I definitively confirm this is a matrix effect?

A: Visual inspection of chromatograms is often insufficient to diagnose matrix effects.[1] The gold standard for quantitatively assessing matrix effects is the post-extraction addition method .[1][6][7] This involves comparing the analyte's peak area in a clean solution (neat standard) to its peak area when spiked into a blank matrix extract that has already undergone the full sample preparation procedure. The ratio of these signals, known as the Matrix Factor (MF), provides a quantitative measure of suppression or enhancement.

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

A qualitative method, known as post-column infusion , can identify the specific retention times where suppression or enhancement occurs, which is useful during method development.[6][8][9]

Q3: What are the most common sources of matrix effects in plasma and serum samples for a small molecule like mine?

A: For bioanalysis in plasma or serum, the most notorious cause of ion suppression in electrospray ionization (ESI) is phospholipids .[10][11][12] These endogenous molecules are highly abundant and have a tendency to co-elute with many small molecule drugs in reversed-phase chromatography, especially when using simple protein precipitation for sample cleanup.[11][13] Their presence in the ESI source can disrupt droplet formation and desolvation efficiency, ultimately reducing the number of charged analyte ions that reach the mass spectrometer detector.[14] Other sources include salts, endogenous metabolites, and co-administered drugs.[1]

Q4: How does a Stable Isotope-Labeled (SIL) Internal Standard help, and is it truly necessary?

A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective tool for compensating for matrix effects.[8][15][16] A SIL-IS is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).

Why it works: The SIL-IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and is affected by matrix-induced ion suppression or enhancement in the exact same way.[15][17][18] While the absolute signal of both the analyte and the SIL-IS may vary due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. This allows for accurate and precise quantification even with inconsistent matrix effects between samples.[16] While structural analog internal standards can be used, they are a compromise, as minor differences in structure can lead to shifts in retention time and different susceptibility to matrix effects, potentially compromising data integrity.[17][18] For regulated bioanalysis, a SIL-IS is considered the industry standard.[15][19]

Q5: What is the best sample preparation strategy to minimize matrix effects for an acidic drug?

A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For an acidic compound, strategies can be ranked by their effectiveness in producing a "clean" extract:

  • Phospholipid Removal Plates/Cartridges: These are highly effective, combining the simplicity of protein precipitation with a specific sorbent that captures phospholipids.[11][13][20] This is an excellent first choice.

  • Solid-Phase Extraction (SPE): SPE offers high selectivity and can yield very clean extracts.[13][21] A mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties would be ideal for retaining an acidic drug while washing away neutral and basic interferences.

  • Liquid-Liquid Extraction (LLE): LLE is significantly cleaner than protein precipitation.[13][22] For an acidic analyte, you can perform a pH-based extraction. For example, extract from acidified plasma (to keep the analyte neutral) into an organic solvent, then back-extract into a basic aqueous solution (to ionize the analyte), providing a highly specific cleanup.

  • Protein Precipitation (PPT): This is the fastest but "dirtiest" method.[13][22][23] While it removes proteins, it leaves behind nearly all phospholipids and other small molecules, making it the most prone to causing significant matrix effects.[13]

Q6: Can I just adjust my chromatography instead of changing my sample preparation?

A: Yes, chromatographic optimization is a powerful strategy, often used in conjunction with good sample preparation.[8] The primary goal is to achieve chromatographic separation between your analyte and the regions of ion suppression.[24] By using a post-column infusion setup, you can identify the retention time window where phospholipids and other interferences elute. You can then adjust your gradient, mobile phase, or even column chemistry to shift your analyte's peak away from this "suppression zone."[24] Using UPLC/UHPLC systems with sub-2 µm particle columns can provide the high peak capacity needed to resolve the analyte from many interferences.

Q7: What do regulatory guidelines (e.g., FDA, EMA) require for matrix effect evaluation?

A: Regulatory agencies consider the evaluation of matrix effects a mandatory part of bioanalytical method validation.[25][26][27] The FDA's M10 Bioanalytical Method Validation guidance specifies that the matrix effect should be evaluated using at least six different lots of matrix from individual sources.[27] The accuracy and precision for quality control (QC) samples prepared in these different lots must meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[27] This ensures that the method is robust and not susceptible to inter-subject variability in matrix composition.[25][28]

Section 2: Troubleshooting Guides & Protocols

This section provides actionable workflows and detailed experimental procedures.

Guide 1: A Systematic Workflow for Matrix Effect Investigation

When encountering potential matrix effects, a systematic approach is crucial. This workflow guides you from initial observation to a validated solution.

Matrix_Effect_Workflow cluster_Observe Phase 1: Observation & Hypothesis cluster_Diagnose Phase 2: Diagnosis cluster_Mitigate Phase 3: Mitigation Strategy cluster_Validate Phase 4: Validation A Initial Observation: Inconsistent recovery, poor precision, non-linear response B Hypothesis: Matrix Effect is the root cause A->B C Qualitative Screen (Optional): Post-Column Infusion to identify suppression zones B->C D Quantitative Assessment: Post-Extraction Addition to calculate Matrix Factor (MF) C->D Provides context for... E Strategy 1: Improve Sample Prep (e.g., SPE, LLE, PL-Removal) D->E If MF is unacceptable... F Strategy 2: Optimize Chromatography (Separate analyte from suppression zone) E->F Combine for best results G Strategy 3: Compensate with SIL-IS (The most robust approach) F->G Combine for best results H Re-evaluate Matrix Factor (MF should be close to 1.0) G->H I Full Method Validation (Per FDA/ICH M10 guidelines) H->I

Caption: A systematic workflow for identifying, diagnosing, and resolving matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol details the definitive experiment to measure the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Objective: To quantify the impact of the matrix on the analyte signal and evaluate the efficiency of the extraction process.

Materials:

  • Analyte & SIL-IS stock solutions.

  • Blank, pooled biological matrix (e.g., human plasma from at least 6 sources).

  • Mobile phase or reconstitution solvent ("neat solution").

  • All reagents and equipment for your sample preparation method.

Procedure:

  • Prepare Three Sample Sets at two concentrations (Low QC and High QC):

    • Set A (Neat Standard): Spike analyte and IS into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.

    • Set B (Post-Extraction Spike): Process blank matrix through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract. This measures the matrix effect exclusively.

    • Set C (Pre-Extraction Spike): Spike analyte and IS into the blank matrix before starting the sample preparation procedure. This measures the combined effect of recovery and matrix.

  • Analyze all samples by LC-MS/MS.

  • Calculate Results: Determine the mean peak area for the analyte from at least three replicates for each set.

  • Formulas:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Interpretation Table:

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (B / A) * 10085% - 115%Measures signal suppression/enhancement. A value close to 100% indicates a clean extract.
Recovery (RE) (C / B) * 100>80% (Consistent)Measures the efficiency of the extraction process alone. Should be high and not variable.
Process Efficiency (PE) (C / A) * 100>80% (Consistent)Overall method efficiency, combining both recovery and matrix effects.
Guide 2: Selecting a Sample Preparation Strategy

The choice of sample preparation is the most critical step in preventing matrix effects.

Comparison of Common Techniques:

TechniqueCleanlinessSpeedSelectivityRecommendation for Acidic Drugs
Protein Precipitation (PPT) Poor[13]Very FastLowNot recommended unless using a SIL-IS and high analyte concentrations.
Liquid-Liquid Extraction (LLE) Good[21][22]ModerateModerate-HighGood choice, especially with pH-driven back-extraction for added selectivity.
Solid-Phase Extraction (SPE) Excellent[13][21]Slow-ModerateVery HighExcellent choice. Use a mixed-mode anion exchange sorbent for best results.
Phospholipid Removal Excellent[10][11][29]Very FastHigh (for PLs)Highly Recommended. Combines the speed of PPT with superior cleanup of key interferences.

Section 3: Understanding the Mechanism of Ion Suppression

To effectively troubleshoot, it is essential to understand the underlying physical processes in the ESI source that lead to ion suppression.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI Source cluster_Droplet In the ESI Droplet cluster_Interference Interference Mechanisms A Analyte (A⁻) Co-elutes with... B Matrix Component (M) (e.g., Phospholipid) C Solvent Evaporation (Droplet Shrinks) A->C B->C D Competition for Droplet Surface (Less volatile matrix components (M) concentrate on the surface)[14] C->D E Increased Viscosity & Surface Tension (Inhibits efficient droplet fission and desolvation)[8] C->E F Competition for Charge (Matrix components compete for protons or charge sites) C->F G Reduced Formation of Gas-Phase Analyte Ions [A⁻]gas D->G E->G F->G H Suppressed Signal at MS Detector G->H

References

resolving co-eluting impurities in the chromatographic analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-2-(4-methylphenyl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common issues related to co-eluting impurities. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Troubleshooting Guide: Resolving Co-eluting Impurities

This section addresses specific problems you may encounter during method development and routine analysis. Our approach is systematic, starting with the simplest and most effective adjustments first.

Question 1: My primary analyte peak for this compound is asymmetrical (showing tailing or a shoulder). How do I determine if this is due to a co-eluting impurity?

Answer:

Peak asymmetry is a classic indicator of a hidden issue. While it can stem from column degradation or extra-column volume, co-elution is a frequent cause, especially when analyzing structurally similar compounds.[1]

Diagnostic Workflow:

  • System Suitability Check: First, ensure your system is performing optimally. Inject a well-characterized standard with known peak symmetry. If it also shows asymmetry, troubleshoot your HPLC system (e.g., check for blockages, leaks, or column voids).

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most direct way to detect a co-eluting impurity.[1][2] A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.[1]

  • Mass Spectrometry (MS) Confirmation: If you have an LC-MS system, analyze the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) is definitive proof of a co-eluting species.

Below is a logical workflow to diagnose the issue:

G start Asymmetrical Peak Observed check_system Perform System Suitability Test (SST) with Standard start->check_system sst_pass SST Passes? check_system->sst_pass dad_purity Perform Peak Purity Analysis (DAD/PDA) sst_pass->dad_purity Yes troubleshoot_system Troubleshoot HPLC System & Column sst_pass->troubleshoot_system No dad_pass Spectra Homogeneous? dad_purity->dad_pass ms_confirm Confirm with LC-MS Analysis dad_pass->ms_confirm No no_coelution Co-elution Unlikely. Investigate other causes (e.g., column issues). dad_pass->no_coelution Yes ms_pass Consistent m/z across peak? ms_confirm->ms_pass coelution Co-elution Confirmed ms_pass->coelution No ms_pass->no_coelution Yes

Caption: Diagnostic workflow for suspected co-elution.
Question 2: I've confirmed a co-eluting impurity. What is the most effective first step to achieve separation in my reversed-phase method?

Answer:

The most effective initial step is to manipulate the selectivity (α) of your separation, which is most easily accomplished by adjusting the mobile phase. For an ionizable compound like this compound, pH control is paramount .[3][4]

The analyte is a carboxylic acid. Its retention in reversed-phase chromatography is highly dependent on its ionization state.[3]

  • At high pH (pH > pKa): The acid is deprotonated (ionized), making it more polar and resulting in less retention.

  • At low pH (pH < pKa): The acid is protonated (neutral), making it less polar and resulting in more retention.

By adjusting the mobile phase pH, you can exploit differences in the pKa values between your analyte and the impurity.

Recommended Action:

Lower the pH of the aqueous portion of your mobile phase to pH 2.5 - 3.0 using an acidifier like formic acid or phosphoric acid (0.1% is a typical starting concentration). This ensures the carboxylic acid group is fully protonated, maximizing its retention and often changing its selectivity relative to the impurity.[4]

G cluster_high_ph High pH (e.g., 7.0) cluster_low_ph Low pH (e.g., 2.5) a Analyte (Ionized) COO⁻ More Polar Less Retained b Analyte (Neutral) COOH Less Polar More Retained

Caption: Effect of mobile phase pH on analyte ionization and retention.
Question 3: I've adjusted the pH, and while separation has improved, it is not yet baseline (Resolution, Rs < 1.5). What should I try next?

Answer:

If pH adjustment alone is insufficient, the next logical steps involve further modification of mobile phase selectivity or optimizing the elution profile.

  • Change the Organic Modifier: The choice of organic solvent can have a significant impact on selectivity.[3][4] Acetonitrile and methanol are the most common choices, but they interact with analytes differently.

    • Acetonitrile has a strong dipole moment.

    • Methanol is a protic solvent capable of hydrogen bonding (both donating and accepting).[3] If you are using acetonitrile, switch to methanol, or try a ternary mixture. This change in solvent-analyte interaction can alter the elution order and improve resolution.

  • Optimize the Gradient Slope: If you are using a gradient elution, a shallower gradient provides more time for closely eluting compounds to separate.[3][5]

    • Action: Identify the time window where your analyte and the impurity elute. Modify your gradient to decrease the rate of organic solvent increase (%B/min) during this specific window. This effectively "stretches out" that portion of the chromatogram, increasing resolution.

ParameterInitial ConditionOptimized ConditionRationale
Organic Modifier AcetonitrileMethanolAlters selectivity through different solvent-analyte interactions (e.g., hydrogen bonding).[3]
Gradient Profile 10-90% B in 10 min30-50% B in 15 minA shallower gradient around the elution zone increases separation between closely eluting peaks.[5]
Question 4: Despite optimizing the mobile phase (pH, solvent, and gradient), I still cannot achieve baseline resolution. What is the final step?

Answer:

When mobile phase optimization is exhausted, the most powerful remaining tool is to change the stationary phase chemistry .[6][7] The standard C18 (octadecylsilane) column is an excellent starting point, but it provides primarily hydrophobic interactions. An impurity that is structurally very similar to your analyte may have nearly identical hydrophobicity, making separation on a C18 column difficult.

Recommended Stationary Phases:

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic ring of your analyte and potential impurities.[7] For aromatic carboxylic acids, this can be a highly effective choice.

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide different interactions and improve peak shape for acidic compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar impurities that elute near the void volume in reversed-phase, HILIC can be a powerful alternative, offering a completely different separation mechanism.[4]

Changing the stationary phase fundamentally alters the selectivity (α) term in the resolution equation, which is the most effective way to separate challenging co-eluting peaks.[7]

Frequently Asked Questions (FAQs)

Question 1: What are the most probable co-eluting impurities for this compound?

Answer:

Impurities can originate from the synthesis process or from degradation of the drug substance.

  • Synthesis-Related Impurities:

    • Positional Isomers: Impurities like 2-(2-methylphenyl)propanoic acid or 2-(3-methylphenyl)propanoic acid are common. These isomers have the same mass and very similar polarity, making them prime candidates for co-elution.

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route may be present. For example, if the synthesis involves bromination, an intermediate like 2-(4-bromophenyl)-2-methylpropanoic acid could be a potential impurity.[8]

    • Known Related Substances: This compound is a known impurity of the drug Ibuprofen (specifically, Ibuprofen EP Impurity D).[9][10][11] Therefore, other Ibuprofen impurities could also be present depending on the synthetic pathway.[12]

  • Degradation Products:

    • Forced degradation studies are designed to intentionally degrade the analyte to identify potential impurities that could form during storage.[13][14] Common degradation pathways for a molecule like this include:

      • Oxidation: The benzylic position could be susceptible to oxidation.

      • Photolysis: Exposure to light can induce degradation.

      • Thermal Degradation: High temperatures can cause decomposition.

Question 2: How do I practically set up a forced degradation study?

Answer:

A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, involves exposing the analyte to a range of stress conditions to generate potential degradation products.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Protocol 1: Forced Degradation Study Workflow

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions, alongside a control sample protected from stress.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C
Oxidation 3-6% H₂O₂, room temperature or slightly heated
Thermal Stress Heat the solid API in an oven (e.g., 105°C)
Photolytic Stress Expose the solution to a photostability chamber with controlled light (UV/Vis) and temperature (ICH Q1B)
  • Analysis: After a set time (e.g., 2, 4, 8, 24 hours), neutralize the acidic and basic samples, dilute all samples to the working concentration, and analyze them using your HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The ability of your method to separate the main peak from all generated degradation peaks demonstrates that it is "stability-indicating." [16]

Question 3: Can you explain the resolution equation and how it guides troubleshooting?

Answer:

The resolution (Rs) between two chromatographic peaks is the quantitative measure of their separation. It is defined by the following equation:

Rs = ¼(α-1)√N(k / 1+k)

Where:

  • N (Efficiency): Relates to the sharpness of the peaks (plate count). It is influenced by column length and particle size. Increasing N (e.g., using a longer column) can improve resolution but leads to longer run times and higher backpressure.[6][7]

  • k (Retention Factor): Describes how long a compound is retained on the column. It is primarily controlled by the mobile phase strength (% organic). A k value between 2 and 10 is ideal. Adjusting k can improve resolution, but its effect is often limited.[2][7]

  • α (Selectivity): This is the ratio of the retention factors of the two compounds (α = k₂/k₁). It describes the ability of the chromatographic system to distinguish between the two analytes. Selectivity is the most powerful factor for improving the resolution of closely eluting peaks. [6][7] It is manipulated by changing the mobile phase (pH, organic solvent) or the stationary phase chemistry.

When troubleshooting co-elution (Rs = 0), your primary goal should be to increase the selectivity (α). This is why changing pH, solvent type, or column chemistry are the most effective strategies.[6]

References

Validation & Comparative

A Comparative Bioactivity Analysis: 2-Methyl-2-(4-methylphenyl)propanoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acid class, commonly known as "profens," represents a cornerstone of analgesic and anti-inflammatory therapy. Ibuprofen, a household name, is a well-characterized member of this class, exerting its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative study of the bioactivity of ibuprofen and a structurally related compound, 2-Methyl-2-(4-methylphenyl)propanoic acid.

Chemical Structures and a Tale of Two Profens

At first glance, the chemical structures of ibuprofen and this compound reveal a shared heritage. Both possess a phenylpropanoic acid scaffold, a key pharmacophore for their interaction with the COX enzymes.

  • Ibuprofen: Chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, it features an isobutyl group attached to the phenyl ring.[1]

  • This compound: This compound differs from ibuprofen in the substitution at the alpha-position of the propanoic acid and the substituent on the phenyl ring. It has an additional methyl group at the alpha-position and a methyl group instead of an isobutyl group on the phenyl ring.

The chirality of the alpha-carbon is a critical determinant of bioactivity in the profen class. For ibuprofen, the (S)-enantiomer is the more pharmacologically active form.[2] It is reasonable to hypothesize that this compound, if chiral, would also exhibit stereospecific activity.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for ibuprofen and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2][3]

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[2][5][6] This non-selectivity is responsible for both its therapeutic effects (inhibition of COX-2) and its common side effects, such as gastrointestinal irritation (inhibition of COX-1).

Based on its structural similarity to the "profen" class of NSAIDs, it is highly probable that This compound also functions as a COX inhibitor . The presence of the propanoic acid moiety is crucial for binding to the active site of the COX enzymes. A study on derivatives of the closely related compound 2-(4-methylphenyl)propionic acid suggested a selectivity towards the COX-1 isoenzyme. This indicates that this compound may also exhibit a preference for COX-1, though direct experimental verification is required.

Signaling Pathway of COX Inhibition

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory NSAIDs Ibuprofen & This compound NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Simplified signaling pathway of COX inhibition by NSAIDs.

Comparative Bioactivity: A Data-Driven Hypothesis

To quantitatively compare the bioactivity of these two compounds, the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 is a critical parameter. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen (racemic) ~12-13[7]~80-3700.15 - 0.03
(S)-(+)-Ibuprofen ~2.9~1.1~2.64
This compound Data Not AvailableData Not AvailableData Not Available

Note: The IC50 values for ibuprofen can vary between different studies and assay conditions.

While specific IC50 values for this compound are not available, research on structurally similar 2-(4-methylphenyl)propionic acid derivatives showed selectivity towards COX-1, with selectivity indexes ranging from 0.52 to 0.63. This suggests that this compound might be a more potent inhibitor of COX-1 than COX-2. However, the additional methyl group at the alpha-position could alter this selectivity profile, and direct experimental testing is necessary to confirm this hypothesis.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine and compare the bioactivity of this compound and ibuprofen, the following established experimental protocols are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric substrate. The reduction in signal in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (Ibuprofen and this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions to create a range of test concentrations.

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the reaction buffer, heme, and arachidonic acid (substrate) solutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately add the colorimetric or fluorometric substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each COX isoform.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - COX-1 & COX-2 Enzymes - Buffer, Heme, Substrate Add_Enzyme Add Enzyme, Buffer, Heme & Test Compound Reagents->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_Substrate Initiate Reaction (Add Arachidonic Acid) Incubate->Add_Substrate Add_Detection Add Detection Substrate Add_Substrate->Add_Detection Measure Measure Absorbance/ Fluorescence Add_Detection->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Values Plot->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, when injected into the paw of a rodent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult male or female rats or mice.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control (ibuprofen), and different dose groups for this compound).

  • Compound Administration:

    • Administer the test compounds and controls orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

This comparative guide establishes a framework for understanding the potential bioactivity of this compound in relation to the well-characterized NSAID, ibuprofen. Based on structural analogy, it is hypothesized that this compound acts as a cyclooxygenase inhibitor, with a potential preference for the COX-1 isoform.

However, it is crucial to underscore that this remains a hypothesis pending direct experimental validation. The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment offer a clear path forward for researchers to elucidate the precise pharmacological profile of this compound. Future studies should focus on determining the IC50 values against both COX isoforms, evaluating its efficacy in various animal models of pain and inflammation, and assessing its gastrointestinal safety profile. Such data will be instrumental in determining the therapeutic potential of this compound and its standing relative to established NSAIDs like ibuprofen.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-(4-methylphenyl)propanoic acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of analytical methods for the quantification of 2-Methyl-2-(4-methylphenyl)propanoic acid, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to dissect the nuances of method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and to offer a pragmatic comparison of High-Performance Liquid Chromatography (HPLC), potentiometric titration, and Gas Chromatography (GC) for this specific analytical challenge.[1][2]

The Analytical Imperative: Quantifying this compound

This compound, a substituted aromatic carboxylic acid, demands precise and accurate quantification to ensure the quality, safety, and efficacy of final drug products. The choice of analytical methodology is pivotal and is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of specificity. This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method as the primary technique and will compare its performance characteristics against classical potentiometric titration and Gas Chromatography with Flame Ionization Detection (GC-FID).

High-Performance Liquid Chromatography (HPLC): A Method of Choice

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the analyte from potential impurities and degradation products, making it a stability-indicating method.

The Rationale Behind the HPLC Method Development

The development of a robust HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. For an acidic compound like this compound, a C18 column is an excellent starting point due to its hydrophobicity, providing good retention for the aromatic ring. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal separation. The pH of the aqueous phase is adjusted to be well below the pKa of the carboxylic acid group (typically around 4-5) to ensure it is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column. Acetonitrile is often preferred as the organic modifier due to its low viscosity and UV transparency. UV detection is suitable as the phenyl group in the analyte provides a chromophore that absorbs in the low UV region.

Experimental Protocol: Validated RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

A Comparative Analysis of Analytical Methodologies

The selection of an analytical method should be a well-informed decision based on a thorough evaluation of its performance characteristics against available alternatives.

Parameter RP-HPLC Potentiometric Titration GC-FID
Specificity High (can separate from structurally similar impurities)Moderate (titrates all acidic functional groups with similar pKa)[2][3]High (good separation of volatile compounds)
Linearity (R²) > 0.999> 0.999[3]> 0.999
Range Wide (e.g., 1 - 200 µg/mL)Narrower (dependent on titrant concentration)Wide (dependent on detector sensitivity)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%[3]98.0 - 102.0%
Precision (%RSD) < 2.0%< 1.0%[3]< 2.0%
LOD/LOQ Low (ng/mL range)High (µg/mL to mg/mL range)Low (pg/injection)
Throughput High (with autosampler)Low to ModerateModerate
Stability Indicating YesNoYes (for volatile degradants)
Cost per Sample ModerateLowModerate
Sample Preparation Simple dissolution and filtrationSimple dissolutionDerivatization may be required

Validation of the RP-HPLC Method According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4][5]

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound over the desired concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The method is linear if the correlation coefficient (r) is ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is typically derived from the linearity studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery.

  • The method is considered accurate if the mean recovery is within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

  • The method is precise if the RSD is ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (± 5 °C)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each modified condition.

  • The method is robust if the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within acceptable limits and the assay results are not significantly affected.

Visualizing the Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD Method Development & Optimization SPEC Specificity (Forced Degradation) MD->SPEC Validate for purpose LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC ROB Robustness PREC->ROB LOD_LOQ Detection & Quantitation Limits ROB->LOD_LOQ MI Routine Analysis & Quality Control LOD_LOQ->MI Method is validated Validation_Parameters_Interrelationship center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range center->Range Linearity->Range Accuracy->Precision

References

A Comparative Guide to the COX-1/COX-2 Selectivity of 2-Arylpropanoic Acids: Evaluating 2-Methyl-2-(4-methylphenyl)propanoic acid in the Context of Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for compounds with an optimal balance of efficacy and safety is perpetual. A critical determinant of an NSAID's therapeutic profile is its relative inhibitory activity against the two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2. This guide provides a comparative analysis of the COX-1/COX-2 selectivity of the novel compound 2-Methyl-2-(4-methylphenyl)propanoic acid against a panel of well-established NSAIDs.

The therapeutic, anti-inflammatory, and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2, an enzyme isoform that is upregulated at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with common adverse effects, such as gastrointestinal complications, due to the disruption of its homeostatic functions in gastric cytoprotection and platelet aggregation.[2] Consequently, the development of NSAIDs with a preferential selectivity for COX-2 has been a major focus in drug discovery.[3]

This compound belongs to the 2-arylpropanoic acid class of NSAIDs, which includes widely used drugs like ibuprofen and naproxen.[1][4] While specific experimental data on the COX selectivity of this compound is not yet extensively published, its structural similarity to other "profens" suggests it is a potent inhibitor of COX enzymes.[4] This guide will, therefore, not only compare the known selectivity profiles of established NSAIDs but also provide a detailed experimental framework for researchers to determine the COX-1/COX-2 selectivity of novel compounds such as this compound.

Understanding COX Selectivity: The IC50 Ratio

The COX-1/COX-2 selectivity of an NSAID is typically quantified by the ratio of the 50% inhibitory concentrations (IC50) for each enzyme isoform. A lower IC50 value indicates a higher inhibitory potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

  • A ratio > 1 indicates a preference for inhibiting COX-2.

  • A ratio < 1 suggests a preference for inhibiting COX-1.

  • A ratio ≈ 1 implies a non-selective inhibitor.

It is important to note that the in vitro selectivity of an NSAID does not always directly translate to its in vivo effects, which can be influenced by factors such as dosage and pharmacokinetic properties.

Comparative COX-1/COX-2 Selectivity of Common NSAIDs

The following table summarizes the reported IC50 values and COX-1/COX-2 selectivity ratios for several widely used NSAIDs. These values provide a benchmark against which new chemical entities can be compared.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 826.812
Rofecoxib >10025>4.0
Diclofenac 0.0760.0262.9
Meloxicam 376.16.1
Ibuprofen 12800.15
Naproxen 9.565.71.68

Note: IC50 values can vary between different assay systems and experimental conditions.

Experimental Protocol for Determining COX-1/COX-2 Selectivity

To ascertain the COX-1/COX-2 selectivity of a novel compound like this compound, a robust in vitro enzyme inhibition assay is essential. The following protocol outlines a standard procedure.

Principle

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production compared to a control.

Materials and Reagents
  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference NSAIDs (e.g., celecoxib, ibuprofen)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • PGE2 immunoassay kit (e.g., ELISA)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Experimental Workflow

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Dissolve Test Compound (this compound) and Reference NSAIDs in DMSO B Prepare Serial Dilutions of Test and Reference Compounds A->B E Add Test/Reference Compound or Vehicle (DMSO) to Wells B->E C Prepare Enzyme Solutions (COX-1 and COX-2) in Assay Buffer with Heme D Add Enzyme Solution to 96-well Plate C->D D->E F Pre-incubate to Allow Inhibitor Binding E->F G Initiate Reaction by Adding Arachidonic Acid F->G H Incubate at 37°C G->H I Terminate Reaction H->I J Measure PGE2 Concentration using ELISA I->J K Plot PGE2 Inhibition vs. Compound Concentration J->K L Calculate IC50 Values for COX-1 and COX-2 K->L M Determine COX-1/COX-2 Selectivity Ratio L->M

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Dissolve this compound and reference NSAIDs in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Prepare working solutions of recombinant human COX-1 and COX-2 enzymes in chilled assay buffer containing the heme cofactor.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of this compound, reference NSAIDs, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to PGE2.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 values for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-1/COX-2 selectivity ratio by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Interpreting the Results and the Significance of Selectivity

The calculated COX-1/COX-2 selectivity ratio for this compound will provide a quantitative measure of its preference for inhibiting one COX isoform over the other.

COX_Selectivity cluster_nonselective Non-Selective (e.g., Ibuprofen) cluster_cox2_selective COX-2 Selective (e.g., Celecoxib) Ibuprofen Ibuprofen COX1_Ibu COX-1 Ibuprofen->COX1_Ibu Inhibition COX2_Ibu COX-2 Ibuprofen->COX2_Ibu Inhibition Celecoxib Celecoxib COX1_Cel COX-1 Celecoxib->COX1_Cel Weak Inhibition COX2_Cel COX-2 Celecoxib->COX2_Cel Strong Inhibition

Caption: Conceptual diagram of non-selective vs. COX-2 selective inhibition.

By comparing the selectivity ratio of this compound to that of established NSAIDs, researchers can begin to predict its potential therapeutic window. A higher selectivity for COX-2 may suggest a reduced risk of gastrointestinal side effects. However, it is also crucial to consider that high COX-2 selectivity has been associated with an increased risk of cardiovascular adverse events in some cases.[2]

Conclusion

The determination of the COX-1/COX-2 selectivity profile is a critical step in the preclinical evaluation of any novel NSAID candidate. For this compound, a member of the 2-arylpropanoic acid class, understanding its inhibitory potency against both COX isoforms is paramount to predicting its potential efficacy and safety profile. The experimental protocol detailed in this guide provides a robust framework for obtaining this crucial data. By comparing the results to the established selectivity of widely used NSAIDs, researchers can make informed decisions in the drug development process, ultimately aiming to deliver safer and more effective anti-inflammatory therapies.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Arylpropanoic Acids in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Quantification

In the realms of drug development, clinical diagnostics, and environmental monitoring, the immunoassay stands as a cornerstone technology for its sensitivity, speed, and high-throughput capabilities.[1] However, the accuracy of any immunoassay is fundamentally dependent on the specificity of the antibody-antigen interaction.[2] This guide provides an in-depth, comparative framework for assessing the cross-reactivity of small molecules, focusing on 2-Methyl-2-(4-methylphenyl)propanoic acid and its structurally related analogs.

The compound belongs to the 2-arylpropanoic acid (profen) family, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[3] Due to their structural similarities, antibodies developed for one compound may exhibit binding to others in the same class, a phenomenon known as cross-reactivity.[4] Such cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpreted data, with significant consequences for clinical and research outcomes.[5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design choices, empowering you to develop and validate robust immunoassays with confidence in their specificity. We will dissect the principles of competitive immunoassays, provide a detailed workflow for cross-reactivity assessment, and offer a framework for data interpretation, grounded in authoritative references.

Part 1: The Foundational Choice—Why Competitive Immunoassays for Small Molecules?

Large molecules like proteins can be "sandwiched" between two distinct antibodies (a capture and a detection antibody), which forms the basis of the highly specific sandwich ELISA. Small molecules, such as this compound, are too small to accommodate two antibodies simultaneously. Therefore, the competitive immunoassay is the format of choice.[7][8]

The principle is elegant yet powerful: the analyte in the sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.[9] The resulting signal is inversely proportional to the concentration of the analyte in the sample—more analyte in the sample means less labeled analyte can bind, resulting in a weaker signal.[2][10] This competitive dynamic is the key to quantifying small molecules and assessing cross-reactivity.

G cluster_0 Immunoassay Well cluster_1 Competition for Binding Sites cluster_2 Signal Generation Ab Immobilized Antibody Signal Signal is Inversely Proportional to Sample Analyte Ab->Signal Binding of Labeled Analyte Generates Signal Analyte Analyte (from sample) Analyte->Ab Binds LabeledAnalyte Labeled Analyte (Tracer) LabeledAnalyte->Ab Competes & Binds

Caption: Principle of a Competitive Immunoassay for Small Molecules.

Part 2: Designing a Self-Validating Cross-Reactivity Study

A trustworthy cross-reactivity assessment hinges on a logical experimental design. The goal is to challenge the assay's specificity by introducing compounds that are structurally similar to the target analyte.

The Core Metric: IC50 and Percent Cross-Reactivity (%CR)

The central measurement in this analysis is the IC50 (Inhibitory Concentration 50%) . This is the concentration of an analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.[11] By comparing the IC50 of the target analyte to the IC50 of a potential cross-reactant, we can quantify the degree of interference.

The Percent Cross-Reactivity (%CR) is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [12][13]

A high %CR value indicates that the antibody binds the test compound with an affinity similar to the target analyte, signifying poor specificity. A low %CR value suggests the antibody is highly specific for the target analyte.

Rational Selection of Test Compounds

The selection of compounds to test is critical for a comprehensive assessment. Your panel should always include:

  • The Target Analyte: this compound. This serves as the reference standard against which all others are compared (%CR = 100%).

  • Structurally Similar Analogs: These are the most likely cross-reactants. For our target, this includes other profens. A good selection would be:

    • Ibuprofen: (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid. Differs by the isobutyl group on the phenyl ring.[14][15]

    • 2-(4-Methylphenyl)propanoic acid: Lacks the second methyl group on the propanoic acid chain.[16][17]

    • 2-Methyl-3-(4-methylphenyl)propanoic acid: An isomer where the methyl group is on a different carbon of the propanoic chain.[18]

  • A Structurally Unrelated Negative Control: A compound with a completely different chemical structure that is not expected to bind to the antibody (e.g., Caffeine or a simple buffer). This control validates that the observed inhibition is due to specific binding interactions and not non-specific matrix effects.

Alternative & Confirmatory Methodologies

While immunoassays provide excellent screening capabilities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for confirmation.[5] LC-MS/MS offers superior specificity as it identifies molecules based on their mass-to-charge ratio and fragmentation patterns, independent of antibody binding.

  • Immunoassay: Ideal for high-throughput screening of many samples; lower cost.

  • LC-MS/MS: Ideal for definitive confirmation of positive results and for validating immunoassay specificity during development; higher cost and lower throughput.

Part 3: Experimental Protocol—A Comparative Competitive ELISA

This protocol provides a step-by-step methodology for assessing the cross-reactivity of this compound against selected analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_workflow Cross-Reactivity Assessment Workflow start Start coat 1. Plate Coating (Analyte-Protein Conjugate) start->coat block 2. Blocking (Prevents non-specific binding) coat->block prep 3. Prepare Standards & Test Compounds (Serial Dilutions) block->prep compete 4. Competitive Reaction (Add Antibody, then Standards/Compounds) prep->compete wash1 5. Wash Plate compete->wash1 secondary 6. Add HRP-Conjugated Secondary Antibody wash1->secondary wash2 7. Wash Plate secondary->wash2 develop 8. Substrate Addition (e.g., TMB) & Incubation wash2->develop stop 9. Stop Reaction develop->stop read 10. Read Absorbance (450 nm) stop->read analyze 11. Data Analysis (4-PL Curve Fit, IC50, %CR) read->analyze end End analyze->end

Caption: Experimental Workflow for Competitive ELISA Cross-Reactivity Assessment.

Step-by-Step Methodology
  • Expertise Note: This protocol describes an "antigen-down" competitive ELISA, where a conjugate of the target analyte is coated onto the plate. This is a common and robust format for small molecule detection.[9]

  • Antigen Coating: a. Dilute a this compound-protein conjugate (e.g., -BSA or -OVA) to 1-10 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6). b. Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.[19] c. Incubate overnight at 4°C. d. Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: a. Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST). b. Incubate for 1-2 hours at room temperature (RT). c. Wash the plate 3 times with Wash Buffer.

  • Preparation of Standards and Test Compounds: a. Prepare stock solutions of the target analyte and each test compound in a suitable solvent (e.g., DMSO), then dilute into Assay Buffer (e.g., PBST with 0.1% BSA). b. Perform serial dilutions to create a concentration range that will span from 0% to 100% inhibition. A typical range might be from 0.1 ng/mL to 10,000 ng/mL in 8-12 steps.

  • Competitive Reaction: a. Dilute the primary antibody (specific for this compound) in Assay Buffer. The optimal dilution must be determined empirically to be the concentration that yields ~80-90% of the maximum signal. b. Add 50 µL of each standard or test compound dilution to the appropriate wells. c. Immediately add 50 µL of the diluted primary antibody to all wells. d. Incubate for 1-2 hours at RT with gentle shaking. e. Wash the plate 5 times with Wash Buffer.

  • Detection: a. Dilute an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-rabbit IgG, if the primary is from a rabbit) in Assay Buffer according to the manufacturer's instructions. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at RT. d. Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement: a. Add 100 µL of TMB substrate solution to each well.[12] b. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops. c. Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well. d. Read the absorbance at 450 nm on a microplate reader within 15 minutes.[12]

Part 4: Data Analysis, Interpretation, and Comparison

Accurate data analysis is as crucial as the wet lab work. The goal is to transform raw absorbance values into a clear, quantitative comparison of cross-reactivity.

  • Generate Inhibition Curves: For each compound, plot the absorbance (Y-axis) against the log of the compound's concentration (X-axis). The data should form a sigmoidal (S-shaped) curve.

  • Calculate IC50: Use a four-parameter logistic (4-PL) curve-fitting model to analyze the inhibition curves.[20] This model will accurately calculate the IC50 value for each compound.

  • Calculate % Cross-Reactivity: Use the formula provided in Part 2 to calculate the %CR for each test compound relative to the target analyte.

Example Comparative Data

The table below presents hypothetical, yet realistic, data from a cross-reactivity assessment.

CompoundChemical Structure DifferenceIC50 (nM)% Cross-ReactivityInterpretation
This compound Target Analyte 50 100% Reference Standard
2-(4-Methylphenyl)propanoic acidLacks methyl on propanoic chain25020%Moderate Cross-Reactivity
IbuprofenIsobutyl instead of methyl on ring5,0001%Low Cross-Reactivity
CaffeineStructurally Unrelated>100,000<0.05%Negligible/No Cross-Reactivity

Interpretation Insights:

  • An antibody showing 20% cross-reactivity with 2-(4-Methylphenyl)propanoic acid indicates that this compound is a significant interferent. If this analog is expected in samples, this immunoassay may not be suitable for specific quantification without sample cleanup.

  • The 1% cross-reactivity with Ibuprofen suggests the antibody is highly specific and can likely distinguish the target from Ibuprofen effectively.

  • The negligible cross-reactivity with Caffeine confirms the specificity of the antibody binding and rules out non-specific assay effects.

Conclusion: Ensuring Trustworthy Immunoassay Data

The assessment of cross-reactivity is not merely a validation checkbox; it is the foundation of an immunoassay's trustworthiness. By understanding the principles of competitive binding, designing a logical and challenging experimental protocol, and applying rigorous data analysis, researchers can definitively characterize the specificity of their assays. This guide provides the framework and the causal logic to move from protocol execution to true scientific understanding, ensuring that the data generated is both accurate and reliable for critical decision-making in research and development.

References

A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the analytical separation of 2-Methyl-2-(4-methylphenyl)propanoic acid. As a chiral aromatic carboxylic acid, this compound presents unique challenges and opportunities in chromatographic method development. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable HPLC methods for purity assessment and enantiomeric separation.

We will explore the foundational principles guiding column selection, compare the performance of different stationary phase chemistries, and provide detailed, actionable experimental protocols. The insights herein are derived from established chromatographic theory and data from analogous compounds, particularly profen-class drugs like Ibuprofen, to ensure scientific rigor and practical applicability.

Understanding the Analyte: The Key to Effective Separation

Before selecting an HPLC column, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₁₁H₁₄O₂) is characterized by three key structural features that dictate its chromatographic behavior:

  • An Aromatic Phenyl Ring: This non-polar moiety provides hydrophobicity and is capable of engaging in π-π stacking interactions.

  • A Carboxylic Acid Group: This is an ionizable functional group. The separation will be highly sensitive to the mobile phase pH. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to be at least 1-2 pH units below the analyte's pKa, thereby keeping it in its neutral, protonated form.

  • A Chiral Center: The molecule exists as a racemic mixture of two enantiomers. While these enantiomers have identical physical properties in a non-chiral environment, their separation is often a regulatory requirement in pharmaceutical development due to potentially different pharmacological activities.[1][2]

This molecular structure informs our column selection strategy, pointing towards reversed-phase columns for general-purpose analysis and specialized chiral columns for enantioseparation.

HPLC Column Selection Strategy: A Logical Workflow

The choice of an HPLC column is fundamentally tied to the analytical objective. Are you determining the overall purity of a sample (achiral analysis), or are you quantifying the individual enantiomers (chiral analysis)?

G start Analytical Goal for This compound purity Purity Assay & Impurity Profiling (Achiral) start->purity Assess overall purity? enantio Enantiomeric Excess & Chiral Purity (Chiral) start->enantio Separate enantiomers? c18 Standard C18 Column (Hydrophobic Interaction) purity->c18 Primary Choice: Broad Applicability phenyl Phenyl Column (π-π & Hydrophobic Interaction) purity->phenyl Alternative Choice: Enhanced Aromatic Selectivity chiral Chiral Column (Stereoselective Interaction) enantio->chiral Mandatory Choice

Caption: Logical workflow for selecting an HPLC column based on the analytical goal.

Performance Comparison of Selected HPLC Columns

The performance of an HPLC column is a function of its stationary phase chemistry, particle size, and dimensions, as well as the mobile phase conditions used.[3][4] Below is a comparative summary of column types suitable for analyzing this compound, based on established methods for structurally similar aromatic acids.

Column TypeStationary Phase ChemistryPrimary Separation MechanismRecommended ApplicationKey Performance Characteristics
Standard Reversed-Phase Octadecylsilane (C18) bonded to silica particles.Hydrophobic (van der Waals) interactions.[3]Routine purity analysis, quantification of the active ingredient, and separation from non-polar and moderately polar impurities.Pros: High durability, wide availability, excellent for retaining the hydrophobic phenyl ring.[5] Cons: May offer limited selectivity for structurally similar aromatic impurities.
Aromatic Reversed-Phase Phenyl (e.g., Phenyl-Hexyl) bonded to silica particles.Mixed-mode: Hydrophobic and π-π stacking interactions.[5]Resolving aromatic positional isomers or impurities with similar hydrophobicity but different aromatic character.Pros: Provides alternative selectivity to C18, enhancing resolution for aromatic compounds. Cons: Can be less retentive than C18 for non-aromatic compounds.
Chiral Stationary Phase (CSP) e.g., α₁-acid glycoprotein (AGP), polysaccharide-based, or Pirkle-type phases.Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance).[1][6]Separation and quantification of the (S)- and (R)-enantiomers.Pros: The only method for direct HPLC enantioseparation. Cons: More expensive, can be less robust, and method development can be more complex.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. They are designed to be self-validating by including system suitability criteria, which are essential for ensuring the reliability of analytical results in a regulated environment.

Protocol 1: Achiral Purity Assay using a C18 Column

This method is designed for the quantitative analysis of this compound and the separation from potential process-related impurities. The use of a modern core-shell particle column can significantly increase efficiency and reduce analysis time.[7][8]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Sample Preparation (Dilute in Mobile Phase) inj Inject Sample (e.g., 5 µL) sp->inj mp Mobile Phase Preparation (Buffer + Organic) sep Isocratic Elution on C18 Column mp->sep inj->sep det UV Detection (e.g., 225 nm) sep->det integ Integrate Peaks det->integ sst Verify System Suitability (Tailing, Resolution) integ->sst quant Quantify Purity (% Area) sst->quant

Caption: Experimental workflow for the achiral purity assay.

Methodology:

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size, or a faster 100 mm x 4.6 mm, 2.6 µm core-shell column).[7]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase. A common starting point is 60:40 (v/v) Acetonitrile: 25 mM Potassium Phosphate buffer. Adjust the pH of the buffer to 2.5 with phosphoric acid.[9]

    • Causality: Buffering at pH 2.5 ensures the carboxylic acid analyte is fully protonated, leading to optimal retention and symmetrical peak shape on the reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

    • Insight: Smaller injection volumes often lead to better peak resolution and overall chromatographic performance.[1]

  • Detection: UV absorbance at 225 nm.[1]

  • System Suitability Test (SST):

    • Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.

    • Theoretical Plates: A minimum of 5000 plates for the main peak.

    • Resolution: If known impurities are present, the resolution between the main peak and the closest eluting impurity should be greater than 1.5.[1]

Protocol 2: Enantioseparation using a Chiral AGP Column

This method is tailored for the specific challenge of separating the enantiomers of this compound. Chiral columns based on α₁-acid glycoprotein (AGP) are effective for separating various acidic drugs.[1][6]

Methodology:

  • Column: Chiral AGP column (e.g., 100 mm x 4.0 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 100 mM phosphate buffer at pH 7.0. A small amount of organic modifier like 2-propanol (1-5%) may be added to adjust retention time, but start with the purely aqueous buffer.

    • Causality: At neutral pH, the carboxylic acid is ionized (negatively charged). This charged state is often crucial for the specific ionic and polar interactions required for recognition on the chiral stationary phase.[10]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 25 °C.

    • Insight: Temperature can significantly impact chiral separations; maintaining a consistent temperature is critical for reproducibility.[10]

  • Injection Volume: 5 µL.

  • Detection: UV absorbance at 225 nm.[1]

  • System Suitability Test (SST):

    • Resolution: The baseline resolution between the two enantiomer peaks should be greater than 1.5.[1]

    • Peak Area Repeatability: The relative standard deviation (RSD) for six replicate injections should be less than 2.0%.

Conclusion and Recommendations

The optimal HPLC column for the analysis of this compound is dictated entirely by the analytical objective.

  • For routine quality control, purity assessment, and impurity profiling , a robust C18 column is the recommended starting point. It provides excellent retention and durability. For enhanced selectivity, particularly with aromatic impurities, a Phenyl-phase column serves as a powerful alternative.

  • For the quantification of individual enantiomers , which is critical for pharmacological and toxicological studies, the use of a specialized chiral column is non-negotiable. An α₁-acid glycoprotein (AGP) column is a proven choice for this class of acidic compounds.

Successful HPLC method development relies on a logical, stepwise approach that begins with understanding the analyte's chemistry. By selecting the appropriate column chemistry and carefully optimizing mobile phase conditions, researchers can develop accurate, robust, and reliable methods for the comprehensive analysis of this compound.

References

inter-laboratory validation of a quantitative assay for 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the , designed for researchers and drug development professionals. This document provides an in-depth comparison of analytical performance across laboratories, supported by detailed experimental protocols and authoritative references.

Introduction: The Imperative of Reproducibility in Analytical Assays

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by vast quantities of analytical data. The reliability of this data is paramount. A quantitative assay, no matter how precise or accurate within a single laboratory, is of limited value if its results cannot be replicated by other qualified laboratories. This is the core challenge that inter-laboratory validation, or cross-validation, is designed to address.[1][2] It is the ultimate test of a method's robustness and transferability, ensuring that data generated across different sites, by different analysts, and on different equipment are equivalent and reliable.[3][4]

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for a quantitative assay of 2-Methyl-2-(4-methylphenyl)propanoic acid, a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs).[5] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7]

The Foundation: Single-Laboratory Validation

Before an assay is ready for an inter-laboratory trial, it must be thoroughly validated within a single laboratory. This initial validation establishes the fundamental performance characteristics of the method. According to the ICH Q2(R1) guideline, these characteristics include specificity, linearity, range, accuracy, and precision.[8][9]

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity & Range : The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1]

  • Accuracy : The closeness of test results to the true value, typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery.[10]

  • Precision : This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.[10]

    • Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3][10]

    • Reproducibility : The focus of this guide, which expresses the precision between laboratories.[10][11]

Designing the Inter-Laboratory Study: A Test of Reproducibility

Reproducibility is assessed through a collaborative, inter-laboratory trial.[11] The objective is to demonstrate that the analytical procedure, when transferred, provides comparable results across different laboratories. A failure in reproducibility often points to a lack of method robustness—a hidden sensitivity to minor variations in analytical conditions.[12][13]

Key Experimental Design Considerations:
  • Standardized Protocol : A highly detailed and unambiguous analytical protocol is fundamental.[4][14] It must specify critical parameters such as sample preparation steps, column type and dimensions, mobile phase composition and pH, flow rate, column temperature, and detector settings.[15]

  • Homogeneous Samples : A single, homogeneous batch of the test sample(s) must be prepared and distributed to all participating laboratories. This eliminates sample variability as a source of error.

  • Qualified Laboratories : Participating laboratories should have the necessary equipment, qualified personnel, and a demonstrated understanding of the analytical technology being used.[16]

  • Blinded Analysis : Whenever possible, samples should be blinded to the analysts to prevent bias.

  • Pre-defined Acceptance Criteria : The criteria for success must be established before the study begins. These typically involve statistical comparisons of the mean results and the between-laboratory precision (reproducibility).

dot

Caption: Workflow for an inter-laboratory analytical method validation study.

Comparative Performance Data

The ultimate output of the study is a comparison of key validation parameters across the participating sites. The following table presents hypothetical data from a three-laboratory study on the quantification of this compound.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99950.99910.9996r² ≥ 0.999
Accuracy (% Recovery)
Low QC (10 µg/mL)99.5%101.2%98.8%95.0% - 105.0%
Mid QC (50 µg/mL)100.3%99.1%100.9%95.0% - 105.0%
High QC (90 µg/mL)99.8%100.5%99.3%95.0% - 105.0%
Precision (% RSD)
Repeatability (n=6)1.2%1.5%1.1%≤ 2.0%
Intermediate Precision1.8%2.1%1.6%≤ 3.0%
Reproducibility (%RSDʀ) \multicolumn{3}{c}{2.5% }≤ 5.0%

Data is hypothetical and for illustrative purposes only.

In this example, all three laboratories met the pre-defined criteria for linearity, accuracy, and intra-laboratory precision. The overall reproducibility, expressed as the relative standard deviation across all measurements from all labs (%RSDʀ), was 2.5%, well within the acceptance limit of ≤ 5.0%. This result would provide high confidence that the analytical method is robust and successfully validated for inter-laboratory use.

Experimental Protocols

Protocol 1: Reproducibility Assessment

Objective : To determine the precision of the analytical method when performed in three different laboratories.

Materials :

  • This compound Certified Reference Material (CRM).[17]

  • HPLC-grade acetonitrile, water, and phosphoric acid.[18][19]

  • Quality Control (QC) samples at low, medium, and high concentrations, prepared from a single stock at the originating lab and distributed frozen.

  • Homogenized and pooled matrix samples (e.g., plasma), distributed frozen.

Instrumentation (Example: RP-HPLC-UV) :

  • HPLC system with UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Procedure :

  • System Preparation : Each laboratory prepares the mobile phase (e.g., Acetonitrile:Water:Phosphoric Acid 60:40:0.1 v/v/v) and equilibrates the HPLC system until a stable baseline is achieved.

  • Calibration Curve : Each lab prepares a fresh calibration curve from the provided CRM stock solution, covering the expected range of the assay (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Analysis :

    • Thaw the provided QC samples at room temperature.

    • Perform sample preparation as specified in the SOP (e.g., protein precipitation followed by centrifugation).

    • Inject six replicates of each QC level (Low, Mid, High).

    • Analyze the injections in a randomized order.

  • Data Acquisition : Record the peak area for each injection.

  • Data Analysis :

    • For each laboratory, calculate the concentration of each QC replicate using its respective calibration curve.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the six replicates at each concentration level. This provides the repeatability for each lab.

    • The study coordinator collects all data.

    • Perform an analysis of variance (ANOVA) on the complete data set to partition the sources of variation (within-lab and between-lab).[11]

    • Calculate the overall reproducibility standard deviation (sʀ) and the reproducibility relative standard deviation (%RSDʀ).

Protocol 2: Robustness Evaluation

Objective : To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.[12][20] This is typically performed at the originating lab but is crucial for ensuring successful transfer.

dot

Caption: Key parameters varied during a robustness study for an HPLC method.

Procedure :

  • Define the nominal analytical conditions (e.g., mobile phase at 60% acetonitrile, flow rate at 1.0 mL/min, temperature at 30°C).

  • Identify critical parameters that could realistically vary between labs.[12]

  • Create a factorial design where these parameters are varied slightly (one at a time or in combination).[3]

  • Prepare a mid-level QC sample.

  • Analyze the QC sample under each of the varied conditions.

  • Acceptance Criteria : The results (e.g., peak area, retention time, concentration) should not deviate significantly from the results obtained under nominal conditions. For example, the %RSD of all results should be within an acceptable limit (e.g., < 5%). A method that fails robustness testing is not ready for inter-laboratory validation.[12][15]

Conclusion

An inter-laboratory validation study is a rigorous and essential process that demonstrates an analytical method is fit for its intended purpose across multiple testing sites.[21] By systematically evaluating reproducibility, this process provides the necessary confidence in data integrity required for regulatory submissions and collaborative research.[2] A successful validation, built on a foundation of a robust and well-characterized method, ensures that analytical results are consistent and reliable, regardless of where they are generated.

References

head-to-head comparison of different synthesis routes for 2-Methyl-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(4-methylphenyl)propanoic acid is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development. As a key intermediate, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance. This guide provides a comprehensive, head-to-head comparison of four distinct synthesis routes for this target molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational complexities. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is a multifaceted decision, balancing factors such as the availability of starting materials, desired product purity, scalability, and environmental impact. The following table summarizes the key quantitative and qualitative parameters for the four primary synthetic pathways detailed in this guide.

ParameterRoute 1: From p-Xylene via Nitrile HydrolysisRoute 2: From 4-MethylacetophenoneRoute 3: Grignard ReactionRoute 4: Friedel-Crafts Acylation
Starting Materials p-Xylene, Chlorine, Sodium Cyanide, Methylating agent4-Methylacetophenone, Reducing agent, Tosyl chloride, Sodium Cyanide1-Bromo-4-methylbenzene, 2-Bromopropane, Magnesium, CO2Toluene, 2-Chloropropionyl chloride, Aluminum chloride
Key Intermediates p-Methylbenzyl chloride, p-Methylbenzyl cyanide, 2-(4-methylphenyl)propionitrile1-(4-Methylphenyl)ethanol, 1-(4-Methylphenyl)ethyl tosylate, 2-(4-methylphenyl)propionitrile4-Methylphenylmagnesium bromide, Isopropylmagnesium bromide1-(4-Methylphenyl)propan-1-one
Overall Yield (Estimated) 60-70%50-60%70-80%65-75%
Number of Steps 4423
Purity (Typical) >98%>97%>98%>98%
Key Advantages Utilizes inexpensive starting materials.Well-established transformations.High convergence and good yield.Direct introduction of the carbon skeleton.
Key Disadvantages Use of highly toxic cyanide. Multiple steps.Multiple steps, use of tosyl chloride.Moisture-sensitive Grignard reagents.Potential for side reactions, use of strong Lewis acid.

Route 1: From p-Xylene via Nitrile Hydrolysis

This classical multi-step synthesis commences with the readily available and inexpensive starting material, p-xylene. The overall transformation relies on the sequential introduction of a chloromethyl group, its conversion to a nitrile, followed by methylation and final hydrolysis.

Reaction Scheme

Route 1 pXylene p-Xylene pMeBenzylCl p-Methylbenzyl chloride pXylene->pMeBenzylCl Cl2, hv pMeBenzylCN p-Methylbenzyl cyanide pMeBenzylCl->pMeBenzylCN NaCN methylatedNitrile 2-(4-methylphenyl)propionitrile pMeBenzylCN->methylatedNitrile CH3I, Base finalProduct This compound methylatedNitrile->finalProduct H3O+, Δ

Caption: Synthesis of this compound from p-Xylene.

Mechanistic Insights

The initial free-radical chlorination of p-xylene selectively occurs at the benzylic position due to the stability of the resulting benzyl radical. The subsequent nucleophilic substitution with sodium cyanide is a standard SN2 reaction. The α-carbon of the nitrile is then deprotonated by a strong base to form a carbanion, which acts as a nucleophile to attack a methylating agent. The final step involves the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol

Step 1: Synthesis of p-Methylbenzyl chloride

  • In a flask equipped with a reflux condenser and a gas inlet, add p-xylene.

  • Initiate the reaction by exposing the flask to a UV lamp.

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction progress by GC.

  • Upon completion, distill the reaction mixture under reduced pressure to obtain p-methylbenzyl chloride.

Step 2: Synthesis of p-Methylbenzyl cyanide

  • In a round-bottom flask, dissolve sodium cyanide in a suitable solvent like DMSO.

  • Add p-methylbenzyl chloride dropwise to the cyanide solution at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield p-methylbenzyl cyanide.

Step 3: Synthesis of 2-(4-methylphenyl)propionitrile

  • To a solution of p-methylbenzyl cyanide in an anhydrous solvent (e.g., THF), add a strong base such as sodium amide or LDA at low temperature.

  • After stirring for a period, add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography to get 2-(4-methylphenyl)propionitrile.

Step 4: Hydrolysis to this compound

  • Reflux the 2-(4-methylphenyl)propionitrile with an aqueous solution of a strong acid (e.g., H2SO4 or HCl)[1].

  • After several hours, cool the reaction mixture.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product. Recrystallization from a suitable solvent can be performed for further purification.

Route 2: From 4-Methylacetophenone

This pathway begins with the common laboratory reagent 4-methylacetophenone and proceeds through a reduction, tosylation, cyanation, and final hydrolysis sequence.

Reaction Scheme

Route 2 acetophenone 4-Methylacetophenone alcohol 1-(4-Methylphenyl)ethanol acetophenone->alcohol NaBH4, MeOH tosylate 1-(4-Methylphenyl)ethyl tosylate alcohol->tosylate TsCl, Pyridine nitrile 2-(4-methylphenyl)propionitrile tosylate->nitrile NaCN, DMSO finalProduct This compound nitrile->finalProduct H3O+, Δ

Caption: Synthesis from 4-Methylacetophenone.

Mechanistic Insights

The initial step is the reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride. The alcohol is then converted to a good leaving group, a tosylate, by reaction with p-toluenesulfonyl chloride. This is followed by an SN2 reaction with sodium cyanide to introduce the nitrile group. The final step is the acid-catalyzed hydrolysis of the nitrile.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methylphenyl)ethanol

  • Dissolve 4-methylacetophenone in methanol in a flask cooled in an ice bath.

  • Add sodium borohydride portion-wise to the solution.

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent and purify by distillation.

Step 2: Synthesis of 1-(4-Methylphenyl)ethyl tosylate

  • Dissolve 1-(4-methylphenyl)ethanol in pyridine or dichloromethane with a base like triethylamine.

  • Cool the solution in an ice bath and add p-toluenesulfonyl chloride in portions.

  • Stir the mixture at low temperature and then allow it to warm to room temperature.

  • After the reaction is complete, pour the mixture into ice-water and extract the product.

  • Wash the organic layer sequentially with dilute HCl, water, and brine, then dry and concentrate.

Step 3 & 4: Cyanation and Hydrolysis These steps are analogous to steps 2 and 4 in Route 1, using the prepared tosylate as the starting material for the cyanation reaction.

Route 3: Grignard Reaction

This convergent approach utilizes the powerful carbon-carbon bond-forming ability of the Grignard reaction. It offers a more direct route to the final product.

Reaction Scheme

Route 3 cluster_0 Grignard Formation start1 1-Bromo-4-methylbenzene grignard1 4-Methylphenylmagnesium bromide start1->grignard1 Mg, Et2O start2 2-Bromopropane grignard2 Isopropylmagnesium bromide start2->grignard2 Mg, Et2O intermediate Intermediate complex grignard1->intermediate Reacts with CO2 finalProduct This compound intermediate->finalProduct H3O+ workup

Caption: Grignard synthesis route.

Mechanistic Insights

In this proposed route, a Grignard reagent is prepared from 1-bromo-4-methylbenzene. This organometallic species then acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide (from dry ice). The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid. An alternative, though less common, Grignard approach could involve the reaction of 4-methylbenzoyl chloride with two equivalents of a methyl Grignard reagent, followed by oxidation.

Experimental Protocol

Step 1: Preparation of 4-Methylphenylmagnesium bromide

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask with a reflux condenser.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-methylbenzene in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • In a separate flask, place a large excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Slowly add a dilute solution of a strong acid (e.g., HCl or H2SO4) to quench the reaction and protonate the carboxylate salt.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Route 4: Friedel-Crafts Acylation

This route employs the well-established Friedel-Crafts acylation to directly form a key ketone intermediate, which is then subjected to further transformations.

Reaction Scheme

Route 4 toluene Toluene ketone 1-(4-Methylphenyl)propan-1-one toluene->ketone AlCl3 propionylChloride 2-Chloropropionyl chloride intermediate Intermediate ketone->intermediate Willgerodt-Kindler reaction or similar finalProduct This compound intermediate->finalProduct Hydrolysis

Caption: Synthesis via Friedel-Crafts Acylation.

Mechanistic Insights

Toluene undergoes electrophilic aromatic substitution with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The acylation occurs predominantly at the para position due to the directing effect of the methyl group. The resulting ketone can then be converted to the target carboxylic acid through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or a haloform reaction followed by methylation.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methylphenyl)propan-1-one

  • To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 2-chloropropionyl chloride dropwise.

  • Then, add toluene dropwise to the mixture while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature until completion.

  • Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude ketone by vacuum distillation.

Step 2 & 3: Conversion of Ketone to Carboxylic Acid The conversion of the ketone to the final product can be achieved through a multi-step sequence, for which various methods exist in the literature. One possibility is a haloform reaction to generate p-toluic acid, followed by conversion to the acid chloride and subsequent reaction with a suitable organometallic reagent to introduce the isopropyl group, and finally oxidation. A more direct, but potentially lower-yielding, approach would be a rearrangement reaction.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and disadvantages.

  • The p-xylene via nitrile hydrolysis route is attractive due to the low cost of the starting material but is hampered by the use of highly toxic cyanide and its multi-step nature.

  • The route from 4-methylacetophenone involves well-understood chemical transformations but is also a four-step process.

  • The Grignard reaction offers a highly convergent and potentially high-yielding pathway, though it requires stringent anhydrous conditions.

  • The Friedel-Crafts acylation route provides a direct method to form the carbon skeleton but may require further steps to arrive at the final product and involves a strong Lewis acid.

The ultimate choice of synthesis route will depend on the specific requirements of the researcher or organization, including cost, available equipment, safety protocols, and desired scale of production. For laboratory-scale synthesis where yield and convergence are prioritized, the Grignard route is often a strong contender. For industrial-scale production, the economics of the starting materials might favor the route from p-xylene, provided that appropriate safety measures for handling cyanide are in place.

References

A Comprehensive Guide to the Certification of 2-Methyl-2-(4-methylphenyl)propanoic Acid as a Pharmaceutical Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their potential impurities are of paramount importance. Regulatory bodies worldwide mandate rigorous analytical testing to ensure the safety and efficacy of drug products. This necessitates the use of highly characterized and certified reference materials (CRMs). This guide provides an in-depth technical overview of the certification of 2-Methyl-2-(4-methylphenyl)propanoic acid as a reference material. This compound is notably recognized as Ibuprofen Impurity D, a critical process impurity and potential degradant of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

This document will delve into the synthesis, purification, and comprehensive analytical characterization required to establish this compound as a certified reference material, in alignment with international standards such as those from the International Council for Harmonisation (ICH) and pharmacopoeias.[1][2][3] We will also explore a comparison with alternative reference standards, providing a holistic view for researchers and drug development professionals.

The Imperative for a Certified Reference Material

A certified reference material is a standard used to verify the quality and traceability of products, validate analytical methods, and calibrate instruments.[1] For pharmaceutical applications, CRMs are indispensable for:

  • Accurate Impurity Profiling: Quantifying the levels of impurities in API batches to ensure they fall within acceptable limits.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.

  • Quality Control: Routine testing of raw materials and finished drug products to ensure consistent quality.

Given that this compound is a known impurity of ibuprofen, a reliable CRM is essential for manufacturers to monitor and control its presence in their products, thereby ensuring patient safety and regulatory compliance.

Synthesis and Purification of High-Purity this compound

The journey to a certified reference material begins with the synthesis of the compound at a very high purity level. Several synthetic routes to 2-arylpropionic acids are known, with the direct methylation of arylacetic acid derivatives being an economically attractive option.[4] A common pathway to this compound involves a multi-step synthesis starting from p-xylene.[5]

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis

A representative synthesis procedure is as follows:

  • Chlorination of p-Xylene: p-Xylene is subjected to a chlorination reaction to yield p-methylbenzyl chloride.[5]

  • Cyanation: The resulting p-methylbenzyl chloride undergoes a nitrilation reaction to form p-methylbenzyl cyanide.[5]

  • Methylation: p-Methylbenzyl cyanide is then methylated to produce 2-(4-methylphenyl)propionitrile.[5]

  • Hydrolysis and Acidification: The final step involves the hydrolysis of the nitrile group in 2-(4-methylphenyl)propionitrile, followed by acidification, to yield the desired this compound.[5]

Purification to Reference Standard Grade

The crude product from the synthesis requires extensive purification to achieve the high level of purity required for a reference material (typically ≥99.5%).[6] Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may involve experimentation with various solvent systems to achieve optimal purity and yield. The process of purification of a similar compound, 2-phenyl-2-methyl-propanoic acid derivatives, has been described involving crystallization from various solvents.[7]

Comprehensive Characterization for Certification

To be certified, a reference material must be thoroughly characterized to confirm its identity, purity, and other relevant properties. This involves a battery of analytical tests, with the results documented in a comprehensive Certificate of Analysis (CoA). The following analytical techniques are essential for the certification of this compound:

Caption: The analytical workflow for the certification of a reference material.

Structural Elucidation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for confirming the chemical structure of the molecule. The spectra should be consistent with the proposed structure of this compound.

  • Expected 1H NMR Signals: The spectrum would be expected to show signals corresponding to the aromatic protons, the methyl protons on the phenyl ring, the two equivalent methyl protons at the alpha position, and the acidic proton of the carboxylic acid group.

  • Expected 13C NMR Signals: The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the quaternary carbon, the aromatic carbons, and the methyl carbons.

b) Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₁H₁₄O₂), the expected molecular weight is approximately 178.23 g/mol .

c) Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands associated with the aromatic ring.

Purity Assessment

a) High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for determining the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is crucial for separating the main compound from any potential impurities.

Parameter Typical Conditions for Ibuprofen and Impurities Analysis Reference
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
Detection UV detection, typically in the range of 210-230 nm.[10]
Flow Rate Typically 1.0 mL/min.[8]
Temperature Controlled column temperature (e.g., 30-40 °C).

b) Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile impurities. For acidic compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[11]

c) Titration: Potentiometric or manual titration can be used to determine the assay of the acidic compound, providing an orthogonal method to chromatographic techniques for purity assessment.

Thermal Analysis

a) Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound. A sharp melting peak is indicative of high purity. DSC can also be used to detect polymorphic forms.

b) Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the amount of volatile residues.[12][13]

Water Content

Karl Fischer Titration: This is the standard method for the accurate determination of water content in a substance.

Comparison with Alternatives

While a dedicated, certified reference material for this compound is the ideal standard for its quantification, other materials may be considered in certain contexts.

Reference Material Advantages Disadvantages
Certified this compound Highest level of accuracy and traceability. Comes with a comprehensive Certificate of Analysis.Can be more expensive and may have limited availability from commercial suppliers.
Well-Characterized In-house Isolate Cost-effective for routine internal use.Requires significant effort to isolate, purify, and characterize. Lacks the official certification and traceability of a primary standard.
Commercially Available, Uncertified Material Readily available from chemical suppliers.Purity is often not as high or as well-documented as a CRM. May contain uncharacterized impurities that could interfere with analysis. Not suitable for regulatory submissions without extensive in-house characterization.

For regulatory purposes and in situations requiring the highest level of accuracy, a certified reference material is indispensable. The use of secondary or in-house standards is permissible for routine analysis, provided they are properly qualified against a primary reference standard.[1][3][14]

Conclusion

The certification of this compound as a reference material is a rigorous process that requires a multi-faceted analytical approach. From high-purity synthesis and purification to comprehensive characterization using a suite of orthogonal analytical techniques, each step is critical in establishing a reliable and traceable standard. For researchers, scientists, and drug development professionals involved in the analysis of ibuprofen and its related compounds, the availability and proper use of such a certified reference material are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

A Comparative Guide to the In Vitro Metabolic Stability of 2-Methyl-2-(4-methylphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and potential toxicity.[1][2] The arylpropionic acid scaffold, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), presents a fascinating case study in metabolic transformations.[3][4] This guide provides an in-depth comparative analysis of the in vitro metabolic stability of 2-Methyl-2-(4-methylphenyl)propanoic acid, a representative arylpropionic acid, and a series of its rationally designed analogs.

The carboxylic acid moiety, while often crucial for pharmacological activity, can be a liability in terms of metabolic stability, often undergoing glucuronidation, which can lead to rapid clearance.[5][6][7] This guide will explore how structural modifications, including bioisosteric replacement of the carboxylic acid group, can modulate metabolic fate.[5][8][9][10] By understanding these structure-metabolism relationships, researchers can rationally design molecules with optimized pharmacokinetic properties, accelerating the journey from a promising lead compound to a viable drug candidate.[11][12]

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for assessing in vitro metabolic stability, present and interpret comparative data, and provide insights into the underlying metabolic pathways.

Experimental Methodologies: A Dual-Pronged Approach to Assessing Metabolic Stability

To obtain a comprehensive understanding of the metabolic fate of our parent compound and its analogs, we employed two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice of these two systems is deliberate; they provide complementary information on Phase I and Phase II metabolic pathways.[13][14][15][16][17]

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolism, which primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[2][18][19][20] By incubating the test compound with liver microsomes in the presence of the necessary cofactor NADPH, we can determine the rate of disappearance of the parent compound due to CYP-mediated metabolism.[21]

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) are thawed on ice.

    • A working solution of the test compound (1 µM) is prepared in a phosphate buffer (pH 7.4).

    • An NADPH-regenerating system is prepared to ensure a sustained supply of the cofactor during the incubation.

  • Incubation:

    • The test compound and HLM are pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis:

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[14]

Hepatocyte Stability Assay

While the microsomal assay is excellent for assessing Phase I metabolism, it lacks the full complement of metabolic enzymes. The hepatocyte stability assay utilizes intact liver cells, providing a more holistic view of metabolism that includes both Phase I and Phase II (conjugative) reactions, such as glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14][15][16] This assay is considered the "gold standard" for in vitro metabolism studies as it more closely mimics the in vivo environment.[15]

Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

    • Cell viability is assessed to ensure the health of the hepatocytes.

  • Incubation:

    • The hepatocyte suspension is pre-incubated at 37°C in a CO2 incubator.

    • The test compound (1 µM) is added to initiate the incubation.

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction is stopped by adding a cold organic solvent with an internal standard to each sample.

    • The samples are processed to remove cellular debris.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound in the processed samples is determined using LC-MS/MS.

Diagram: Experimental Workflow for In Vitro Metabolic Stability Assays

G cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_Start Prepare Reagents (HLM, Compound, NADPH) M_Incubate Incubate at 37°C M_Start->M_Incubate M_Sample Sample at Time Points M_Incubate->M_Sample M_Quench Quench Reaction M_Sample->M_Quench M_Process Protein Precipitation M_Quench->M_Process M_Analyze LC-MS/MS Analysis M_Process->M_Analyze Data_Analysis Data Analysis (Half-life, Intrinsic Clearance) M_Analyze->Data_Analysis H_Start Prepare Reagents (Hepatocytes, Compound) H_Incubate Incubate at 37°C H_Start->H_Incubate H_Sample Sample at Time Points H_Incubate->H_Sample H_Quench Quench Reaction H_Sample->H_Quench H_Process Cell Lysis & Precipitation H_Quench->H_Process H_Analyze LC-MS/MS Analysis H_Process->H_Analyze H_Analyze->Data_Analysis G cluster_parent Cmpd-1 Metabolism cluster_ester Cmpd-2 Metabolism cluster_hydroxyl Cmpd-3 Metabolism cluster_tetrazole Cmpd-4 Metabolism Parent 2-Methyl-2-(4-methylphenyl) propanoic acid Parent_Gluc Acyl Glucuronide Parent->Parent_Gluc UGTs Ester Methyl Ester Prodrug Ester_Parent Parent Acid Ester->Ester_Parent Esterases Ester_Parent_Gluc Acyl Glucuronide Ester_Parent->Ester_Parent_Gluc UGTs Hydroxyl Hydroxylated Analog Hydroxyl_Ox Oxidized Metabolite Hydroxyl->Hydroxyl_Ox CYPs/ADHs Hydroxyl_Gluc_Acid Acyl Glucuronide Hydroxyl->Hydroxyl_Gluc_Acid UGTs Hydroxyl_Gluc_OH O-Glucuronide Hydroxyl->Hydroxyl_Gluc_OH UGTs Tetrazole Tetrazole Bioisostere Tetrazole_Metab Minimal Metabolism Tetrazole->Tetrazole_Metab

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-2-(4-methylphenyl)propanoic acid, grounding procedural advice in the principles of chemical safety and regulatory adherence.

Understanding the Compound: Hazard-Informed Disposal

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates its classification as hazardous waste.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification necessitates a disposal pathway that mitigates these risks to personnel and the environment. Under the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste, it is the generator's responsibility to determine if their waste is hazardous[2]. Given the GHS classifications, treating this compound as hazardous waste is the scientifically and legally sound approach.

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a clear path from the point of generation to final disposal. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Do not mix this waste stream with others. The acidic nature of this compound and its potential as a skin, eye, and respiratory irritant means it should be kept separate from other chemical waste types, especially bases and strong oxidizing agents, to prevent unforeseen reactions[3].

  • Solid vs. Liquid: If the compound is in solid form, it should be collected as solid waste. If it is dissolved in a solvent, the entire solution is considered hazardous waste, and the solvent's own hazards must also be accounted for. For the purpose of this guide, we will assume the disposal of the solid compound and materials contaminated with it.

Step 2: Containerization - The First Line of Defense

Proper containment is essential to prevent leaks and exposures.

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic organic solids. Ensure the container is in good condition, free from cracks or defects.

  • Secure Closure: The container must have a tight-fitting, screw-on lid to prevent any release of dust or vapors.

  • Avoid Overfilling: Never fill a waste container more than 80% full to allow for expansion and prevent spills during handling and transport.

Step 3: Labeling - Communicating the Hazard

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Use a Hazardous Waste Label: Affix a standardized hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed"). It is best practice to list the specific GHS hazard statements[1].

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.

  • Designated Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin or tray to contain any potential leaks.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when waste is being added.

Step 5: Final Disposal - The End of the Lifecycle

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will have contracts with licensed waste haulers.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain. This is strictly prohibited for hazardous chemicals as it can damage plumbing and harm aquatic life[2][4].

    • DO NOT dispose of this compound in the regular trash. This can lead to exposure for custodial staff and environmental contamination.

  • Probable Disposal Route: The most common and environmentally sound disposal method for this type of organic solid is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration ensures the complete destruction of the compound[2].

Summary of Key Disposal Parameters

The following table summarizes the critical information for the safe handling and disposal of this compound.

ParameterGuidelineRationale
GHS Hazard Codes H303, H315, H319, H335[1]Defines the compound as an irritant and potentially harmful if swallowed, mandating its classification as hazardous waste.
Waste Segregation Keep separate from bases, oxidizing agents, and other incompatible waste streams.Prevents dangerous chemical reactions.
Container Type Clean, dry, sealed HDPE or glass container.Ensures chemical compatibility and prevents leaks or spills.
Container Labeling "Hazardous Waste," full chemical name, hazard warnings, and accumulation start date.Complies with regulations and ensures safe handling by others.
On-site Accumulation In a designated Satellite Accumulation Area (SAA) with secondary containment.Provides a safe, compliant, and controlled temporary storage location.
Prohibited Disposal No sink or regular trash disposal.Prevents environmental contamination and potential harm to others[2][4].
Final Disposal Method Incineration by a licensed hazardous waste disposal company.Ensures complete destruction of the hazardous compound in a controlled and compliant manner[2].

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow start Waste Generation: This compound characterization Step 1: Waste Characterization Is it hazardous? start->characterization segregation Step 2: Segregation Isolate from incompatible wastes. characterization->segregation Yes (Irritant, Harmful) improper_disposal Improper Disposal (Sink/Trash) characterization->improper_disposal No (Incorrect Assessment) containerization Step 3: Containerization Use a compatible, sealed container. segregation->containerization labeling Step 4: Labeling Apply a complete Hazardous Waste label. containerization->labeling storage Step 5: Accumulation Store in a designated SAA. labeling->storage pickup Step 6: Final Disposal Arrange pickup via EHS for incineration. storage->pickup end Compliant & Safe Disposal pickup->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-2-(4-methylphenyl)propanoic acid (CAS 938-94-3), a compound also known as p-Methylhydratropic acid.[1] As an integral component in various research applications, understanding its hazard profile is the first step in establishing a self-validating system of laboratory safety. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to mitigate risks effectively.

Hazard Assessment: Understanding the Risks

This compound is a solid compound with a melting point between 37-42°C.[1][2][3] Based on available safety data, the primary hazards are associated with its irritant properties.[2] A thorough risk assessment is the foundation of any safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code Signal Word
Skin Irritation Causes skin irritation H315 Warning
Eye Irritation Causes serious eye irritation H319 Warning
Specific Target Organ Toxicity May cause respiratory irritation H335 Warning

Source: Data compiled from multiple safety information providers.[1][2]

These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through skin contact, eye contact, and inhalation.[2] The toxicological properties of many novel compounds are not always fully characterized; therefore, treating them with a high degree of caution is a cornerstone of a robust safety culture.[4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic process dependent on the specific procedure being performed. The following protocol outlines the minimum required PPE and the engineering controls necessary for handling this compound.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a properly calibrated and certified chemical fume hood.[5] This is the most critical control measure to prevent the inhalation of airborne particles and potential vapors, directly addressing the H335 respiratory irritation hazard.[1][5]

Eye and Face Protection: Shielding from Irritation

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.[1]

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes and comply with ANSI Z.87.1 standards are required for all procedures.[5]

  • Face Shield: When handling larger quantities (>1g) of the solid or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to safety goggles.[5][6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Contact

Direct contact with the skin can cause irritation (H315).[1] Therefore, comprehensive skin and body protection is essential.

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid self-contamination.[5] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Contaminated gloves must be disposed of immediately as hazardous waste.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat serves to protect the skin and personal clothing from contamination.[5]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting where this compound is handled.[5]

Respiratory Protection: When Engineering Controls Are Not Enough

In standard laboratory settings, a certified chemical fume hood should provide adequate respiratory protection.[5]

  • Respirator: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved respirator with a particulate filter is required.[5][7] The specific type of respirator should be determined by a formal risk assessment conducted by safety professionals.

PPE Selection Workflow Diagram

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow start Start: Plan to handle This compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood procedure_type What is the scale and nature of the procedure? fume_hood->procedure_type  Yes stop Do not proceed. Consult with EHS. fume_hood->stop No weighing Weighing solid (<1g) or routine solution prep? procedure_type->weighing large_scale Handling large quantity (>1g) or risk of splashing? procedure_type->large_scale ppe_base Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Enclosed Shoes weighing->ppe_base ppe_enhanced Enhanced PPE: - Minimum PPE + Face Shield large_scale->ppe_enhanced

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Adherence to strict procedural steps is crucial for minimizing exposure and ensuring the safe lifecycle of the chemical in the laboratory.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood.[5] Ensure eyewash stations and safety showers are accessible and unobstructed.[7]

  • Donning PPE: Put on all required PPE as determined by the workflow diagram above before handling the chemical container.

  • Handling Solid: When transferring the solid, use a spatula and avoid any actions that could generate dust, such as pouring from a height.[5] Use a weigh boat or appropriate container for measurement.

  • Preparing Solutions: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[5]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

  • Decontamination: Clean all contaminated surfaces and equipment.[5]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by face shield, goggles, and lab coat).

Waste Disposal Plan

Proper disposal is a critical and regulated aspect of chemical safety.[6]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.[6]

  • Final Disposal: All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] This may involve dissolving the material in a combustible solvent for incineration in a licensed facility equipped with an afterburner and scrubber.[6]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a resilient safety culture that protects researchers and ensures the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.